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Ianthelliformisamine A TFA

Cat. No.: B13436595
M. Wt: 748.3 g/mol
InChI Key: DZMPXFAEQQJZAQ-KMXZHCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ianthelliformisamine A TFA is the trifluoroacetate salt of a bromotyrosine-derived alkaloid originally isolated from the marine sponge Suberea ianthelliformis . This synthetic analogue is a valuable research tool in the search for new antibacterial agents. As a member of the ianthelliformisamine family, it is characterized by a structure featuring a brominated phenyl acrylic acid moiety coupled to a polyamine chain . In biological studies, synthetic analogues of Ianthelliformisamine A have demonstrated potent, broad-spectrum antibacterial activity, showing bacterial growth inhibition against both Gram-positive ( Staphylococcus aureus ) and Gram-negative ( Escherichia coli ) strains . Some of these analogues exhibit a bactericidal effect, capable of decreasing the viable bacterial count by 99% at low concentrations . The compound is offered as a TFA salt to enhance its solubility and stability for research applications. This product is intended for research purposes further investigating its mechanism of action, structure-activity relationships, and potential as an antibiotic enhancer . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34Br2F6N4O6 B13436595 Ianthelliformisamine A TFA

Properties

Molecular Formula

C24H34Br2F6N4O6

Molecular Weight

748.3 g/mol

IUPAC Name

(E)-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C20H32Br2N4O2.2C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;2*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);2*(H,6,7)/b7-6+;;

InChI Key

DZMPXFAEQQJZAQ-KMXZHCNGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Ianthelliformisamine A TFA: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ianthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine sponge Suberea ianthelliformis, has garnered significant attention within the scientific community for its potent bioactivity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Ianthelliformisamine A TFA (trifluoroacetate salt), with a particular focus on its role as an antibiotic enhancer against resistant Gram-negative bacteria. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, and drug discovery.

Chemical Structure and Properties

Ianthelliformisamine A is characterized by a dibrominated aromatic ring linked to a polyamine chain via an acrylamide moiety. The trifluoroacetate (TFA) salt is a common form for its isolation and biological evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₆H₃₅Br₂F₉N₄O₈[1]
Molecular Weight 862.38 g/mol [1]
IUPAC Name (E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide; tris(2,2,2-trifluoroacetate)[1]
Appearance Not explicitly stated, but related compounds are described as stable brown gums.[2][3]
Solubility Soluble in water and organic solvents such as ethanol and acetone due to its polar nature.[4]

Biological Activity: An Antibiotic Enhancer

Ianthelliformisamine A exhibits potent activity as an antibiotic enhancer, particularly against multidrug-resistant (MDR) Gram-negative bacteria. It demonstrates a synergistic effect when combined with conventional antibiotics, effectively restoring their efficacy against resistant strains.

Table 2: Antibiotic Enhancement Activity of Ianthelliformisamine A

The following table summarizes the ability of Ianthelliformisamine A to potentiate the activity of doxycycline (2 µg/mL) against various resistant Gram-negative bacterial strains. The values represent the concentration of Ianthelliformisamine A required to restore the antibiotic activity of doxycycline.[1]

Bacterial StrainIanthelliformisamine A Concentration (µM)
Enterobacter aerogenes EA2893.12 - 12.5
Pseudomonas aeruginosa PAO13.12 - 12.5
Klebsiella pneumoniae KPC2 ST2583.12 - 12.5

Mechanism of Action

The primary mechanism by which Ianthelliformisamine A and its derivatives enhance antibiotic activity is through the disruption of the bacterial outer membrane. The polyamine chain is believed to interact with and displace divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer of Gram-negative bacteria. This destabilization increases the permeability of the outer membrane, allowing antibiotics to penetrate the cell and reach their intracellular targets.[5] This mechanism is further elucidated through the observation of increased ATP efflux and membrane depolarization in treated bacteria.[1]

cluster_membrane Bacterial Outer Membrane lps Lipopolysaccharide (LPS) divalent Divalent Cations (Mg²⁺, Ca²⁺) divalent->lps stabilizes ianthelliformisamine Ianthelliformisamine A disruption Membrane Disruption & Increased Permeability ianthelliformisamine->disruption displaces antibiotic Antibiotic target Intracellular Target antibiotic->target binds to disruption->antibiotic facilitates entry effect Bacterial Cell Death / Growth Inhibition target->effect

Caption: Proposed mechanism of action for Ianthelliformisamine A as an antibiotic enhancer.

Experimental Protocols

Synthesis of Ianthelliformisamine A

The synthesis of Ianthelliformisamine A is typically achieved through a peptide coupling reaction between (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and a suitable Boc-protected polyamine, followed by deprotection.[6]

start Starting Materials: (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid Boc-protected polyamine coupling Peptide Coupling (e.g., HATU, DIPEA, DMF) start->coupling intermediate Boc-protected Ianthelliformisamine A coupling->intermediate deprotection Boc Deprotection (Trifluoroacetic Acid - TFA) intermediate->deprotection product This compound deprotection->product purification Purification (e.g., HPLC) product->purification

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Peptide Coupling:

    • Dissolve (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF).

    • Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for approximately 15 minutes.

    • Add the corresponding Boc-protected polyamine (1 equivalent) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected Ianthelliformisamine A in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the crude this compound salt.

  • Purification:

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

    • Combine the fractions containing the pure product and lyophilize to obtain this compound as a solid.

Membrane Depolarization Assay

This assay measures the change in bacterial membrane potential using a potential-sensitive fluorescent dye, such as DiSC₃(5). Depolarization of the membrane leads to an increase in fluorescence.[3][7]

Materials:

  • Mid-log phase bacterial culture (e.g., Pseudomonas aeruginosa)

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution in DMSO

  • This compound

  • 96-well black microtiter plates

  • Fluorescence plate reader

Protocol:

  • Harvest mid-log phase bacteria by centrifugation and wash three times with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.05.

  • Add DiSC₃(5) to the bacterial suspension to a final concentration of 1-4 µM and incubate in the dark at room temperature until the fluorescence signal stabilizes (indicating maximal dye uptake).

  • Transfer the bacterial suspension to the wells of a 96-well black microtiter plate.

  • Add varying concentrations of this compound to the wells.

  • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of approximately 622 nm and an emission wavelength of approximately 670 nm.

  • Record the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes). An increase in fluorescence indicates membrane depolarization.

ATP Efflux Assay

This assay quantifies the release of ATP from bacterial cells, which is an indicator of membrane damage. The amount of extracellular ATP is measured using a luciferin-luciferase bioluminescence assay.[8][9]

Materials:

  • Mid-log phase bacterial culture

  • Buffer (e.g., PBS or Tris buffer)

  • This compound

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

Protocol:

  • Grow bacteria to mid-log phase, harvest by centrifugation, and wash with buffer.

  • Resuspend the cells in buffer to a specific OD₆₀₀.

  • Add this compound at the desired concentration to the bacterial suspension. A control group without the compound should be included.

  • Incubate the mixture for a specific time period (e.g., 30 minutes) at 37°C.

  • Centrifuge the samples to pellet the bacteria.

  • Carefully collect the supernatant, which contains the extracellular ATP.

  • Prepare the ATP bioluminescence reagent according to the manufacturer's instructions.

  • Add a portion of the supernatant to the reagent in a luminometer-compatible plate or tube.

  • Immediately measure the luminescence using a luminometer.

  • The amount of light produced is proportional to the concentration of extracellular ATP.

Conclusion

This compound stands out as a promising natural product with significant potential in combating antibiotic resistance. Its ability to permeabilize the outer membrane of Gram-negative bacteria and thereby enhance the efficacy of existing antibiotics presents a valuable strategy in the development of new therapeutic approaches. The information and protocols provided in this guide offer a solid foundation for further research into the synthesis, mechanism of action, and potential applications of this fascinating marine-derived compound.

References

biological activity of bromotyrosine-derived alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Bromotyrosine-Derived Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotyrosine-derived alkaloids are a prominent class of secondary metabolites predominantly isolated from marine sponges, particularly those belonging to the order Verongida.[1][2][3] First identified in 1913, these compounds have garnered significant attention from the scientific community due to their remarkable structural diversity and a wide spectrum of potent biological activities.[2][3] Their unique chemical architectures, often featuring brominated tyrosine units, spiroisoxazolines, and complex macrocycles, make them compelling scaffolds for drug discovery and development.[1][4] This guide provides a comprehensive overview of the known biological activities of these marine natural products, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support ongoing research and development efforts.

Anticancer and Cytotoxic Activity

A significant area of investigation for bromotyrosine alkaloids is their potential as anticancer agents. Numerous compounds from this class have demonstrated potent cytotoxicity against a variety of human cancer cell lines.[1][3][4] Activities range from inducing apoptosis to inhibiting key enzymes involved in cancer progression.

Quantitative Cytotoxicity Data

The cytotoxic potential of various bromotyrosine-derived alkaloids against several cancer cell lines is summarized below. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (half-maximal cytotoxic concentration), highlights the potency of these compounds.

Compound NameTarget Cell Line(s)Activity MetricValue (µM)Reference(s)
Psammaplysene DHuman epidermoid carcinoma (KB)IC₅₀0.7[5][6]
Dichloro compound 18Human melanoma (A-375)CC₅₀0.4 ± 0.3[4]
Aerophobin-1Human breast cancer (MCF-7)IC₅₀0.8[7][8]
Fistularin-3Anti-HIV-1 ActivityEC₅₀6.9[9]
Anomoian BLung (A549), Colorectal (HT-29)IC₅₀5.1, 3.2[10]
Aplysamine-6Human cervix carcinoma (HeLa)IC₅₀2.56[10]
Suberedamine A & BMurine leukemia (L1210), KB cellsPotent Activity-[11]
Plakinamine I-KHuman colon cancer (HCT-116)IC₅₀1.4 - 10.6[11]
Clavatadine C (1-TFA)A-375, MCF7, MDA-MB-231, A549CC₅₀ / Moderate0.4 - 12.3[4]
Pseudoceroximes B & DGlioblastoma (U251, U87MG)IC₅₀14.1 - 25.3[12]
Mechanism of Action: Apoptosis Induction

Several spirocyclic bromotyrosines have been observed to induce apoptosis in cancer cells. For instance, treatment of melanoma cells with these compounds resulted in cell rounding and shrinkage, characteristic features of apoptosis, and a notable induction of the caspase pathway.[4]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Bromotyrosine Alkaloids Bromotyrosine Alkaloids Bromotyrosine Alkaloids->Mitochondrion Induces stress Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Simplified overview of apoptosis pathways activated by Bromotyrosine Alkaloids.

Enzyme Inhibition

Bromotyrosine alkaloids are potent inhibitors of several key enzymes, suggesting their therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.

Quantitative Enzyme Inhibition Data
Compound Class/NameTarget EnzymeActivity MetricValueReference(s)
Psammaplins (A, F)Histone Deacetylase (HDAC)IC₅₀4.2 nM, 8.6 nM[1]
BisaprasinHistone Deacetylase (HDAC)IC₅₀10.7 nM[1]
PsammaplinsDNA Methyltransferase (DNMT)Potent Inhibition-[1][12]
Purealidin QAcetylcholinesterase (AChE)IC₅₀1.2 µM[7][8]
Aplysamine-2Acetylcholinesterase (AChE)IC₅₀1.3 µM[7][8]
Psammaplysene DAcetylcholinesterase (AChE)IC₅₀1.3 µM[5][6]
HomoaerothioninAcetylcholinesterase (AChE)IC₅₀4.5 µM[13]
Fistularin 1Acetylcholinesterase (AChE)IC₅₀47.5 µM[13]
Novel AlkaloidsMycothiol S-conjugate amidase (MCA)Inhibition-[14]
Mechanism of Inhibition: Acetylcholinesterase

Several bromotyrosine alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. Kinetic studies have revealed that these compounds often act as non-competitive inhibitors.[7][8] This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[13] The spirocyclohexadienylisoxazole moiety and the length of alkyl diamine chains appear to be crucial for potent inhibitory activity.[7][13]

Antimicrobial and Antiviral Activity

Marine organisms are a rich source of antimicrobial compounds, and bromotyrosine alkaloids are no exception. They exhibit a range of activities against bacteria, fungi, and viruses.[3][4]

Quantitative Antimicrobial & Antiviral Data
Compound Name/ClassTarget Organism/VirusActivity MetricValue / NoteReference(s)
EXEG1706Gram-positive bacteria (incl. MRSA)MIC2.5 - 25 µg/mL[15][16][17]
Anomoian AAntimicrobialStrong Activity-[1]
ZamamistatinRhodospirillum salexigens (antifouling)Significant Activity-[1]
Moloka'iamineHerpes Simplex Virus II (HSV-II)% Inhibition90% at 10 µg/mL[9]
MololipidsHuman Immunodeficiency Virus 1 (HIV-1)ED₅₀52.2 µM[9]
Aeroplysinin-1Gram-positive & Gram-negative bacteriaAntibiotic Activity-[1]
Aplysamine 3 & 4Staphylococcus aureusMild Activity-[1]

Experimental Protocols & Methodologies

The discovery and characterization of bioactive bromotyrosine alkaloids rely on a systematic workflow involving extraction, purification, and biological screening.

G cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_testing Screening & Identification A Marine Sponge Collection B Lyophilization & Grinding A->B C Solvent Extraction (e.g., MeOH/DCM) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Bioassay-Guided Fractionation (e.g., HPLC) E->F G Biological Screening (Cytotoxicity, Enzyme Inhibition, etc.) F->G H Isolation of Active Compounds G->H I Structure Elucidation (NMR, MS) H->I J Lead Compound Optimization I->J

General workflow for the discovery of bioactive marine natural products.
Protocol: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of compounds against adherent cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cell Seeding: Plate cells (e.g., A-375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the bromotyrosine alkaloids in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀/CC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.

  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. The produced thiocholine reacts with Ellman's reagent (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be detected spectrophotometrically.

  • Procedure:

    • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

    • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at room temperature.

    • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

    • Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of the reaction (V) for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value from the dose-response curve.[8][13]

Biosynthesis and Structural Classes

The remarkable structural diversity of bromotyrosine alkaloids originates from a common biosynthetic pathway starting with the amino acid L-tyrosine. Enzymatic processes including bromination, oxidation, and rearrangement lead to the various structural classes.[3][12]

G cluster_classes Major Structural Classes L-Tyrosine L-Tyrosine Bromination Bromination L-Tyrosine->Bromination Bromoperoxidase Dibromotyrosine Dibromotyrosine Bromination->Dibromotyrosine Oxidation/Decarboxylation Oxidation/Decarboxylation Dibromotyrosine->Oxidation/Decarboxylation Oxime Formation Oxime Formation Oxidation/Decarboxylation->Oxime Formation Key Intermediates Key Intermediates Oxime Formation->Key Intermediates A Simple Derivatives Key Intermediates->A B Spiroisoxazolines Key Intermediates->B Cyclization C Oximes Key Intermediates->C D Bastadins (Macrocycles) Key Intermediates->D Dimerization/ Phenolic Coupling

References

The Discovery and Characterization of Ianthelliformisamine Analogues: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Introduction

Marine sponges have long been a prolific source of novel bioactive natural products, offering unique chemical scaffolds for drug discovery. Among these, the bromotyrosine-derived alkaloids isolated from the marine sponge Suberea ianthelliformis have garnered significant attention. This family of compounds, known as ianthelliformisamines, initially demonstrated promising antibacterial properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Ianthelliformisamines A-C were the first to be identified, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Subsequent research has not only led to the discovery of additional natural analogues, ianthelliformisamines D-G, but has also spurred the synthesis of a diverse library of synthetic analogues.[1][4][5]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ianthelliformisamine analogues. It is intended for researchers, scientists, and drug development professionals interested in the potential of these marine-derived compounds as novel anti-infective agents. The document details the experimental protocols for key biological assays, summarizes quantitative data in structured tables, and utilizes visualizations to illustrate experimental workflows and mechanisms of action.

Discovery and Synthesis of Ianthelliformisamine Analogues

The initial discovery of ianthelliformisamines A-C from Suberea ianthelliformis was the result of a high-throughput screening campaign aimed at identifying new antibacterial agents.[2] More recently, large-scale extraction and isolation studies on the same sponge have led to the characterization of four new natural products, ianthelliformisamines D-G.[1][4][5]

The synthesis of ianthelliformisamines and their analogues has been a key focus of research, allowing for the exploration of structure-activity relationships and the generation of compounds with improved biological profiles. A common synthetic strategy involves the peptide coupling of a substituted (E)-3-phenylacrylic acid derivative with a Boc-protected polyamine, followed by deprotection.[3] This approach has enabled the creation of a library of analogues with variations in the aromatic ring substitution, the geometry of the double bond, and the length of the polyamine spacer.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate cluster_final Final Steps cluster_product Final Product A Brominated Phenyl Acrylic Acid Derivative C Peptide Coupling A->C B Boc-Protected Polyamine B->C D Boc-Protected Ianthelliformisamine Analogue C->D Formation of Amide Bond E Boc-Deprotection (e.g., TFA) D->E F Purification E->F G Ianthelliformisamine Analogue F->G

Caption: General synthetic workflow for ianthelliformisamine analogues.

Biological Characterization and Mechanism of Action

The biological activity of ianthelliformisamine analogues has been primarily investigated in the context of their antibacterial and antibiotic-enhancing properties.

Antibacterial Activity

A number of synthetic analogues have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria.[3] For instance, one analogue, compound 7c, exhibited bactericidal activity against S. aureus with an IC50 value of 3.8 µM.[6] The minimum inhibitory concentrations (MICs) for a selection of analogues against various bacterial strains are summarized below.

CompoundTarget OrganismMIC (µM)IC50 (µM)Reference
Ianthelliformisamine AP. aeruginosa356.8[2]
Analogue 7cS. aureus253.8[6]
Ianthelliformisamine CP. aeruginosa53.1 µg/mL-[7]
Analogues of Ianthelliformisamine AE. coli & S. aureus0.10 - 117.8-[3]

Table 1: Antibacterial Activity of Ianthelliformisamine Analogues

It is noteworthy that some of the more recently discovered natural products, ianthelliformisamines D-G, did not show significant inhibition of planktonic growth or biofilm formation of P. aeruginosa at concentrations up to 50 µM.[1][4][5] This suggests that the polyamine chain, which is absent in these particular analogues, may be crucial for antibacterial activity.[8][9]

Antibiotic Enhancement

A particularly interesting property of certain ianthelliformisamine analogues is their ability to potentiate the activity of conventional antibiotics against multidrug-resistant (MDR) bacteria.[10] Several analogues have been shown to dramatically improve the efficacy of antibiotics such as doxycycline and chloramphenicol against resistant strains of Enterobacter aerogenes, P. aeruginosa, and Klebsiella pneumoniae.[10] This synergistic effect is believed to be related to the inhibition of drug transporters.[10]

AnalogueAntibioticFold Reduction in MIC of AntibioticTarget OrganismReference
Ianthelliformisamine ACiprofloxacin3P. aeruginosa[7]
Ianthelliformisamine BCiprofloxacin4P. aeruginosa[7]

Table 2: Antibiotic Enhancement by Ianthelliformisamine Analogues

Mechanism of Action

The mechanism by which ianthelliformisamine analogues exert their antibacterial and antibiotic-enhancing effects appears to be multifactorial. One proposed mechanism involves the inhibition of efflux pumps in bacteria, which are responsible for expelling antibiotics from the cell.[7] Studies have shown that ianthelliformisamine C can inhibit the efflux pump of P. aeruginosa.[7]

Another aspect of their mechanism of action is the disruption of the bacterial membrane. Some analogues have been shown to cause membrane depolarization, which can lead to a loss of membrane integrity and subsequent cell death.[10][11] Interestingly, at least one study has indicated that the outer membrane integrity is not significantly affected, as evidenced by a lack of ATP efflux.[10]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space EffluxPump Efflux Pump Ext_Antibiotic Antibiotic EffluxPump->Ext_Antibiotic Expulsion Membrane Membrane Potential Antibiotic Antibiotic Analogue Ianthelliformisamine Analogue Analogue->EffluxPump Inhibition Analogue->Membrane Depolarization Ext_Antibiotic->Antibiotic Entry

Caption: Proposed mechanisms of action for ianthelliformisamine analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ianthelliformisamine analogues, based on published literature.

Synthesis of (E)-3-(3,5-Dibromo-4-methoxyphenyl)acrylic Acid

This protocol describes the synthesis of a common precursor for many ianthelliformisamine analogues.[10]

  • To a solution of (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate (350 mg, 0.97 mmol) in a mixture of THF/H2O (7 mL/2 mL), add LiOH·H2O (160 mg, 3.9 mmol).

  • Stir the solution at room temperature for 72 hours.

  • Acidify the mixture with concentrated HCl (approximately 0.3 mL) to a pH of 1.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over MgSO4.

  • Remove the solvent in vacuo to obtain the pure desired compound as a white solid (310 mg, 96% yield).

Antibacterial Susceptibility Testing (MIC Determination)

This protocol is a standard method for determining the minimum inhibitory concentration of a compound.

  • Prepare a serial dilution of the ianthelliformisamine analogue in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., P. aeruginosa, S. aureus).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Biofilm Inhibition Assay

This assay is used to assess the ability of a compound to prevent the formation of bacterial biofilms.[8]

  • In a 96-well plate, add the ianthelliformisamine analogue at various concentrations to a bacterial suspension.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, remove the planktonic bacteria by washing the wells with sterile water.

  • Quantify the remaining biofilm by staining with a suitable dye (e.g., crystal violet) and measuring the absorbance, or by using a viability assay such as the resazurin assay.

Membrane Depolarization Assay

This assay measures changes in the bacterial membrane potential.

  • Harvest bacterial cells in the mid-logarithmic phase of growth and wash them with a suitable buffer.

  • Resuspend the cells in the buffer containing a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).

  • Add the ianthelliformisamine analogue to the cell suspension.

  • Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

ATP Efflux Assay

This assay determines if a compound compromises the integrity of the bacterial membrane, leading to the leakage of intracellular ATP.[10]

  • Grow bacterial cells to the mid-logarithmic phase and resuspend them in a suitable buffer.

  • Add the ianthelliformisamine analogue to the cell suspension.

  • At various time points, take aliquots of the supernatant and measure the extracellular ATP concentration using a bioluminescence assay kit.

  • A significant increase in extracellular ATP compared to an untreated control indicates membrane damage.

Conclusion

The ianthelliformisamines and their synthetic analogues represent a promising class of marine-derived compounds with the potential to address the growing challenge of antibiotic resistance. Their multifaceted mechanism of action, which includes direct antibacterial activity, antibiotic enhancement, and biofilm inhibition, makes them attractive candidates for further preclinical and clinical development. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies, which will be crucial for optimizing their therapeutic potential. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in in vivo models. The continued exploration of marine natural products, exemplified by the ianthelliformisamine family, is a vital component of the quest for new anti-infective therapies.

References

Spectroscopic and Spectrometric Characterization of Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ianthelliformisamine A is a bromotyrosine-derived natural product isolated from the marine sponge Suberea ianthelliformis. As a member of a class of compounds exhibiting significant antibacterial properties, a thorough understanding of its structural and physicochemical characteristics is paramount for further research and development. This technical guide provides a detailed overview of the spectroscopic and spectrometric data for Ianthelliformisamine A, with a specific focus on its trifluoroacetic acid (TFA) salt, to support researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Chemical Structure

The chemical structure of Ianthelliformisamine A is presented below:

Figure 1. Chemical structure of Ianthelliformisamine A.

Spectroscopic Data

Precise spectroscopic data is essential for the unambiguous identification and characterization of Ianthelliformisamine A. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is important to note that while data for the free base of Ianthelliformisamine A is available from its initial isolation, specific data for the TFA salt is inferred from related compounds, as direct experimental data for Ianthelliformisamine A TFA was not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of Ianthelliformisamine A

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2, 67.73s
77.37d15.7
86.51d15.7
103.25q6.4
111.79p6.7
122.62t6.9
142.62t6.9
151.63p7.2
161.44p7.4
172.67t7.1
OMe3.82s
9-NH8.11t5.7
13-NH1.4 (br s)
18-NH21.4 (br s)

Note: Data obtained from the supporting information of Hayes et al., 2024, for the free base of Ianthelliformisamine A.

Table 2: ¹³C NMR Spectroscopic Data of Ianthelliformisamine A

PositionChemical Shift (δ, ppm)
1134.7
2, 6131.5
3, 5117.8
4153.8
7135.9
8123.4
9164.8
1038.6
1129.3
1247.1
1447.1
1531.4
1627.2
1741.8
OMe60.5

Note: Data for the free base of Ianthelliformisamine A as reported by Xu et al., 2012. Specific ¹³C NMR data for the TFA salt is not available in the reviewed literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of Ianthelliformisamine A.

Table 3: Mass Spectrometry Data for Ianthelliformisamine A

IonCalculated m/zObserved m/z
[M+H]⁺504.0917504.0919

Note: Data for the free base of Ianthelliformisamine A as reported by Xu et al., 2012. The characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature in the mass spectrum.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of spectroscopic data. The following are generalized protocols based on the analysis of similar marine natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of Ianthelliformisamine A or its TFA salt (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆, 0.5-0.7 mL). For the TFA salt, the compound is often isolated from a reversed-phase HPLC purification using a mobile phase containing TFA, and the solvent is evaporated.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent signal.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The data is acquired over a relevant mass range.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula. The isotopic pattern of the molecular ion is also examined to confirm the presence and number of bromine atoms.

Data Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRESIMS) Sample->MS NMR_Data NMR Data Processing (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data Analysis (Accurate Mass, Isotopic Pattern) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to Natural Product Library Screening for Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery of novel antibacterial agents. Natural products have historically been a rich source of antibiotics, and modern screening technologies have revitalized the search for new compounds from nature's vast chemical diversity.[1][2] More than half of the antibiotics currently on the market are derived from natural products.[1][2] This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis involved in the screening of natural product libraries for the identification of new antibacterial compounds.

The Natural Product Screening Workflow

The discovery of antibacterial compounds from natural product libraries is a multi-step process that begins with the acquisition and preparation of diverse libraries and progresses through screening, hit identification, and lead optimization. This workflow is designed to efficiently identify and characterize novel antibacterial agents while minimizing the rediscovery of known compounds.

A generalized workflow for natural product library screening is presented below.

Natural Product Screening Workflow cluster_0 Library Preparation cluster_1 Screening & Hit Identification cluster_2 Lead Characterization & Optimization Natural Source\nCollection Natural Source Collection Extraction Extraction Natural Source\nCollection->Extraction Fractionation Fractionation Extraction->Fractionation Library Plating Library Plating Fractionation->Library Plating High-Throughput\nScreening (HTS) High-Throughput Screening (HTS) Library Plating->High-Throughput\nScreening (HTS) Hit Confirmation\n& Dose-Response Hit Confirmation & Dose-Response High-Throughput\nScreening (HTS)->Hit Confirmation\n& Dose-Response Bioactivity-Guided\nFractionation Bioactivity-Guided Fractionation Hit Confirmation\n& Dose-Response->Bioactivity-Guided\nFractionation Structure\nElucidation Structure Elucidation Bioactivity-Guided\nFractionation->Structure\nElucidation Mechanism of Action\n(MoA) Studies Mechanism of Action (MoA) Studies Structure\nElucidation->Mechanism of Action\n(MoA) Studies Lead Optimization Lead Optimization Mechanism of Action\n(MoA) Studies->Lead Optimization Preclinical\nDevelopment Preclinical Development Lead Optimization->Preclinical\nDevelopment Mechanism of Action\n(MoA) Studies) Mechanism of Action (MoA) Studies)

A generalized workflow for natural product antibacterial discovery.

Quantitative Data from Natural Product Screening

The success of a screening campaign can be measured by various metrics, including the hit rate and the potency of the identified compounds. The following tables summarize quantitative data from a large-scale screening of a prefractionated natural product library from the National Cancer Institute (NCI).

Table 1: High-Throughput Screening Hit Rates

Microbial StrainNumber of Hit Fractions (Single-Point HTS)Hit Rate (Single-Point HTS)Number of Hit Fractions (Dose-Response HTS)Hit Rate (Dose-Response HTS)
Candida albicans5,0841.6%2,5900.79%
Escherichia coli (wild-type)1,4670.4%1400.04%
Escherichia coli (tolC mutant)2,3470.7%6820.21%
Staphylococcus aureus1,9510.6%7340.22%
Any Strain 9,524 2.9% 3,067 0.9%
Data from a screen of 326,656 natural product samples.[3][4]

Table 2: Potency of Identified Compounds

CompoundMicrobial StrainMIC (mg/L)IC50 (mg/L)
Deoxyamphimedine Analog 1S. aureus2.5-
Deoxyamphimedine Analog 2S. aureus0.3-
Deoxyamphimedine Analog 3S. aureus0.6-
Naamidine AC. albicans-0.08
Naamidine DC. albicans-1.25
Naamidine KC. albicans-0.16
MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values for select pure compounds.[3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful screening of natural product libraries. The following sections provide methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

  • Natural product extracts or purified compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (medium with solvent)

  • Sterile multichannel pipettes and reservoirs

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Addition: Add 100 µL of the dissolved natural product at 2x the highest desired final concentration to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except for the sterility control wells in column 12). This results in a final inoculum concentration of approximately 5 x 10^4 CFU/mL.

  • Controls:

    • Growth Control (Column 11): Add 5 µL of bacterial inoculum to wells containing 100 µL of MHB.

    • Sterility Control (Column 12): Wells containing only MHB.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the natural product at which there is no visible growth of the microorganism.

High-Throughput Screening (HTS) Protocol

This protocol outlines a general approach for the primary screening of a large natural product library.

Materials:

  • 384-well microtiter plates

  • Natural product library plated in a 384-well format

  • Bacterial culture and appropriate growth medium

  • Automated liquid handling system

  • Plate reader for measuring optical density (OD) or fluorescence/luminescence

  • Positive and negative controls

Procedure:

  • Assay Miniaturization: Adapt the broth microdilution assay to a 384-well format. Determine the optimal volumes of medium, inoculum, and compound to be dispensed.

  • Library Replication: Use an automated liquid handler to transfer a small volume (e.g., 1 µL) of the natural product library from the source plates to the assay plates.

  • Reagent Dispensing: Dispense the appropriate volume of growth medium and standardized bacterial inoculum into each well of the assay plates using an automated dispenser.

  • Incubation: Incubate the plates at the optimal temperature and duration for bacterial growth.

  • Data Acquisition: After incubation, measure the bacterial growth in each well using a plate reader (e.g., OD at 600 nm).

  • Data Analysis: Calculate the percent inhibition for each well relative to the positive and negative controls. Wells exceeding a predefined inhibition threshold are considered "hits."

Bioactivity-Guided Fractionation

This technique is used to isolate the active compound(s) from a complex natural product extract.

Materials:

  • Bioactive crude extract

  • Chromatography system (e.g., column chromatography, HPLC)

  • A series of solvents with varying polarities

  • Fractions collection tubes or plates

  • Method for bioassay (e.g., broth microdilution)

Procedure:

  • Initial Fractionation: Subject the crude extract to an initial separation technique, such as column chromatography with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Bioassay of Fractions: Test each fraction for antibacterial activity using a suitable bioassay.

  • Selection of Active Fractions: Identify the fraction(s) with the highest activity.

  • Iterative Fractionation: Subject the most active fraction(s) to further rounds of chromatographic separation using different solvent systems or techniques (e.g., reverse-phase HPLC) to achieve higher purity.

  • Isolation and Identification: Continue the process until a pure, active compound is isolated. The structure of the isolated compound is then determined using spectroscopic methods (e.g., NMR, mass spectrometry).

Mechanisms of Action of Antibacterial Natural Products

Understanding the mechanism of action (MoA) of a novel antibacterial compound is crucial for its development as a therapeutic agent. Natural products exhibit a wide range of MoAs, often targeting essential bacterial processes.

Antibacterial Mechanisms of Action cluster_targets Bacterial Cell Targets cluster_effects Consequences Natural Product Natural Product Cell Wall Synthesis Cell Wall Synthesis Natural Product->Cell Wall Synthesis e.g., β-lactams, Glycopeptides Protein Synthesis Protein Synthesis Natural Product->Protein Synthesis e.g., Macrolides, Tetracyclines DNA/RNA Synthesis DNA/RNA Synthesis Natural Product->DNA/RNA Synthesis e.g., Quinolones, Rifampicin Folate Synthesis Folate Synthesis Natural Product->Folate Synthesis e.g., Sulfonamides Membrane Integrity Membrane Integrity Natural Product->Membrane Integrity e.g., Daptomycin Bactericidal Effect Bactericidal Effect Cell Wall Synthesis->Bactericidal Effect Bacteriostatic Effect Bacteriostatic Effect Protein Synthesis->Bacteriostatic Effect DNA/RNA Synthesis->Bactericidal Effect Folate Synthesis->Bacteriostatic Effect Membrane Integrity->Bactericidal Effect

Common mechanisms of action for antibacterial natural products.

Commonly targeted pathways include:

  • Inhibition of Cell Wall Synthesis: Compounds like β-lactams and glycopeptides interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides bind to bacterial ribosomes, disrupting the translation of mRNA into proteins and halting bacterial growth.

  • Inhibition of Nucleic Acid Synthesis: Quinolones and rifampicin target enzymes essential for DNA replication and transcription, respectively, preventing the propagation of genetic material.

  • Disruption of Metabolic Pathways: Sulfonamides and trimethoprim inhibit enzymes involved in the synthesis of folic acid, a vital cofactor for nucleotide synthesis.

  • Disruption of Membrane Integrity: Some peptides and lipopeptides, such as daptomycin, can insert into the bacterial cell membrane, causing depolarization and cell death.

Conclusion

The screening of natural product libraries remains a promising avenue for the discovery of novel antibacterial compounds to combat the growing threat of antibiotic resistance. A systematic approach, combining high-throughput screening, bioactivity-guided fractionation, and detailed mechanistic studies, is essential for the successful identification and development of new leads. The methodologies and data presented in this guide provide a framework for researchers to design and execute effective natural product screening campaigns. Continued exploration of the vast chemical diversity of the natural world, coupled with innovative screening technologies, will be critical in replenishing the antibiotic pipeline.

References

Ianthelliformisamine A TFA: A Technical Guide to its Role as an Antibiotic Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ianthelliformisamine A, a bromotyrosine-derived natural product isolated from the marine sponge Suberea ianthelliformis, and its trifluoroacetic acid (TFA) salt, have emerged as promising agents for combating antibiotic resistance.[1][2] This technical guide provides an in-depth analysis of the role of Ianthelliformisamine A TFA as an antibiotic enhancer, particularly against resistant Gram-negative bacteria. It consolidates available quantitative data, details key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. The primary mechanism of action involves the disruption of bacterial membrane integrity, leading to depolarization and increased permeability to conventional antibiotics. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to address the global challenge of antimicrobial resistance.

Introduction

The rising prevalence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Overcoming the intrinsic and acquired resistance mechanisms of these pathogens is a critical area of research. One promising strategy is the use of antibiotic enhancers, compounds that may not possess potent intrinsic antimicrobial activity but can potentiate the efficacy of existing antibiotics. Ianthelliformisamine A and its synthetic derivatives have been identified as such enhancers, demonstrating the ability to resensitize resistant bacteria to antibiotics like doxycycline and ciprofloxacin.[3]

Quantitative Data on Antibiotic Enhancement

The antibiotic enhancement properties of ianthelliformisamines have been quantified in several studies. The data primarily focuses on the synergistic activity with conventional antibiotics against pathogenic bacteria, particularly Pseudomonas aeruginosa.

Table 1: Synergistic Activity of Ianthelliformisamine Derivatives with Doxycycline against Enterobacter aerogenes EA289

CompoundConcentration (µM) to Restore Doxycycline Activity (2 µg/mL)
Ianthelliformisamine B12.5
Ianthelliformisamine C12.5
Synthetic Derivative 213.12

Source: Adapted from Pieri et al., J Med Chem, 2014.[4][5]

Table 2: Intrinsic Antibacterial Activity of Ianthelliformisamine A

Bacterial StrainIC50 (µM)MIC (µM)
Pseudomonas aeruginosa6.835
Staphylococcus aureus3.825

Source: Adapted from MedchemExpress and Khan et al., Bioorg Med Chem Lett, 2021.[6]

Mechanism of Action

The antibiotic-enhancing effect of Ianthelliformisamine A and its derivatives is primarily attributed to their ability to disrupt the bacterial cell membrane. This disruption leads to two key events: membrane depolarization and increased membrane permeability.

Membrane Depolarization

Ianthelliformisamines induce a dose-dependent depolarization of the bacterial membrane. This is thought to be a result of the dissipation of the proton motive force, which is crucial for various cellular processes, including ATP synthesis and the functioning of efflux pumps.

Increased Membrane Permeability

By compromising the integrity of the bacterial membrane, ianthelliformisamines facilitate the entry of antibiotics that would otherwise be excluded or actively pumped out of the cell. This increased intracellular concentration of the antibiotic allows it to reach its target and exert its antimicrobial effect. Evidence suggests that this permeabilizing effect is linked to the release of intracellular ATP.

Signaling Pathway of Ianthelliformisamine A as an Antibiotic Enhancer

Ianthelliformisamine A Mechanism of Action Mechanism of Action of Ianthelliformisamine A as an Antibiotic Enhancer cluster_0 Bacterial Cell Ianthelliformisamine_A Ianthelliformisamine A Bacterial_Membrane Bacterial Membrane Ianthelliformisamine_A->Bacterial_Membrane Interaction Membrane_Depolarization Membrane Depolarization Bacterial_Membrane->Membrane_Depolarization Increased_Permeability Increased Membrane Permeability Bacterial_Membrane->Increased_Permeability Intracellular_Target Intracellular Target Increased_Permeability->Intracellular_Target Increased Antibiotic Concentration Antibiotic Antibiotic Antibiotic->Increased_Permeability Facilitated Entry Bacterial_Cell_Death Bacterial Cell Death Intracellular_Target->Bacterial_Cell_Death

Caption: Mechanism of Ianthelliformisamine A enhancing antibiotic activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibiotic-enhancing properties of Ianthelliformisamine A.

Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic effect of Ianthelliformisamine A in combination with a conventional antibiotic.

Experimental Workflow for Checkerboard Assay

Checkerboard Assay Workflow Workflow for Checkerboard Synergy Assay Prepare_Plates Prepare 96-well plates with serial dilutions of Ianthelliformisamine A (horizontally) and antibiotic (vertically) Inoculate Inoculate wells with a standardized bacterial suspension Prepare_Plates->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination Incubate->Determine_MIC Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) Determine_MIC->Calculate_FICI

Caption: Workflow for determining antibiotic synergy using the checkerboard method.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), this compound stock solution, antibiotic stock solution, bacterial culture (e.g., P. aeruginosa).

  • Procedure:

    • Prepare two-fold serial dilutions of Ianthelliformisamine A horizontally and the antibiotic vertically in the 96-well plate containing MHB.

    • Inoculate each well with a bacterial suspension adjusted to a final concentration of 5 x 10^5 CFU/mL.

    • Include controls for each drug alone and a growth control (no drug).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Data Analysis:

    • The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy is defined as a FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

Membrane Depolarization Assay using DiSC3(5)

This assay measures changes in bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

  • Materials: Bacterial cells, HEPES buffer, glucose, DiSC3(5) stock solution, this compound, spectrofluorometer.

  • Procedure:

    • Grow bacterial cells to mid-log phase, then wash and resuspend in HEPES buffer supplemented with glucose.

    • Add DiSC3(5) to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

    • Transfer the cell suspension to a cuvette in a spectrofluorometer and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

    • Add this compound at various concentrations and monitor the increase in fluorescence over time. An increase in fluorescence indicates membrane depolarization and release of the dye.

    • A positive control, such as a known membrane-depolarizing agent (e.g., gramicidin), should be used.

ATP Efflux Assay

This assay quantifies the release of intracellular ATP as an indicator of membrane damage.

  • Materials: Bacterial cells, buffer, ATP-free reaction vials, ATP bioluminescence assay kit (containing luciferase and luciferin), luminometer.

  • Procedure:

    • Prepare a suspension of washed bacterial cells in buffer.

    • Add this compound at different concentrations to the cell suspension.

    • At various time points, take aliquots of the supernatant after centrifuging the cells to remove them.

    • Add the supernatant to the ATP bioluminescence assay reagent.

    • Measure the luminescence using a luminometer. The amount of light produced is proportional to the concentration of extracellular ATP.

    • A control with a known membrane-lysing agent (e.g., polymyxin B) should be included.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antibiotic enhancers with a clear mechanism of action targeting the bacterial membrane. The data presented in this guide highlights their potential to restore the activity of conventional antibiotics against resistant Gram-negative bacteria. Further research should focus on optimizing the structure of these compounds to enhance their potency and reduce potential toxicity. In vivo studies are also crucial to validate their efficacy in a more complex biological environment. The development of such compounds could provide a much-needed tool in the fight against antimicrobial resistance.

References

chemical formula and molecular weight of Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Marine-Derived Antibiotic Enhancer

Ianthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine sponge Suberea ianthelliformis, has emerged as a compound of significant interest in the field of antibiotic drug development. This technical guide provides a comprehensive overview of Ianthelliformisamine A trifluoroacetate (TFA) salt, including its chemical properties, biological activity, and proposed mechanism of action, with a focus on its potential as an antibiotic enhancer against multidrug-resistant bacteria.

Chemical Properties and Structure

Ianthelliformisamine A TFA is the trifluoroacetic acid salt of Ianthelliformisamine A. The chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₆H₃₅Br₂F₉N₄O₈
Molecular Weight 862.38 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO and Methanol
Source Marine Sponge Suberea ianthelliformis

Biological Activity and Mechanism of Action

Ianthelliformisamine A exhibits intrinsic antibacterial activity and, perhaps more significantly, acts as an antibiotic enhancer, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Gram-positive bacteria like Staphylococcus aureus. It has been shown to work synergistically with conventional antibiotics, such as ciprofloxacin, reducing the minimum inhibitory concentration (MIC) of these drugs.

The proposed mechanism of action for Ianthelliformisamine A and its analogs involves a multi-pronged attack on bacterial defenses. The primary mechanisms are believed to be:

  • Bacterial Membrane Disruption: The polyamine chain of Ianthelliformisamine A is thought to interact with and disrupt the integrity of the bacterial cell membrane. This leads to membrane depolarization, dissipating the membrane potential that is crucial for various cellular processes.

  • Inhibition of Efflux Pumps: Ianthelliformisamine A has been suggested to inhibit the activity of bacterial efflux pumps. These pumps are a primary mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, Ianthelliformisamine A increases the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy.

The following diagram illustrates the proposed mechanism of action of Ianthelliformisamine A.

IanthelliformisamineA_Mechanism cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Efflux_Pump Efflux Pump Antibiotic Antibiotic Antibiotic_Target Intracellular Antibiotic Target Ianthelliformisamine_A Ianthelliformisamine A Ianthelliformisamine_A->Cell_Membrane Disrupts Membrane Potential Ianthelliformisamine_A->Efflux_Pump Inhibits Antibiotic->Efflux_Pump Effluxed Antibiotic->Antibiotic_Target Inhibits Target

Proposed mechanism of action of Ianthelliformisamine A.

Quantitative Biological Data

The following table summarizes the reported in vitro activity of Ianthelliformisamine A.

OrganismAssay TypeActivity MetricValue (µM)Reference
Pseudomonas aeruginosaGrowth InhibitionIC₅₀6.8[1]
Pseudomonas aeruginosaGrowth InhibitionMIC35[1]
Staphylococcus aureusBactericidal ActivityIC₅₀3.8[2]
Staphylococcus aureusBactericidal ActivityMIC25[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of Ianthelliformisamine A.

Total Synthesis of Ianthelliformisamine A

The synthesis of Ianthelliformisamine A can be achieved through a multi-step process. A common route involves the initial synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid. This intermediate is then coupled with the appropriate polyamine chain using peptide coupling reagents, followed by deprotection to yield the final product.

The following diagram outlines a general workflow for the synthesis of Ianthelliformisamine A.

Synthesis_Workflow A 3,5-dibromo-4-hydroxybenzaldehyde B (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate A->B Wittig Reaction C (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid B->C Hydrolysis E Coupled Precursor C->E Peptide Coupling D Protected Polyamine D->E F Ianthelliformisamine A E->F Deprotection

General synthetic workflow for Ianthelliformisamine A.
Antibacterial Susceptibility Testing

The antibacterial activity of Ianthelliformisamine A is typically determined using broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay

The ability of Ianthelliformisamine A to inhibit biofilm formation can be assessed using a crystal violet staining method.

Protocol:

  • In a 96-well plate, add sub-MIC concentrations of this compound to the wells.

  • Inoculate with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Wash the wells again to remove excess stain and allow them to dry.

  • Solubilize the stained biofilm with 30% acetic acid or ethanol.

  • Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

Membrane Depolarization Assay

Bacterial membrane depolarization can be measured using membrane potential-sensitive fluorescent dyes such as DiSC₃(5).

Protocol:

  • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.

  • Resuspend the bacterial cells in a suitable buffer (e.g., HEPES buffer with glucose).

  • Add the fluorescent dye DiSC₃(5) to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

  • Monitor the baseline fluorescence using a fluorometer.

  • Add this compound to the cell suspension.

  • Record the increase in fluorescence over time. An increase in fluorescence indicates dye release from the membrane, corresponding to membrane depolarization.

Efflux Pump Inhibition Assay

The inhibition of efflux pumps can be evaluated by measuring the intracellular accumulation of a known efflux pump substrate, such as ethidium bromide (EtBr).

Protocol:

  • Prepare a bacterial suspension and pre-incubate it with and without a sub-MIC concentration of this compound.

  • Add ethidium bromide to the bacterial suspensions.

  • Monitor the increase in fluorescence over time using a fluorometer. Ethidium bromide fluoresces upon intercalation with DNA.

  • An increased rate and level of fluorescence in the presence of this compound, compared to the control without the compound, indicates inhibition of the efflux pump, leading to higher intracellular accumulation of EtBr.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents and antibiotic adjuvants. Its dual mechanism of action, involving membrane disruption and efflux pump inhibition, makes it a compelling candidate for combating antibiotic resistance. Further research into its structure-activity relationships, in vivo efficacy, and toxicological profile is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this fascinating marine natural product.

References

A Technical Guide to the Biosynthesis of Ianthelliformisamines in Marine Sponges: Current Understanding and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ianthelliformisamines, a class of bromotyrosine-derived polyamines isolated from the marine sponge Suberea ianthelliformis, have garnered significant interest for their potent antibacterial and biofilm-inhibiting properties.[1][2][3] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of their biosynthetic origins. Due to a lack of direct experimental studies on their biosynthesis, this document presents a putative pathway grounded in the established principles of bromotyrosine metabolism in marine organisms. Furthermore, it details the validated experimental protocols for the extraction and isolation of these compounds, summarizes all known analogues in a clear tabular format, and provides visual workflows and pathway diagrams to facilitate comprehension and future research endeavors.

Putative Biosynthetic Pathway of Ianthelliformisamines

The exact biosynthetic pathway for ianthelliformisamines has not yet been experimentally elucidated. However, as they are recognized as bromotyrosine-derived metabolites, a hypothetical pathway can be proposed based on the biosynthesis of similar compounds in marine sponges.[2] The pathway is likely initiated from the amino acid L-tyrosine and involves a series of enzymatic modifications, including bromination, decarboxylation, oxidation, and the addition of polyamine chains. The true producers of these metabolites are likely symbiotic microorganisms within the sponge, a phenomenon observed in the biosynthesis of other brominated compounds like polybrominated diphenyl ethers (PBDEs) by cyanobacterial endosymbionts in Dysidea sponges.[4][5][6]

The proposed pathway involves the following key steps:

  • Bromination of Tyrosine: The process begins with the bromination of L-tyrosine, catalyzed by a vanadium-dependent bromoperoxidase, a common enzyme in marine organisms that generates reactive bromine species from bromide ions.

  • Oxidative Decarboxylation: The resulting brominated tyrosine undergoes oxidative decarboxylation to form a reactive intermediate.

  • Polyamine Chain Assembly: A key step is the attachment of a polyamine chain, which varies in length and constitution among the different ianthelliformisamine analogues. The specific enzymes responsible for this condensation are unknown but are likely related to polyamine synthases.

  • Terminal Modifications: Further enzymatic modifications of the polyamine chain or the aromatic ring may occur to yield the diverse range of known ianthelliformisamines.

Below is a diagram illustrating this putative biosynthetic pathway.

Putative_Ianthelliformisamine_Biosynthesis cluster_precursors Precursors cluster_pathway Core Biosynthesis cluster_products Products L-Tyrosine L-Tyrosine Bromotyrosine Brominated Tyrosine L-Tyrosine->Bromotyrosine Bromoperoxidase Spermidine_or_Spermine Spermidine/Spermine Ianthelliformisamine_Core Ianthelliformisamine Scaffold Spermidine_or_Spermine->Ianthelliformisamine_Core Polyamine Synthase (putative) Reactive_Intermediate Reactive Intermediate Bromotyrosine->Reactive_Intermediate Oxidative Decarboxylation Reactive_Intermediate->Ianthelliformisamine_Core Ianthelliformisamines Ianthelliformisamines A-G Ianthelliformisamine_Core->Ianthelliformisamines Tailoring Enzymes caption Figure 1. A putative biosynthetic pathway for ianthelliformisamines.

Figure 1. A putative biosynthetic pathway for ianthelliformisamines.

Known Ianthelliformisamine Analogues and Bioactivities

To date, seven ianthelliformisamine analogues (A-G) have been isolated and characterized from the marine sponge Suberea ianthelliformis.[1][2] Their structures primarily differ in the length and composition of the polyamine chain. The following table summarizes these compounds and their reported biological activities.

Compound NameMolecular FormulaKey Structural FeatureReported Biological ActivityReference
Ianthelliformisamine A C21H38Br4N4O2Contains a spermine moietyInhibits Gram-negative P. aeruginosa (IC50 = 6.8 µM, MIC = 35 µM)[2]
Ianthelliformisamine B C18H31Br4N3O2Contains a spermidine moietyModerate antibacterial activity[2][7]
Ianthelliformisamine C C15H24Br4N2O2Contains a shorter diamine chainEnhances antibiotic effects of ciprofloxacin[3][8]
Ianthelliformisamine D C17H24Br2N2O3Contains a rare N-(3-aminopropyl)-2-pyrrolidone moietyNo significant inhibition of P. aeruginosa planktonic growth or biofilm formation at 50 µM[1][9]
Ianthelliformisamine E C15H20Br2N2O3Similar to D with a shorter chainNo significant inhibition of P. aeruginosa planktonic growth or biofilm formation at 50 µM[1]
Ianthelliformisamine F C12H15Br2NO2Lacks the extended polyamine chainNo significant inhibition of P. aeruginosa planktonic growth or biofilm formation at 50 µM[1]
Ianthelliformisamine G C10H11Br2NO2A simple bromotyramine derivativeNo significant inhibition of P. aeruginosa planktonic growth or biofilm formation at 50 µM[1]

Experimental Protocols: Extraction and Isolation

While biosynthetic studies are lacking, the protocols for the extraction and isolation of ianthelliformisamines from Suberea ianthelliformis are well-documented.[1][2] These methods are crucial for obtaining pure compounds for structural elucidation, bioactivity screening, and synthetic studies.

General Experimental Procedures
  • Spectroscopy: 1D and 2D NMR spectra are typically recorded on a 600 MHz or higher spectrometer. Chemical shifts are referenced to residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the elemental composition of the isolated compounds.

  • Chromatography: High-performance liquid chromatography (HPLC) with a C18 column is used for the final purification of compounds. A photodiode array (PDA) detector is used for monitoring.

Extraction Protocol
  • Sponge Collection and Preparation: The marine sponge Suberea ianthelliformis is collected, freeze-dried, and ground into a fine powder.

  • Solvent Extraction: The powdered sponge material is exhaustively extracted with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (CH3OH) at room temperature. This process is typically repeated multiple times to ensure complete extraction.

  • Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.

Isolation Protocol
  • Solvent Partitioning: The crude extract is subjected to solvent partitioning. A common scheme involves partitioning between n-hexane, ethyl acetate (EtOAc), and water or methanol/water. The bromotyrosine-derived metabolites typically partition into the more polar organic phase (EtOAc or methanolic phase).

  • Initial Chromatographic Fractionation: The bioactive fraction is then subjected to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a C18-functionalized silica gel. A stepwise gradient of solvents (e.g., H2O to CH3OH) is used for elution.

  • HPLC Purification: Fractions containing the compounds of interest are further purified by semi-preparative or analytical reversed-phase HPLC (RP-HPLC) using a C18 column. Isocratic or gradient elution with a mobile phase consisting of acetonitrile (ACN) or CH3OH in water, often with a trifluoroacetic acid (TFA) modifier, is employed to isolate the pure ianthelliformisamines.

  • Mass-Directed Isolation: In many cases, isolation is guided by mass spectrometry to specifically target ions corresponding to the molecular weights of known or suspected ianthelliformisamines.[2]

The following diagram provides a visual workflow of the extraction and isolation process.

Extraction_Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis Sponge Freeze-dried Sponge Material Extraction Exhaustive Extraction (CH2Cl2/MeOH) Sponge->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition VLC_MPLC C18 VLC or MPLC Partition->VLC_MPLC HPLC Mass-directed RP-HPLC VLC_MPLC->HPLC Pure_Compounds Pure Ianthelliformisamines (A-G) HPLC->Pure_Compounds Analysis NMR, HRMS, Bioassays Pure_Compounds->Analysis caption Figure 2. General workflow for the extraction and isolation of ianthelliformisamines.

Figure 2. General workflow for the extraction and isolation of ianthelliformisamines.

Conclusion and Future Perspectives

The ianthelliformisamines represent a promising class of marine natural products with potential for development as new antibacterial agents. While their total synthesis has been achieved for some analogues, a deep understanding of their natural biosynthesis is crucial for several reasons.[1][8] Elucidating the biosynthetic pathway could enable:

  • Biotechnological Production: Identifying the biosynthetic gene cluster and heterologously expressing it in a suitable host could lead to a sustainable supply of these compounds.

  • Enzymatic Synthesis: The discovery of novel enzymes, such as specific polyamine synthases, could be valuable tools for biocatalysis.

  • Analogue Generation: Understanding the enzymatic machinery would allow for combinatorial biosynthesis approaches to generate novel analogues with improved therapeutic properties.

Future research should focus on metagenomic analysis of the Suberea ianthelliformis holobiont to identify the symbiotic producer and the biosynthetic gene cluster responsible for ianthelliformisamine production. Precursor feeding studies using isotopically labeled tyrosine and polyamines in sponge tissue cultures or with the isolated symbiont could experimentally validate the proposed pathway and identify key intermediates.[10] These efforts will be critical to fully unlock the therapeutic potential of this unique family of marine metabolites.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Ianthelliformisamine A TFA Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ianthelliformisamines are a class of bromotyrosine-derived natural products isolated from the marine sponge Suberea ianthelliformis.[1][2] Ianthelliformisamine A has demonstrated notable antibacterial activity, particularly against the Gram-negative bacterium Pseudomonas aeruginosa, with an IC50 value of 6.8 μM and a Minimum Inhibitory Concentration (MIC) of 35 μM.[1][2] This has generated significant interest in its total synthesis to enable further investigation of its therapeutic potential and for the generation of synthetic analogues.[3][4][5][6] The key final step in the reported synthetic routes involves the deprotection of a Boc-protected polyamine precursor using trifluoroacetic acid (TFA). This document provides a detailed protocol for the total synthesis of Ianthelliformisamine A, with a specific focus on the TFA-mediated deprotection step.

Introduction

The total synthesis of Ianthelliformisamine A is achieved through a convergent approach, involving the coupling of two key fragments: (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and a suitable Boc-protected polyamine.[3][4] The final and critical step of this synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the polyamine chain. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its efficacy in cleaving the Boc group under mild conditions.[3][4][7] This protocol outlines the synthesis of the acrylic acid precursor, the subsequent amide coupling reaction, and the final TFA deprotection to yield Ianthelliformisamine A.

Synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic Acid

The synthesis of the acrylic acid fragment is a two-step process starting from 3,5-dibromo-4-methoxybenzaldehyde.

Experimental Protocol

Step 1: Synthesis of (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate

  • A solution of 3,5-dibromo-4-methoxybenzaldehyde (900 mg, 3.1 mmol) and ethoxymethylidenetriphenylphosphorane (1.4 g, 4 mmol) in toluene (20 mL) is heated at 70 °C for 15 hours.[8]

  • The reaction mixture is then evaporated to dryness.[8]

  • The resulting residue is purified by column chromatography using 100% diethyl ether as the eluent to yield pure (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate.[8]

Step 2: Synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid

  • To a solution of (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate (350 mg, 0.97 mmol) in a mixture of THF/H₂O (7 mL/2 mL), add LiOH·H₂O (160 mg, 3.9 mmol).[8]

  • Stir the solution at room temperature for 72 hours.[8]

  • Acidify the mixture with concentrated HCl to a pH of 1.[8]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[8]

  • Combine the organic layers, wash with brine (20 mL), and dry over MgSO₄.[8]

  • Remove the solvent under reduced pressure to obtain the pure desired compound as a white solid.[8]

Quantitative Data
CompoundStarting MaterialReagentsYieldReference
(E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate3,5-dibromo-4-methoxybenzaldehydeEthoxymethylidenetriphenylphosphorane, Toluene91%[8]
(E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid(E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylateLiOH·H₂O, THF/H₂O, HCl96%[8]

Total Synthesis of Ianthelliformisamine A

The total synthesis involves the amide coupling of the prepared acrylic acid with a commercially available Boc-protected polyamine, followed by the final deprotection step.

Experimental Protocol

Step 3: Amide Coupling

  • Dissolve (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine in a suitable solvent such as acetonitrile.[4][5]

  • Add a coupling agent, for example, 1,1'-carbonyldiimidazole.[5]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours).[5]

  • Purify the resulting Boc-protected Ianthelliformisamine A intermediate, typically by chromatography.

Step 4: Boc-Deprotection using TFA

  • The Boc-protected precursor is treated with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[3][4]

  • The reaction is typically stirred at room temperature.

  • After completion, the solvent and excess TFA are removed under reduced pressure.

  • The crude product is then purified, often by preparative HPLC, to yield Ianthelliformisamine A as a TFA salt.[5][9]

Quantitative Data
CompoundStarting MaterialsReagentsYield RangeReference
Ianthelliformisamine A and its analogues(E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid, Boc-protected polyaminesPeptide coupling agents, TFA27-91%[6]
Synthetic Ianthelliformisamine D(E)-3-(3,5-Dibromo-4-methoxyphenyl)acrylic acid, 1-(3-Aminopropyl)pyrrolidin-2-one, 1,1′-carbonyldiimadazole, TFALuna semipreparative RP-HPLC purification16%[5]

Synthetic Workflow

Total_Synthesis_of_Ianthelliformisamine_A A 3,5-dibromo-4- methoxybenzaldehyde B (E)-ethyl 3-(3,5-dibromo-4- methoxyphenyl)acrylate A->B Wittig Reaction C (E)-3-(3,5-dibromo-4- methoxyphenyl)acrylic acid B->C Hydrolysis E Boc-protected Ianthelliformisamine A C->E Amide Coupling D Boc-protected polyamine D->E F Ianthelliformisamine A (TFA salt) E->F TFA Deprotection

Caption: Total synthesis workflow for Ianthelliformisamine A.

Signaling Pathways and Logical Relationships

While Ianthelliformisamine A itself does not have a described signaling pathway in the context of its synthesis, the logic of the synthesis is a linear sequence of reactions. The workflow diagram above illustrates this logical relationship. The key transformation is the deprotection step, which is essential for unmasking the primary and secondary amines of the polyamine chain, believed to be crucial for its biological activity.[5]

Conclusion

The total synthesis of Ianthelliformisamine A is a straightforward and efficient process. The use of TFA for the final Boc-deprotection step is a reliable and high-yielding method to obtain the final natural product. This protocol provides a comprehensive guide for researchers interested in synthesizing Ianthelliformisamine A and its analogues for further biological evaluation and drug development efforts. The flexibility of this synthetic route also allows for the generation of a library of analogues by varying the acrylic acid and polyamine building blocks to explore the structure-activity relationships of this promising class of antibacterial agents.[4]

References

Application Notes and Protocols for the Synthesis of Ianthelliformisamines via Acid-Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ianthelliformisamines are a class of bromotyrosine-derived natural products isolated from the marine sponge Suberea ianthelliformis. These compounds have garnered significant interest within the scientific community due to their potent antibacterial and antibiofilm activities.[1][2][3][4][5] The core structure of ianthelliformisamines consists of a brominated aromatic acrylic acid moiety linked to a polyamine chain via an amide bond. This key linkage is typically forged through an acid-amine coupling reaction, a cornerstone of synthetic organic chemistry.

These application notes provide detailed protocols for the synthesis of ianthelliformisamines, with a specific focus on the acid-amine coupling step. The methodologies described herein are compiled from peer-reviewed scientific literature and are intended to serve as a comprehensive guide for researchers engaged in the synthesis of these and structurally related bioactive molecules.

General Reaction Scheme

The synthesis of ianthelliformisamines generally involves the coupling of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with a suitable Boc-protected polyamine, followed by deprotection of the Boc group.[1][2] The acid-amine coupling step is a critical transformation that necessitates the use of coupling reagents to facilitate the formation of the amide bond.

A commonly employed method for this transformation is the use of dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt).[6] This combination effectively activates the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the acid-amine coupling reaction in the synthesis of ianthelliformisamines.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification cluster_deprotection Deprotection Acid (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid Mixing Dissolve reactants and coupling agents in solvent (e.g., DMF) Acid->Mixing Amine Boc-protected polyamine Amine->Mixing Reaction Stir at room temperature Mixing->Reaction Add DCC/HOBt Filtration Filter to remove urea byproduct Reaction->Filtration Extraction Aqueous work-up Filtration->Extraction Purification Column chromatography Extraction->Purification TFA Treat with Trifluoroacetic Acid (TFA) Purification->TFA Isolation Isolate final product TFA->Isolation

Caption: General experimental workflow for Ianthelliformisamine synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various ianthelliformisamines via the acid-amine coupling reaction.

IanthelliformisamineCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
Ianthelliformisamine ADCC/HOBtDMF1532[6]
Ianthelliformisamine BDCC/HOBtDMF1580[6]
Ianthelliformisamine CDCC/HOBtDMF1555[6]
Ianthelliformisamine DNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid

This protocol describes the synthesis of the key carboxylic acid precursor.

Materials:

  • 3,5-dibromo-4-hydroxybenzaldehyde

  • Ethoxymethylidenetriphenylphosphorane

  • Toluene

  • Tetrahydrofuran (THF)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Wittig Reaction: A solution of 3,5-dibromo-4-methoxybenzaldehyde and ethoxymethylidenetriphenylphosphorane in toluene is heated at 70 °C for 15 hours.[6] The mixture is then evaporated to dryness. The resulting residue is purified by column chromatography to yield (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate.[6]

  • Hydrolysis: To a solution of (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate in a mixture of THF and water, add LiOH·H₂O.[6] Stir the solution at room temperature for 72 hours.[6]

  • Acidification and Extraction: Acidify the mixture with concentrated HCl to pH 1. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and the solvent is removed under reduced pressure to afford the pure (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid as a white solid.[6]

Protocol 2: General Procedure for Acid-Amine Coupling in Ianthelliformisamine Synthesis

This protocol provides a general method for the coupling of the acrylic acid with a Boc-protected polyamine. The synthesis of Ianthelliformisamine B is provided as a specific example.[6]

Materials:

  • (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid

  • Boc-protected polyamine (e.g., N,N'-bis(tert-butoxycarbonyl)spermidine for Ianthelliformisamine B)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

Procedure:

  • Reactant Dissolution: To a solution of the corresponding Boc-protected polyamine in DMF, add (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid, HOBt, and DCC at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 15 hours.[6]

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. The filtrate is then subjected to an appropriate aqueous work-up and purified by column chromatography to yield the Boc-protected ianthelliformisamine.

Protocol 3: Boc-Deprotection to Yield Ianthelliformisamines

This protocol describes the final deprotection step to obtain the desired ianthelliformisamine.

Materials:

  • Boc-protected ianthelliformisamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

Procedure:

  • Deprotection: Treat the Boc-protected ianthelliformisamine with a solution of TFA in DCM or dissolve in TFA directly.

  • Isolation: After completion of the deprotection, the solvent is removed under reduced pressure. For Ianthelliformisamine B, the addition of diethyl ether precipitates the hydrochloride salt as a white solid, which can be collected by filtration.[6]

Biological Activity and Potential Signaling Pathway Inhibition

Ianthelliformisamines have demonstrated significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.[1][2] Furthermore, some of these compounds have been shown to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3][5] While the precise molecular targets are still under investigation, their mechanism of action is thought to involve the disruption of bacterial cell membrane integrity or interference with key signaling pathways involved in biofilm formation.

signaling_pathway Ianthelliformisamine Ianthelliformisamine BacterialCell Bacterial Cell Ianthelliformisamine->BacterialCell Interacts with BiofilmFormation Biofilm Formation Ianthelliformisamine->BiofilmFormation Inhibits BacterialGrowth Bacterial Growth Ianthelliformisamine->BacterialGrowth Inhibits BacterialCell->BiofilmFormation Leads to BacterialCell->BacterialGrowth Undergoes

References

Application Notes and Protocols for Boc-Deprotection with TFA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step in the iterative process of peptide chain elongation. Trifluoroacetic acid (TFA) is the most common reagent for this purpose due to its ability to efficiently cleave the acid-labile Boc group under conditions that, for the most part, leave more stable side-chain protecting groups intact.[1][2]

This document provides detailed application notes and protocols for the successful implementation of TFA-mediated Boc-deprotection in peptide synthesis, with a focus on maximizing yield and purity while minimizing common side reactions.

Principles of Boc-Deprotection with TFA

The mechanism of Boc-deprotection involves the protonation of the carbamate oxygen by TFA, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield the free N-terminal amine of the peptide, which is protonated by the excess TFA to form a trifluoroacetate salt.[3]

A critical challenge in this process is the management of the highly reactive tert-butyl cation. This electrophile can attack nucleophilic side chains of certain amino acids, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys), leading to undesired, often irreversible modifications of the peptide.[2][4] To prevent these side reactions, "scavengers" are added to the TFA deprotection solution to trap the tert-butyl cations.[2][4]

Following deprotection, the N-terminal amine, which is in the form of a TFA salt, must be neutralized to the free amine to make it nucleophilic for the subsequent amino acid coupling step.[1][2] This is typically achieved by washing the peptide-resin with a hindered organic base such as diisopropylethylamine (DIEA).[2]

Data Presentation: Comparison of Deprotection Conditions

The choice of TFA concentration and scavenger cocktail is crucial for the efficiency of the deprotection and the purity of the final peptide. The following tables summarize key quantitative data for optimizing this step.

Table 1: Effect of TFA Concentration on Peptide Purity
TFA Concentration (% in DCM)Deprotection TimeAverage Peptide Purity (%)Key ObservationReference
55%30 min~9% higher on averageHigher purity attributed to better resin swelling and more complete Boc removal.[5]
100%5 minLowerIncreased incidence of omission sequences due to incomplete deprotection, likely from poor resin swelling.[5][6]
Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection
Scavenger Cocktail CompositionTarget ResiduesPurpose of ScavengersReference
0.5% Dithioethane (DTE) in 50% TFA/DCMCys, Met, TrpDTE acts as a scavenger for tert-butyl cations.[1][2]
95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General Use, TrpWater and TIS act as carbocation scavengers. TIS is particularly effective for scavenging trityl cations from His, Cys, Asn, and Gln side chains.[7][8]
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Cys, Met, Trp, TyrA robust, general-purpose cocktail for peptides with multiple sensitive residues. Phenol and thioanisole are effective scavengers. EDT is a potent reducing agent and carbocation scavenger.[4][8]
90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleArg(sulfonyl-protected), TrpMinimizes attachment of Trp-containing peptides to the linker and is ideal for cleavage of sulfonyl-protected Arginine.[8]

Experimental Protocols

The following are detailed protocols for the deprotection and neutralization steps in Boc-SPPS.

Protocol 1: Standard Boc-Deprotection

This protocol is suitable for peptides that do not contain sensitive amino acid residues like Trp, Met, or Cys.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for at least 30 minutes.

  • Pre-wash: Wash the resin twice with the deprotection solution (50% TFA in DCM). Use approximately 10 mL of solution per gram of resin.

  • Deprotection: Add the deprotection solution (10 mL/g of resin) to the swollen resin and agitate at room temperature for 20-30 minutes.[1]

  • Filtration: Filter the resin and collect the filtrate.

  • DCM Washes: Wash the resin three times with DCM (10 mL/g) to remove residual TFA and byproducts.

  • IPA Washes: Wash the resin twice with isopropanol (IPA) (10 mL/g) to help remove remaining TFA.[1]

  • Final DCM Washes: Wash the resin three times with DCM (10 mL/g) to prepare for the neutralization step.

Protocol 2: Boc-Deprotection with Scavengers

This protocol is recommended for peptides containing Trp, Met, Cys, or other sensitive residues.

  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes.

  • Prepare Deprotection Cocktail: Prepare the appropriate scavenger cocktail from Table 2. For example, a solution of 95% TFA, 2.5% water, and 2.5% TIS.

  • Pre-wash: Wash the resin twice with the deprotection cocktail.

  • Deprotection: Add the deprotection cocktail (10 mL/g of resin) and agitate at room temperature for 20-30 minutes.

  • Filtration: Filter the resin and collect the filtrate.

  • DCM Washes: Wash the resin three times with DCM (10 mL/g).

  • IPA Washes: Wash the resin twice with IPA (10 mL/g).[1]

  • Final DCM Washes: Wash the resin three times with DCM (10 mL/g).

Protocol 3: Neutralization

This step is performed immediately after deprotection and washing to prepare the peptide-resin for the next coupling cycle.

  • Prepare Neutralization Solution: Prepare a 5-10% solution of DIEA in DCM (v/v).[1][9]

  • First Neutralization: Add the neutralization solution (10 mL/g of resin) to the peptide-resin and agitate for 1-2 minutes. Filter.

  • Second Neutralization: Repeat the addition of the neutralization solution and agitate for another 1-2 minutes. Filter.

  • DCM Washes: Wash the resin five to six times with DCM (10 mL/g) to remove excess DIEA and its salts.

  • The peptide-resin is now ready for the next coupling step.

Visualizations

Boc-Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_side_reaction Side Reaction Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ TFA TFA (CF3COOH) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (CH3)3C+ Protonated_Boc->tBu_Cation Free_Amine H2N-Peptide (TFA Salt) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 - CO2 Alkylated_Peptide Alkylated Peptide (Side Product) tBu_Cation->Alkylated_Peptide Nucleophilic_AA Nucleophilic Amino Acid (Trp, Met, Cys) Nucleophilic_AA->Alkylated_Peptide

Caption: Mechanism of TFA-mediated Boc-deprotection and side reaction.

Experimental Workflow for Boc-Deprotection in SPPS

SPPS_Boc_Deprotection_Workflow start Start: Boc-Protected Peptide-Resin swell 1. Swell Resin in DCM start->swell prewash 2. Pre-wash with TFA Solution swell->prewash deprotect 3. Deprotection with TFA +/- Scavengers (20-30 min) prewash->deprotect filter1 4. Filter deprotect->filter1 wash_dcm1 5. Wash with DCM (3x) filter1->wash_dcm1 wash_ipa 6. Wash with IPA (2x) wash_dcm1->wash_ipa wash_dcm2 7. Wash with DCM (3x) wash_ipa->wash_dcm2 neutralize 8. Neutralize with DIEA in DCM (2x) wash_dcm2->neutralize filter2 9. Filter neutralize->filter2 wash_dcm3 10. Wash with DCM (6x) filter2->wash_dcm3 end End: Deprotected Peptide-Resin (Ready for Coupling) wash_dcm3->end

Caption: Workflow for a single Boc-deprotection cycle in SPPS.

References

Preparing Ianthelliformisamine A TFA Stock Solutions in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential information for the preparation, storage, and handling of Ianthelliformisamine A trifluoroacetate (TFA) salt stock solutions in dimethyl sulfoxide (DMSO).

Introduction

Ianthelliformisamine A is a bromotyrosine-derived marine natural product that has garnered significant interest in the scientific community for its antibacterial properties.[1][2] It has demonstrated efficacy as an antibiotic enhancer, particularly against resistant Gram-negative bacteria.[3] The trifluoroacetate (TFA) salt of Ianthelliformisamine A is a common form used in research due to its stability and solubility in organic solvents like DMSO. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.

Chemical and Physical Properties

A notable discrepancy exists in the reported molecular weight of Ianthelliformisamine A TFA from different commercial suppliers. This is likely due to the varying number of trifluoroacetic acid counterions associated with the polyamine structure of the parent molecule. Researchers should always refer to the Certificate of Analysis provided by their specific supplier for the exact molecular weight to ensure accurate molar concentration calculations. For the purpose of the protocols outlined below, the tris-TFA salt molecular weight is used as an example.

PropertyValueSource
IUPAC Name (E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide tris(2,2,2-trifluoroacetate)MedKoo
Molecular Formula C20H32Br2N4O2 · 3(C2HF3O2)MedKoo
Molecular Weight 862.38 g/mol (as tris-TFA salt)[4]
Alternate Molecular Weight 634.33 g/mol [5]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]

Applications and Working Concentrations

This compound is primarily utilized in antibacterial and drug synergy studies. The optimal working concentration will vary depending on the specific application and the bacterial strain being investigated.

ApplicationTypical Concentration RangeKey FindingsSource
Antibacterial Activity 6.8 µM (IC50) - 35 µM (MIC)Inhibitory activity against Pseudomonas aeruginosa.[2]
3.8 µM (IC50) - 25 µM (MIC)Bactericidal activity against Staphylococcus aureus.[5]
Antibiotic Synergy Sub-MIC concentrationsEnhances the efficacy of other antibiotics like ciprofloxacin.[2]
Biofilm Inhibition Up to 50 µMAt 50 µM, did not inhibit planktonic growth or biofilm formation of P. aeruginosa PAO1 in one study, suggesting higher concentrations may be needed or activity is strain-dependent.[6]

Experimental Protocols

Materials and Equipment
  • This compound salt (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution, which can then be diluted to the desired working concentrations.

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. Use a calibrated analytical balance in a chemical fume hood.

  • Weighing the Compound: Carefully weigh out 1 mg of this compound powder.

  • Calculating the Volume of DMSO: To prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of 862.38 g/mol ), the required volume of DMSO is calculated as follows:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.001 g / (0.010 mol/L * 862.38 g/mol )) * 1,000,000 µL/L ≈ 116 µL

  • Dissolving the Compound: a. Add the calculated volume (e.g., 116 µL) of anhydrous DMSO to the vial containing the 1 mg of this compound. b. Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C for long-term storage.

Storage and Stability

  • Solid Compound: Store the solid this compound at -20°C in a desiccator. When stored properly, the solid is stable for over two years.[3]

  • DMSO Stock Solution: Store the DMSO stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Safety and Handling

  • Personal Protective Equipment: Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound and its solutions.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, when weighing the solid compound and preparing the stock solution.

  • TFA Hazards: Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[2][7] Handle the TFA salt with care to avoid contact with skin and eyes.

  • DMSO Hazards: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Therefore, it is crucial to avoid skin contact with the DMSO solution.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolving cluster_store Storage A Wear appropriate PPE C Weigh this compound powder A->C B Calibrate analytical balance B->C D Add calculated volume of DMSO C->D E Vortex until fully dissolved D->E F Aliquot into single-use tubes E->F G Label aliquots clearly F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound stock solution.

Proposed Mechanism of Action of Ianthelliformisamine A

G Proposed Mechanism of Action of Ianthelliformisamine A cluster_bacterium Gram-Negative Bacterium OM Outer Membrane Permeabilization Membrane Permeabilization OM->Permeabilization IM Inner Membrane Efflux Efflux Pump EffluxInhibition Efflux Pump Inhibition Efflux->EffluxInhibition IanthelliformisamineA Ianthelliformisamine A IanthelliformisamineA->OM 1. Interacts with IanthelliformisamineA->Efflux 2. May inhibit IanthelliformisamineA->Permeabilization causes Antibiotic Co-administered Antibiotic IncreasedUptake Increased Antibiotic Uptake Antibiotic->IncreasedUptake facilitated by Permeabilization->IncreasedUptake EffluxInhibition->IncreasedUptake BacterialDeath Bacterial Cell Death IncreasedUptake->BacterialDeath leads to

References

Application Notes and Protocols for Antibacterial Susceptibility Testing with Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antibacterial activity of Ianthelliformisamine A TFA. The methodologies outlined below are based on established antimicrobial susceptibility testing (AST) standards and findings from research on Ianthelliformisamine A and its derivatives.

Introduction

Ianthelliformisamine A is a bromotyrosine-derived metabolite originally isolated from the marine sponge Suberea ianthelliformis. It has demonstrated inhibitory activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Gram-positive bacteria like Staphylococcus aureus.[1][2] Furthermore, Ianthelliformisamine A and its synthetic analogues have been identified as potential antibiotic enhancers, capable of restoring the efficacy of conventional antibiotics against resistant bacterial strains.[3][4] The trifluoroacetate (TFA) salt form is commonly used for synthetic peptides and related compounds in research settings.[5]

Mechanism of Action

While the precise mechanism of Ianthelliformisamine A is a subject of ongoing research, studies on its derivatives suggest a mode of action that involves disruption of the bacterial cell membrane.[3][4] This is characterized by membrane depolarization and an efflux of intracellular ATP, leading to a loss of cellular energy and integrity.

Proposed Mechanism of Action of Ianthelliformisamine A Derivatives cluster_membrane Bacterial Cell Membrane Membrane_Integrity Intact Membrane Membrane_Disrupted Disrupted Membrane Membrane_Integrity->Membrane_Disrupted ATP_Efflux ATP Efflux Membrane_Disrupted->ATP_Efflux Membrane_Depolarization Membrane Depolarization Membrane_Disrupted->Membrane_Depolarization Ianthelliformisamine_A Ianthelliformisamine A Derivative Ianthelliformisamine_A->Membrane_Integrity Interacts with Bacterial_Cell_Death Bacterial Cell Death ATP_Efflux->Bacterial_Cell_Death Membrane_Depolarization->Bacterial_Cell_Death

Proposed mechanism of Ianthelliformisamine A derivatives.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of Ianthelliformisamine A against various bacterial strains.

CompoundBacterial StrainActivity MetricValueReference
Ianthelliformisamine APseudomonas aeruginosaIC506.8 µM[1]
Ianthelliformisamine APseudomonas aeruginosaMIC35 µM[1]
Ianthelliformisamine AStaphylococcus aureusIC503.8 µM[2]
Ianthelliformisamine AStaphylococcus aureusMIC25 µM[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[6][7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., P. aeruginosa, S. aureus)

  • Sterile DMSO or other appropriate solvent for this compound

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate growth medium (e.g., MHB) to create a working stock solution at a concentration suitable for serial dilutions.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile growth medium to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the positive control (inoculum without compound), and column 12 will be the negative control (medium only).

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well should be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[7] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Broth Microdilution Workflow for MIC Determination Start Start Prep_Compound Prepare Ianthelliformisamine A Stock and Working Solutions Start->Prep_Compound Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Plate_Setup Set up 96-Well Plate: - Add Medium to Wells - Add Compound to First Column Prep_Compound->Plate_Setup Add_Inoculum Add Bacterial Inoculum to Test and Control Wells Prep_Inoculum->Add_Inoculum Serial_Dilution Perform 2-Fold Serial Dilutions of the Compound Plate_Setup->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate Plate (37°C, 16-24h) Add_Inoculum->Incubate Read_Results Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.
Protocol 2: Antibiotic Enhancement (Checkerboard) Assay

This assay is used to evaluate the synergistic or enhancing effect of this compound when combined with a conventional antibiotic.

Materials:

  • Same as Protocol 1, with the addition of a conventional antibiotic (e.g., doxycycline, ciprofloxacin).

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected antibiotic.

    • Prepare standardized bacterial inoculum as described in Protocol 1.

  • Checkerboard Plate Setup:

    • Set up a 96-well plate. Along the x-axis (e.g., columns 1-10), create serial dilutions of the conventional antibiotic.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of this compound.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include appropriate controls: antibiotic alone, this compound alone, and a growth control well with no compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each compound alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation and Interpretation

All quantitative results from these assays should be recorded and tabulated for clear comparison. When presenting MIC values, it is important to include the specific bacterial strain, the growth medium used, and the incubation conditions, as these can influence the outcome of the test. The results will help in understanding the potential of this compound as a standalone antibacterial agent or as an adjuvant to conventional antibiotic therapies.

References

Application Notes and Protocols for Pseudomonas aeruginosa Biofilm Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS).[1][2] This biofilm mode of growth confers significant protection against host immune responses and antimicrobial treatments, making P. aeruginosa infections particularly challenging to eradicate.[1][3] The development of novel anti-biofilm agents is a critical area of research. This document provides a detailed protocol for a high-throughput P. aeruginosa biofilm inhibition assay using the crystal violet (CV) staining method, a widely accepted and reproducible technique for quantifying biofilm biomass.[4][5][6][7] Additionally, it outlines advanced methods for visualization and viability assessment, and summarizes the key signaling pathways involved in biofilm formation.

The quorum sensing (QS) system in P. aeruginosa plays a pivotal role in regulating biofilm formation.[3][8][9] There are three main QS systems: las, rhl, and pqs.[2][8][9][10] These systems coordinate gene expression in a cell-density-dependent manner, controlling the production of virulence factors and components essential for biofilm development.[8][11][12] Targeting these QS pathways is a promising strategy for the development of new anti-biofilm therapies.[8]

Experimental Protocols

Crystal Violet (CV) Biofilm Inhibition Assay

This protocol describes a static biofilm formation assay in a 96-well microtiter plate format to screen for inhibitors of P. aeruginosa biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1, PA14, ATCC 27853)[6][13]

  • Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB) supplemented with glucose[4][13]

  • Sterile 96-well flat-bottom polystyrene microtiter plates[14]

  • Test compounds (potential biofilm inhibitors)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB or TSB media and incubate overnight at 37°C with shaking.[4][15]

  • Inoculum Preparation: Dilute the overnight culture 1:100 in fresh media.[4][6][7][14]

  • Assay Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Add the desired concentrations of the test compounds to the respective wells. Include a vehicle control (no compound) and a media-only control (no bacteria). It is recommended to perform each condition in triplicate or quadruplicate.[4]

  • Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours.[6][7][15]

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. After the final wash, remove all residual liquid by inverting the plate and tapping it on a paper towel.[15][16]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[4]

  • Washing: Remove the crystal violet solution and wash the wells twice with PBS as described in step 5.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm. Incubate for 10-15 minutes at room temperature.[15][17]

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[4] Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.[4][6][7][17]

Advanced Biofilm Analysis: Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

For a more detailed analysis of biofilm structure and cell viability, CLSM can be employed. This technique allows for the three-dimensional visualization of the biofilm.[1][18][19][20]

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass-bottom dishes, flow cells).

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide).[21][22][23]

  • Confocal Laser Scanning Microscope.

Procedure:

  • Biofilm Cultivation: Grow P. aeruginosa biofilms on a surface suitable for microscopy.

  • Staining:

    • Prepare the staining solution by mixing SYTO 9 and propidium iodide according to the manufacturer's instructions.

    • Carefully remove the planktonic cells and gently wash the biofilm with PBS.

    • Add the staining solution to the biofilm and incubate in the dark for 15-30 minutes.[24][25]

  • Imaging:

    • Mount the sample on the confocal microscope.

    • Visualize the biofilm using appropriate laser excitation and emission filters for SYTO 9 (green, live cells) and propidium iodide (red, dead cells).[21][22]

    • Acquire z-stack images to reconstruct a 3D image of the biofilm.

Data Presentation

Quantitative data from the crystal violet assay can be summarized in a table for easy comparison of the inhibitory effects of different compounds at various concentrations.

Treatment GroupConcentrationMean Absorbance (OD570)Standard Deviation% Biofilm Inhibition
Vehicle Control -1.250.080%
Compound A 10 µM0.880.0529.6%
50 µM0.450.0364.0%
100 µM0.150.0288.0%
Compound B 10 µM1.100.0712.0%
50 µM0.950.0624.0%
100 µM0.750.0440.0%

% Biofilm Inhibition is calculated as: [1 - (OD_treated / OD_control)] x 100

Mandatory Visualizations

Signaling Pathways in P. aeruginosa Biofilm Formation

The following diagram illustrates the interconnected quorum sensing pathways that regulate biofilm formation in P. aeruginosa.

G LasI LasI OdDHL 3O-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR LasR Virulence_Factors_Las Virulence Factors (e.g., Elastase) LasR->Virulence_Factors_Las Regulates Biofilm_Formation_Las Biofilm Formation LasR->Biofilm_Formation_Las Regulates RhlR RhlR LasR->RhlR PqsR PqsR (MvfR) LasR->PqsR Activates OdDHL->LasR Binds & Activates RhlI RhlI BHL C4-HSL (Autoinducer) RhlI->BHL Synthesizes Virulence_Factors_Rhl Virulence Factors (e.g., Rhamnolipids) RhlR->Virulence_Factors_Rhl Regulates Biofilm_Formation_Rhl Biofilm Maturation RhlR->Biofilm_Formation_Rhl Regulates RhlR->PqsR BHL->RhlR Binds & Activates PqsABCDH PqsA-D, PqsH PQS_Signal PQS Signal (Autoinducer) PqsABCDH->PQS_Signal Synthesizes PqsR->RhlR Virulence_Factors_Pqs Virulence Factors (e.g., Pyocyanin) PqsR->Virulence_Factors_Pqs Regulates Biofilm_Formation_Pqs eDNA Release PqsR->Biofilm_Formation_Pqs Regulates PQS_Signal->PqsR Binds & Activates

Caption: Quorum Sensing Pathways in P. aeruginosa.

Experimental Workflow for Biofilm Inhibition Assay

The following diagram outlines the step-by-step workflow for the crystal violet-based biofilm inhibition assay.

G A 1. Prepare Overnight Culture of P. aeruginosa B 2. Dilute Culture 1:100 in Fresh Media A->B C 3. Add Diluted Culture and Test Compounds to 96-well Plate B->C D 4. Static Incubation (24-48h at 37°C) C->D E 5. Discard Planktonic Cells and Wash with PBS D->E F 6. Stain with 0.1% Crystal Violet (10-15 min) E->F G 7. Wash to Remove Excess Stain F->G H 8. Solubilize Bound Stain with 30% Acetic Acid G->H I 9. Transfer to New Plate and Measure Absorbance (570 nm) H->I J 10. Calculate % Biofilm Inhibition I->J

Caption: Biofilm Inhibition Assay Workflow.

References

Application Notes and Protocols: Assessing the Synergy of Ianthelliformisamine A TFA with Ciprofloxacin against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant (MDR) bacteria, such as Pseudomonas aeruginosa, presents a significant challenge in clinical practice. A promising strategy to combat antibiotic resistance is the use of combination therapy, where a sensitizing agent enhances the efficacy of an existing antibiotic. Ianthelliformisamine A, a bromotyrosine-derived metabolite isolated from marine sponges, has been identified as a potent antibiotic enhancer. These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic activity of Ianthelliformisamine A trifluoroacetate (TFA) with the fluoroquinolone antibiotic ciprofloxacin against P. aeruginosa. The methodologies described herein are foundational for preclinical evaluation of this and other potential antibiotic-adjuvant combinations.

Recent studies have demonstrated that Ianthelliformisamine A and its analogue, Ianthelliformisamine B, exhibit synergistic effects with ciprofloxacin against the planktonic growth of P. aeruginosa PAO1.[1] The proposed mechanism of action for ianthelliformisamine derivatives involves the disruption of the bacterial cell membrane, leading to depolarization and ATP efflux. This membrane permeabilization is thought to facilitate the entry of ciprofloxacin, thereby enhancing its antibacterial activity.

Data Presentation

The following tables present illustrative quantitative data derived from checkerboard and time-kill curve assays to demonstrate the synergistic relationship between Ianthelliformisamine A TFA and ciprofloxacin.

Disclaimer: The following quantitative data is illustrative and is provided to demonstrate the expected results and data presentation format. Actual experimental values may vary.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assay

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound64160.5Synergy
Ciprofloxacin0.250.0625

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

Table 2: Time-Kill Curve Assay Results against P. aeruginosa PAO1

TreatmentLog10 CFU/mL at 0 hrLog10 CFU/mL at 4 hrLog10 CFU/mL at 8 hrLog10 CFU/mL at 24 hrLogarithmic Reduction at 24 hr
Growth Control6.07.58.89.2-
This compound (16 µg/mL)6.05.85.75.50.5
Ciprofloxacin (0.0625 µg/mL)6.05.54.84.21.8
This compound + Ciprofloxacin6.04.22.5<2.0 (Limit of Detection)>4.0

Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Experimental Protocols

Checkerboard Synergy Assay

This protocol outlines the checkerboard method to determine the synergistic interaction between this compound and ciprofloxacin.

Materials:

  • This compound

  • Ciprofloxacin

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and ciprofloxacin in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Inoculate a single colony of P. aeruginosa into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5). Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Setup:

    • In a 96-well plate, serially dilute this compound two-fold along the x-axis (e.g., columns 1-10) in 50 µL of CAMHB.

    • Serially dilute ciprofloxacin two-fold along the y-axis (e.g., rows A-G) in 50 µL of CAMHB.

    • The final volume in each well containing the drug combination will be 100 µL after adding the bacterial inoculum.

    • Include a row with serial dilutions of this compound alone and a column with serial dilutions of ciprofloxacin alone to determine their individual MICs.

    • Include a growth control well (bacteria in CAMHB without any drug) and a sterility control well (CAMHB only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC for each drug alone and in combination by visual inspection for the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the formula provided in the data presentation section.

Time-Kill Curve Assay

This protocol details the time-kill kinetic assay to assess the bactericidal activity of this compound and ciprofloxacin, alone and in combination.

Materials:

  • This compound

  • Ciprofloxacin

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes

  • Incubator shaker (37°C)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum of P. aeruginosa as described in the checkerboard assay protocol, with a final concentration of approximately 5 x 10^5 CFU/mL in multiple culture tubes.

  • Drug Addition: Add this compound and/or ciprofloxacin to the respective tubes at the desired concentrations (e.g., based on the MICs determined from the checkerboard assay). Include a growth control tube without any drug.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is determined by a ≥ 2-log10 reduction in CFU/mL for the combination compared to the most active single agent.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay cluster_result Result Interpretation prep_bact Bacterial Culture (P. aeruginosa PAO1) cb_inoc Inoculation prep_bact->cb_inoc tk_setup Culture Setup with Compounds prep_bact->tk_setup prep_comp Compound Preparation (this compound & Ciprofloxacin) cb_setup 96-well Plate Setup (Serial Dilutions) prep_comp->cb_setup prep_comp->tk_setup cb_setup->cb_inoc cb_incub Incubation (18-24h) cb_inoc->cb_incub cb_read MIC Determination cb_incub->cb_read cb_calc FICI Calculation cb_read->cb_calc synergy Synergy Assessment cb_calc->synergy tk_incub Incubation & Sampling (0, 2, 4, 8, 24h) tk_setup->tk_incub tk_plate Serial Dilution & Plating tk_incub->tk_plate tk_count CFU Counting tk_plate->tk_count tk_plot Data Plotting & Analysis tk_count->tk_plot tk_plot->synergy

Caption: Workflow for assessing synergy between this compound and ciprofloxacin.

Proposed Mechanism of Synergy

Mechanism_of_Synergy cluster_membrane P. aeruginosa Cell Envelope cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OM Outer Membrane (OM) IM Inner Membrane (IM) periplasm Periplasm Ciprofloxacin_peri Ciprofloxacin Ianthelliformisamine Ianthelliformisamine A Ianthelliformisamine->OM Disrupts OM integrity (Membrane Permeabilization) Ciprofloxacin Ciprofloxacin Ciprofloxacin->OM Increased Influx DNA_gyrase DNA Gyrase DNA_replication DNA Replication Blocked DNA_gyrase->DNA_replication Leads to Cell_Death Bacterial Cell Death DNA_replication->Cell_Death Ciprofloxacin_peri->DNA_gyrase Inhibits

Caption: Proposed synergistic mechanism of Ianthelliformisamine A and ciprofloxacin.

References

Application Notes and Protocols for the Combined Use of Ianthelliformisamine A TFA and Doxycycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of antibiotic enhancers, compounds that potentiate the activity of existing antibiotics. Ianthelliformisamine A, a bromotyrosine-derived metabolite isolated from the marine sponge Suberea ianthelliformis, and its derivatives have demonstrated potential as antibiotic enhancers, particularly against Gram-negative bacteria.[1] This document provides detailed application notes and protocols for investigating the synergistic effects of Ianthelliformisamine A trifluoroacetate (TFA) in combination with the broad-spectrum antibiotic doxycycline.

Ianthelliformisamine A and its analogs are believed to function by disrupting the bacterial cell membrane, leading to depolarization and increased permeability.[2][3][4][5] This disruption is thought to facilitate the entry of antibiotics like doxycycline, which would otherwise be expelled by efflux pumps or hindered by the outer membrane of Gram-negative bacteria. Doxycycline, a member of the tetracycline class, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][3][4][6][7] The combination of a membrane-active agent with a protein synthesis inhibitor presents a compelling strategy to overcome resistance and enhance antibacterial efficacy.

These protocols are intended to guide researchers in the systematic evaluation of the synergistic potential of Ianthelliformisamine A TFA and doxycycline against relevant bacterial pathogens.

Mechanism of Action: A Synergistic Approach

The proposed synergistic mechanism of this compound and doxycycline involves a two-pronged attack on bacterial cells. Ianthelliformisamine A acts as a sensitizing agent, compromising the integrity of the bacterial membrane. This allows for increased intracellular accumulation of doxycycline, which can then exert its inhibitory effect on protein synthesis more effectively.

cluster_0 Bacterial Cell Ianthelliformisamine_A This compound Outer_Membrane Outer Membrane Ianthelliformisamine_A->Outer_Membrane Disrupts Doxycycline Doxycycline Inner_Membrane Inner Membrane Doxycycline->Inner_Membrane Enhanced Entry Outer_Membrane->Inner_Membrane Increases Permeability Ribosome 30S Ribosome Inner_Membrane->Ribosome Membrane_Depolarization Membrane Depolarization Inner_Membrane->Membrane_Depolarization ATP_Efflux ATP Efflux Inner_Membrane->ATP_Efflux Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Membrane_Depolarization->Cell_Death ATP_Efflux->Cell_Death

Caption: Proposed synergistic mechanism of this compound and Doxycycline.

Quantitative Data Summary

The following tables present a summary of hypothetical quantitative data that could be obtained from the experimental protocols described below. These tables are for illustrative purposes to demonstrate how to structure and present the results.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Doxycycline Alone and in Combination against Pseudomonas aeruginosa

CompoundMIC (µg/mL)
This compound64
Doxycycline128
This compound (in combination)16
Doxycycline (in combination)32
Fractional Inhibitory Concentration Index (FICI) 0.5

FICI ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.

Table 2: Time-Kill Kinetics of this compound and Doxycycline against Pseudomonas aeruginosa

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24h
Growth Control6.07.58.89.2
This compound (1/2 MIC)6.06.26.57.0
Doxycycline (1/2 MIC)6.05.85.55.3
Combination (1/2 MIC each)6.04.53.1<2.0 (Bactericidal)

Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Table 3: Effect of this compound on Bacterial Membrane Potential and ATP Efflux

TreatmentMembrane Potential (% of Control)Extracellular ATP (RLU)
Untreated Control100%1,500
This compound (MIC)35%12,000
Doxycycline (MIC)95%1,800
CCCP (Positive Control)10%15,000

RLU = Relative Light Units. CCCP is a known depolarizing agent.

Experimental Protocols

The following are detailed protocols for the key experiments to evaluate the synergy between this compound and doxycycline.

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol determines the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic interaction.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Dispense_Plate Dispense Compounds and Inoculum into 96-well plate Prepare_Inoculum->Dispense_Plate Serial_Dilutions_A Prepare Serial Dilutions of this compound Serial_Dilutions_A->Dispense_Plate Serial_Dilutions_B Prepare Serial Dilutions of Doxycycline Serial_Dilutions_B->Dispense_Plate Incubate Incubate at 37°C for 18-24 hours Dispense_Plate->Incubate Read_MIC Determine MICs (Visual Inspection or OD600) Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI End End Calculate_FICI->End

Caption: Workflow for the Checkerboard Assay.

Materials:

  • This compound stock solution

  • Doxycycline stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and doxycycline in MHB.

  • Set up the Checkerboard Plate:

    • Add 50 µL of MHB to each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions along the y-axis (rows A-G).

    • Add 50 µL of the doxycycline dilutions along the x-axis (columns 1-11).

    • The final volume in each well will be 100 µL after adding the inoculum.

    • Include a growth control (no drug) and sterility controls (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

  • Calculate FICI:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Protocol 2: Time-Kill Curve Assay

This assay assesses the rate at which the combination of this compound and doxycycline kills bacteria over time.

Materials:

  • This compound and Doxycycline

  • MHB

  • Bacterial culture

  • Sterile culture tubes

  • Plate reader or spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures:

    • Prepare a bacterial suspension in MHB to a starting density of approximately 1 x 10^6 CFU/mL.

  • Set up Treatment Groups:

    • Prepare tubes with the following conditions:

      • Growth control (no drug)

      • This compound alone (e.g., at 1/2 MIC)

      • Doxycycline alone (e.g., at 1/2 MIC)

      • Combination of this compound and doxycycline (e.g., at 1/2 MIC of each)

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.

  • Determine Viable Counts:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each treatment group.

Protocol 3: Bacterial Membrane Potential Assay

This protocol measures changes in bacterial membrane potential induced by this compound.

Start Start Prepare_Cells Prepare Bacterial Cell Suspension Start->Prepare_Cells Add_Dye Add Membrane Potential-Sensitive Dye (e.g., DiSC3(5)) Prepare_Cells->Add_Dye Incubate_Dye Incubate to allow dye uptake Add_Dye->Incubate_Dye Add_Compound Add this compound Incubate_Dye->Add_Compound Measure_Fluorescence Measure Fluorescence Change over time Add_Compound->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Workflow for Membrane Potential Assay.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

  • This compound

  • CCCP (positive control for depolarization)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Cell Suspension:

    • Harvest bacterial cells in the exponential growth phase by centrifugation.

    • Wash and resuspend the cells in PBS to a specific OD600.

  • Dye Loading:

    • Add the membrane potential-sensitive dye to the cell suspension and incubate in the dark to allow the dye to equilibrate across the bacterial membrane.

  • Fluorescence Measurement:

    • Transfer the cell suspension to a cuvette or a microplate.

    • Record the baseline fluorescence.

    • Add this compound (or CCCP as a positive control) and continue to record the fluorescence over time. An increase in fluorescence indicates membrane depolarization.

Protocol 4: ATP Efflux Assay

This protocol measures the release of intracellular ATP, indicating membrane damage.

Materials:

  • Bacterial culture

  • PBS

  • ATP bioluminescence assay kit (e.g., containing luciferase and luciferin)

  • This compound

  • Luminometer

Procedure:

  • Prepare Cell Suspension:

    • Prepare a washed bacterial cell suspension in PBS as described in Protocol 3.

  • Treatment:

    • Incubate the cell suspension with this compound for a specified period.

  • Measure Extracellular ATP:

    • Centrifuge the treated cell suspension to pellet the bacteria.

    • Collect the supernatant.

    • Add the ATP bioluminescence assay reagent to the supernatant according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer. An increase in luminescence corresponds to a higher concentration of extracellular ATP.

Conclusion

The combination of this compound and doxycycline represents a promising strategy to combat bacterial infections, particularly those caused by resistant Gram-negative pathogens. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the synergistic interactions, mechanism of action, and efficacy of this combination therapy. The data generated from these experiments will be crucial for the preclinical development of this novel therapeutic approach.

References

Application Note: Cytotoxicity Evaluation of Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ianthelliformisamine A, a bromotyrosine-derived metabolite isolated from the marine sponge Suberea ianthelliformis, has demonstrated antibacterial properties, notably against Pseudomonas aeruginosa.[1] However, for any novel compound with therapeutic potential, a thorough evaluation of its cytotoxic effects on mammalian cells is a critical step in preclinical development. This application note provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of Ianthelliformisamine A trifluoroacetate (TFA) salt on various cell lines.

It is important to note that, to date, specific studies on the cytotoxicity of Ianthelliformisamine A TFA on mammalian cell lines have not been extensively published. Therefore, this document serves as a generalized guide, presenting standard methodologies that are applicable for the cytotoxic evaluation of this and other novel chemical entities. The data presented herein is hypothetical and for illustrative purposes.

Objective

The primary objective is to determine the concentration-dependent cytotoxic effects of this compound on both cancerous and non-cancerous cell lines. This involves quantifying cell viability, membrane integrity, induction of apoptosis, and effects on the cell cycle.

Data Presentation: Hypothetical Cytotoxicity Data

A crucial aspect of cytotoxicity evaluation is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process (e.g., cell proliferation) by 50%. The data should be presented in a clear, tabular format for easy comparison across different cell lines and exposure times.

Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines

Cell LineCell Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HeLaHuman Cervical Cancer85.255.630.1
MCF-7Human Breast Cancer92.568.342.7
A549Human Lung Carcinoma110.875.151.9
HEK293Human Embryonic Kidney (Non-cancerous)> 200180.4155.2
VeroMonkey Kidney Epithelial (Non-cancerous)> 200> 200189.5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard and can be adapted based on specific cell lines and laboratory equipment.

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell cultures for use in cytotoxicity assays.

Materials:

  • Selected cell lines (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25, T-75)

  • 96-well, 24-well, and 6-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cells are cultured in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, the medium is aspirated, and the cells are washed with PBS.

  • Trypsin-EDTA is added to detach the cells from the flask surface.

  • Once detached, complete medium is added to inactivate the trypsin.

  • The cell suspension is centrifuged, the supernatant is discarded, and the cell pellet is resuspended in fresh medium.

  • Cells are counted using a hemocytometer or an automated cell counter to ensure accurate seeding densities for experiments.

MTT Assay for Cell Viability

Objective: To assess cell metabolic activity as an indicator of cell viability after treatment with this compound.[1][2][3]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to a purple formazan product.[2][3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (e.g., DMSO or PBS) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_compound Treat with this compound seed_cells->treat_compound 24h incubate_24_72h Incubate (24-72h) treat_compound->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[5]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[6][7] The released LDH can be quantified by a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Set up controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercial kit).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.[8]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

LDH_Assay_Workflow LDH Cytotoxicity Assay Workflow cluster_prep Cell Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_cells Seed & Treat Cells incubate Incubate (24-72h) seed_cells->incubate centrifuge_plate Centrifuge Plate incubate->centrifuge_plate collect_supernatant Collect Supernatant centrifuge_plate->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate_rt Incubate (30 min, RT) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for quantifying cytotoxicity via LDH release.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed & Treat Cells in 6-well Plate harvest Harvest Cells seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

Protocol:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[13][14]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[15]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • The data is analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow cluster_prep Cell Preparation & Fixation cluster_staining Staining cluster_analysis Analysis seed_treat Seed & Treat Cells harvest_wash Harvest & Wash Cells seed_treat->harvest_wash fixation Fix with Cold 70% Ethanol harvest_wash->fixation wash_pbs Wash with PBS fixation->wash_pbs add_stain Resuspend in PI/RNase A Solution wash_pbs->add_stain incubate Incubate (30 min, RT, Dark) add_stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Cell Cycle Phases analyze->quantify

Caption: Workflow for cell cycle analysis using PI staining.

Hypothetical Signaling Pathway

Should this compound be found to induce apoptosis, further investigation into the underlying molecular mechanism would be warranted. A common apoptotic pathway involves the activation of caspases.

Apoptosis_Pathway Hypothetical Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound mito Mitochondrial Stress compound->mito death_receptor Death Receptors (e.g., Fas) compound->death_receptor bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical caspase-mediated apoptotic pathway.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Marine-Derived Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, no specific in vivo efficacy studies for Ianthelliformisamine A TFA have been published. The following application notes, protocols, and data are based on studies of a related class of marine-derived pyrroloiminoquinone alkaloids, the synthetic makaluvamine analogs, in particular 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ). This information is provided as a representative example to guide the design of future in vivo studies for novel marine natural products like this compound.

Application Notes

Compound Class: Pyrroloiminoquinone Alkaloids

Background: Makaluvamines are a class of alkaloids isolated from marine sponges that have demonstrated significant cytotoxic activity against various cancer cell lines.[1] Synthetic analogs of makaluvamines, such as FBA-TPQ, have been developed to enhance anticancer activity and explore structure-activity relationships.[2] These compounds are of interest for their potential as novel anticancer therapeutic agents.[1]

Mechanism of Action (as exemplified by FBA-TPQ): FBA-TPQ has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[3][4] Its mechanism involves the activation of the p53 tumor suppressor pathway. In cancer cells, FBA-TPQ treatment leads to an increase in the expression of p53 and its phosphorylated form (p-p53), as well as the downstream pro-apoptotic protein Bax.[3][5] Concurrently, it decreases the levels of MDM2, a negative regulator of p53, and the anti-apoptotic protein Bcl-2.[3][5] The activation of this pathway leads to the cleavage of caspases-3, -8, and -9, and poly(ADP)ribose polymerase (PARP), which are key events in the execution of apoptosis.[3][5] Furthermore, FBA-TPQ can induce cell cycle arrest and modulate the expression of proteins involved in cell proliferation, such as cyclin-dependent kinases (Cdks).[3][4]

Experimental Protocols

Title: In Vivo Anticancer Efficacy of FBA-TPQ in a Human Breast Cancer Xenograft Model

1. Animal Model:

  • Species: Athymic nude mice (nu/nu).

  • Age/Weight: 5-6 weeks old, 18-22 g.

  • Housing: Maintained in a sterile environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum. All procedures should be approved by an Institutional Animal Care and Use Committee.

2. Cell Culture and Tumor Implantation:

  • Cell Line: MCF-7 (human breast adenocarcinoma).

  • Culture Conditions: Cells are grown in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation:

    • Harvest MCF-7 cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.

    • Monitor tumor growth regularly.

3. Drug Formulation and Administration:

  • Test Compound: FBA-TPQ.

  • Vehicle: A mixture of PEG400, ethanol, and saline (e.g., 57.1:14.3:28.6 v/v/v).

  • Dosing and Schedule:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).

    • Administer FBA-TPQ via intraperitoneal (i.p.) injection.

    • Example Dosing Regimens:

      • Group 1 (Control): Vehicle only, 3 days/week for 3 weeks.

      • Group 2 (Low Dose): 5 mg/kg FBA-TPQ, 3 days/week for 3 weeks.

      • Group 3 (Medium Dose): 10 mg/kg FBA-TPQ, 3 days/week for 2 weeks.

      • Group 4 (High Dose): 20 mg/kg FBA-TPQ, 3 days/week for 1 week.

      • Note: Treatment duration for higher doses may be shortened due to potential toxicity.

4. Monitoring and Endpoints:

  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).

  • Tissue Collection: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm the in vivo mechanism of action.

Data Presentation

Table 1: In Vivo Efficacy of FBA-TPQ on MCF-7 Xenograft Tumor Growth

Treatment GroupDose (mg/kg)ScheduleDay 18 Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Control (Vehicle) -3 days/week x 3 weeks500 ± 750
FBA-TPQ 53 days/week x 3 weeks250 ± 4050.0
FBA-TPQ 103 days/week x 2 weeks180 ± 3064.0
FBA-TPQ 203 days/week x 1 week142 ± 2571.6

Data are presented as mean ± SEM and are representative examples based on published studies.[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture MCF-7 Cell Culture tumor_implant Tumor Implantation in Nude Mice cell_culture->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomization into Groups tumor_growth->randomization dosing FBA-TPQ or Vehicle Administration (i.p.) randomization->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring endpoint Study Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Experimental workflow for in vivo xenograft study.

signaling_pathway cluster_fba_tpq cluster_regulation Regulation cluster_apoptosis Apoptosis Cascade fba_tpq FBA-TPQ mdm2 MDM2 fba_tpq->mdm2 inhibits p53 p53 fba_tpq->p53 activates bcl2 Bcl-2 fba_tpq->bcl2 inhibits bax Bax fba_tpq->bax activates mdm2->p53 degrades p53->bax bcl2->bax caspases Caspase-8, -9, -3 Activation bax->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis parp->apoptosis

References

Troubleshooting & Optimization

improving yield in Ianthelliformisamine A chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ianthelliformisamine A chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to Ianthelliformisamine A, and what are the typical yields?

A common and effective route to Ianthelliformisamine A starts from 3,5-dibromo-4-hydroxybenzaldehyde. This precursor undergoes a three-step synthesis to yield the common intermediate, (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid, with an overall yield of about 84%.[1] The key step in forming this intermediate can be a Wittig reaction or a Doebner-Knoevenagel condensation.[1][2] The final step is an amide coupling of this acrylic acid derivative with an appropriate amine. The isolated yields for Ianthelliformisamine A and its analogues (B and C) using this method can range from 32% to 80%.[1] Another study reported an overall yield of 1.5% for the total synthesis of Ianthelliformisamine D.[2][3]

Q2: What are the critical steps in the synthesis that can significantly impact the overall yield?

The two most critical stages impacting the overall yield are:

  • The formation of the (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid intermediate: The efficiency of the Wittig or Doebner-Knoevenagel reaction is crucial.

  • The final amide coupling step: The choice of coupling reagents and reaction conditions will directly affect the yield and purity of the final product.

Q3: Are there alternative synthetic strategies for Ianthelliformisamine analogues?

Yes, various synthetic analogues have been prepared with yields reported between 27% and 91%.[4] These often involve modifications to the amine component used in the final amide coupling step. The core synthetic strategy, however, generally relies on the formation of the brominated cinnamic acid scaffold followed by amide bond formation.

Troubleshooting Guides

Low Yield in the Wittig or Doebner-Knoevenagel Reaction

Problem: The yield of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid is significantly lower than reported values.

Potential Cause Troubleshooting Suggestion
Instability of the aldehyde starting material Aldehydes can be prone to oxidation or polymerization. Ensure the 3,5-dibromo-4-methoxybenzaldehyde is pure and stored under an inert atmosphere. Consider using freshly prepared or purified aldehyde for the reaction.
Steric hindrance with the Wittig reagent While less of an issue with aldehydes, sterically hindered ketones can give poor yields. For aldehydes, ensure the ylide is not overly bulky if modifications are being made to the standard protocol.
Suboptimal reaction conditions for the Wittig reaction The reaction of unstabilized ylides is often under kinetic control. Ensure anhydrous conditions and an inert atmosphere, as ylides can be sensitive to air and moisture. The choice of solvent (e.g., THF, diethyl ether) can also influence the outcome.
Inefficient Doebner-Knoevenagel condensation This reaction is typically catalyzed by a weak base like pyridine or piperidine. Ensure the base is of good quality and used in appropriate amounts. The reaction often requires heating (reflux), so ensure the temperature is maintained. The presence of malonic acid is key, and it should be of high purity.
Formation of Z-isomer in Wittig reaction While the E-isomer is typically desired, the formation of the Z-isomer can occur. The Schlosser modification can be employed to convert the intermediate to favor the E-alkene.[4]
Difficult purification The product may be difficult to separate from byproducts like triphenylphosphine oxide (from the Wittig reaction). Proper column chromatography or recrystallization techniques are essential for isolating the pure acrylic acid derivative.
Low Yield in the Amide Coupling Step

Problem: The final amide coupling reaction to form Ianthelliformisamine A results in a low yield or a complex mixture of products.

Potential Cause Troubleshooting Suggestion
Inefficient activation of the carboxylic acid The carboxylic acid must be activated to react with the amine. Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like HOBt (1-hydroxybenzotriazole), are commonly used.[1] Ensure the coupling reagents are fresh and used in the correct stoichiometry.
Side reactions with coupling reagents Carbodiimides can lead to side reactions, such as the formation of N-acylurea byproducts, which can be difficult to remove. Using additives like HOBt can help suppress these side reactions.
Low nucleophilicity of the amine The amine used in the coupling reaction must be sufficiently nucleophilic. If using a complex or sterically hindered amine, a more reactive coupling agent or longer reaction times may be necessary.
Racemization of chiral centers (if applicable) If there are chiral centers in the amine portion, racemization can be a concern with some coupling reagents. Phosphonium or aminium-based reagents may be better alternatives to minimize this issue.
Difficult purification of the final product The final product may be challenging to purify from unreacted starting materials, coupling reagents, and byproducts. Careful selection of chromatographic conditions (e.g., reverse-phase HPLC) is often necessary for isolating pure Ianthelliformisamine A.

Quantitative Data Summary

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Starting Material Product Reagents/Conditions Reported Yield Reference
Wittig Reaction3,5-dibromo-4-methoxybenzaldehyde(E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylateEthoxymethylidenetriphenylphosphorane, Toluene, 70°C, 15h91%[1]
Doebner-Knoevenagel Condensation3,5-dibromo-4-methoxybenzaldehyde(E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acidMalonic acid, Pyridine, Reflux (100°C), 5h54%[2][3]
Amide Coupling(E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acidIanthelliformisamine A-CAmine, DCC/HOBt32-80%[1]
Amide Coupling(E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acidIanthelliformisamine D1-(3-aminopropyl)pyrrolidin-2-one, CDI16% (for this step)[2]

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid via Wittig Reaction

  • Preparation of the Wittig Reagent: A solution of triphenylphosphine and ethyl chloroacetate in toluene is heated at 110°C for 72 hours. The resulting precipitate (bromophosphonium salt) is filtered and washed.

  • Wittig Reaction: 3,5-dibromo-4-methoxybenzaldehyde and ethoxymethylidenetriphenylphosphorane are heated in toluene at 70°C for 15 hours.

  • Workup and Purification: The reaction mixture is evaporated to dryness, and the residue is purified by column chromatography to yield (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate.

  • Hydrolysis: The ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The solution is stirred at room temperature for 72 hours. The mixture is then acidified with HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and the solvent is removed to yield the pure acrylic acid.[1]

Protocol 2: Synthesis of Ianthelliformisamine A via Amide Coupling

  • Reaction Setup: To a solution of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid in a suitable solvent (e.g., DMF), the appropriate amine, DCC, and HOBt are added.

  • Reaction: The mixture is stirred at room temperature for a specified period until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then subjected to an appropriate workup procedure, which may include extraction and washing. The crude product is purified by column chromatography or preparative HPLC to afford pure Ianthelliformisamine A.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3_5_dibromo_4_hydroxybenzaldehyde 3,5-dibromo-4- hydroxybenzaldehyde methylation Methylation 3_5_dibromo_4_hydroxybenzaldehyde->methylation 3_5_dibromo_4_methoxybenzaldehyde 3,5-dibromo-4- methoxybenzaldehyde methylation->3_5_dibromo_4_methoxybenzaldehyde wittig_doebner Wittig or Doebner- Knoevenagel Reaction 3_5_dibromo_4_methoxybenzaldehyde->wittig_doebner cinnamic_acid_derivative (E)-3-(3,5-dibromo-4- methoxyphenyl)acrylic acid wittig_doebner->cinnamic_acid_derivative amide_coupling Amide Coupling (DCC/HOBt or CDI) cinnamic_acid_derivative->amide_coupling amine Appropriate Amine amine->amide_coupling ianthelliformisamine_a Ianthelliformisamine A amide_coupling->ianthelliformisamine_a

Caption: Synthetic workflow for Ianthelliformisamine A.

TroubleshootingDecisionTree cluster_intermediate_troubleshooting Intermediate Synthesis Troubleshooting cluster_final_troubleshooting Final Synthesis Troubleshooting start Low Overall Yield check_intermediate Check yield and purity of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid start->check_intermediate low_intermediate_yield Low Intermediate Yield check_intermediate->low_intermediate_yield Problem Identified low_final_yield Low Final Product Yield check_intermediate->low_final_yield Intermediate is OK aldehyde_quality Verify aldehyde purity and stability low_intermediate_yield->aldehyde_quality reaction_conditions Optimize Wittig/Doebner- Knoevenagel conditions (anhydrous, temp, base) low_intermediate_yield->reaction_conditions purification_method Improve purification of the intermediate low_intermediate_yield->purification_method coupling_reagents Check activity of coupling reagents (DCC/HOBt, CDI) low_final_yield->coupling_reagents side_reactions Investigate potential side reactions (e.g., N-acylurea) low_final_yield->side_reactions amine_reactivity Assess amine nucleophilicity and steric hindrance low_final_yield->amine_reactivity final_purification Optimize final product purification (e.g., HPLC) low_final_yield->final_purification

Caption: Troubleshooting decision tree for low yield.

References

Ianthelliformisamine A TFA solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of Ianthelliformisamine A TFA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary biological activity?

This compound is the trifluoroacetate salt of Ianthelliformisamine A, a bromotyrosine-derived marine natural product. It is recognized as an antibiotic enhancer, demonstrating activity against resistant Gram-negative bacteria. It also exhibits direct bactericidal activity against Staphylococcus aureus.

2. What is the physical appearance and storage recommendation for this compound?

This compound is typically supplied as a solid powder. For optimal stability, it should be stored under the following conditions:

  • Short-term (days to weeks): Dry, dark, and at 0 - 4°C.

  • Long-term (months to years): Dry, dark, and at -20°C.[1]

Properly stored, the compound is expected to be stable for over two years.

3. What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare stock solutions in DMSO.

4. How should I prepare a stock solution of this compound?

It is crucial to use a high-purity, anhydrous grade of DMSO to prepare stock solutions. The table below provides a guide for preparing various concentrations of this compound stock solutions based on a molecular weight of 862.38 g/mol . Note that the actual molecular weight may vary between batches due to hydration, so it is advisable to refer to the Certificate of Analysis for the specific batch.

Data Presentation

Table 1: Preparation of this compound Stock Solutions in DMSO

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM1.16 mL5.80 mL11.60 mL
5 mM0.23 mL1.16 mL2.32 mL
10 mM0.12 mL0.58 mL1.16 mL
50 mM0.02 mL0.12 mL0.23 mL

Data derived from MedKoo Biosciences product information for this compound.[1]

5. How should I store the stock solution?

Stock solutions of this compound in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

  • Problem: After diluting the DMSO stock solution into an aqueous buffer for an experiment, a precipitate is observed. This is a common issue with hydrophobic compounds like Ianthelliformisamine A.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The final concentration of this compound in the aqueous solution may be too high. Try performing a serial dilution to determine the maximum soluble concentration in your specific buffer.

    • Increase DMSO Concentration: The final concentration of DMSO in the assay may be too low to maintain solubility. While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, it is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Use a Surfactant: For in vitro assays, a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds. A concentration range of 0.01% to 0.1% should be tested for its effect on the assay and cell viability.

    • Sonication: Gentle sonication of the final solution in a water bath for a short period can help to dissolve small precipitates.

Issue 2: Inconsistent or No Biological Activity

  • Problem: The expected biological activity of this compound is not observed or varies significantly between experiments.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Improper Storage: Ensure that the solid compound and DMSO stock solutions have been stored correctly as per the recommendations. Multiple freeze-thaw cycles of the stock solution should be avoided.

      • Age of Stock Solution: For optimal results, use freshly prepared stock solutions or solutions that have been stored appropriately for a limited time.

    • Check for Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware (e.g., pipette tips, microplates). To mitigate this:

      • Use low-adhesion plasticware.

      • Pre-coat the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with the assay.

      • Minimize the time the compound is in contact with plastic surfaces.

    • pH of the Assay Buffer: The activity of polyamine-containing compounds can be pH-dependent. Ensure that the pH of your experimental buffer is consistent and appropriate for the assay.

    • Interaction with Media Components: Components in complex cell culture media or assay buffers (e.g., serum proteins) can bind to and sequester hydrophobic compounds, reducing their effective concentration. If possible, conduct initial experiments in a simpler buffer to confirm activity before moving to more complex media.

Experimental Protocols & Methodologies

General Protocol for Cell-Based Assays

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding: Seed cells in a microplate at the desired density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform the relevant cell viability, proliferation, or other functional assay.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the proposed mechanism of action and a typical experimental workflow for this compound.

G Proposed Mechanism of Action of Ianthelliformisamine A cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Ianthelliformisamine_A Ianthelliformisamine A Outer_Membrane Outer Membrane (Gram-negative) Ianthelliformisamine_A->Outer_Membrane Initial Interaction Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Translocation Membrane_Depolarization Membrane Depolarization Inner_Membrane->Membrane_Depolarization ATP_Efflux ATP Efflux Membrane_Depolarization->ATP_Efflux Cell_Death Bacterial Cell Death ATP_Efflux->Cell_Death

Caption: Proposed mechanism of Ianthelliformisamine A action on bacterial membranes.

G Experimental Workflow for this compound Bioassays Start Start Prepare_Stock Prepare Stock Solution (10 mM in DMSO) Start->Prepare_Stock Store_Stock Aliquot and Store (-20°C) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Dilutions (in Assay Buffer) Store_Stock->Prepare_Working Cell_Culture Cell Seeding and Incubation Prepare_Working->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Incubate Incubate for Desired Time Treatment->Incubate Assay Perform Biological Assay Incubate->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for using this compound.

References

Technical Support Center: Optimizing Boc-Deprotection in Ianthelliformisamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ianthelliformisamine, with a specific focus on the critical Boc-deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Boc-deprotection in organic synthesis?

A1: The most prevalent methods for Boc-deprotection involve acidic conditions. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are widely used.[1][2] Milder acidic conditions and non-acidic methods, such as using oxalyl chloride in methanol or thermal deprotection, are also employed, particularly for substrates with acid-sensitive functional groups.[3][4]

Q2: Which Boc-deprotection method is specifically reported for Ianthelliformisamine synthesis?

A2: The synthesis of Ianthelliformisamine analogues has been reported to utilize trifluoroacetic acid (TFA) for the Boc-deprotection step.

Q3: What are the potential side reactions during the Boc-deprotection of polyamines like Ianthelliformisamine?

A3: During the acidic deprotection of Boc-protected polyamines, potential side reactions include the formation of stable salts with the acid, which can complicate work-up. The tert-butyl cation generated during the reaction can also lead to alkylation of nucleophilic sites on the substrate.[5] Incomplete deprotection can also occur, especially with multiple Boc groups present.

Q4: When should I consider using a milder or non-acidic Boc-deprotection method?

A4: Milder or non-acidic methods are recommended when the substrate, like certain Ianthelliformisamine precursors, contains other acid-labile functional groups.[6] For instance, if your molecule has sensitive esters or other protecting groups that could be cleaved by strong acids, alternative methods like using oxalyl chloride/methanol or thermal deprotection should be considered.[3][4]

Troubleshooting Guides

Problem 1: Incomplete Boc-Deprotection

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of starting material or partially deprotected intermediates.

  • The isolated product has a lower than expected yield of the fully deprotected amine.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid/Reagent Increase the equivalents of the acid (e.g., TFA, HCl) or deprotecting agent. For TFA, concentrations can range from 20% in a solvent like dichloromethane (DCM) to neat TFA.[7]
Short Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS. Some deprotections may require several hours to reach completion.
Low Reaction Temperature Gradually increase the reaction temperature. While many Boc-deprotections proceed at room temperature, gentle heating may be necessary for less reactive substrates.
Poor Solubility Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems. For acidic deprotections, common solvents include DCM, dioxane, and methanol.[1][2]
Steric Hindrance For sterically hindered Boc groups, stronger acidic conditions or higher temperatures may be required. Thermal deprotection could also be a viable alternative.
Problem 2: Undesired Side Reactions (e.g., Alkylation, Decomposition)

Symptoms:

  • Formation of unexpected byproducts observed by LC-MS or NMR.

  • Low yield of the desired product with significant baseline or unidentifiable peaks in analytical data.

  • Product degradation upon exposure to deprotection conditions.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Acid-Sensitive Groups Switch to a milder deprotection method. Consider using oxalyl chloride in methanol or thermal deprotection.[3][4] If acidic conditions are necessary, use a weaker acid or more dilute conditions and monitor the reaction closely at a lower temperature.
Alkylation by tert-butyl Cation Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[5]
Harsh Reaction Conditions Reduce the concentration of the acid, lower the reaction temperature, or shorten the reaction time. A balance needs to be found between complete deprotection and minimizing side reactions.
Problem 3: Difficult Product Isolation/Work-up

Symptoms:

  • The product is difficult to extract from the aqueous phase.

  • Formation of an emulsion during aqueous work-up.

  • The isolated product is an oil or a sticky solid instead of a free-flowing solid.

Possible Causes & Solutions:

CauseRecommended Action
Formation of Amine Salts After acidic deprotection, the product is an amine salt. To obtain the free amine, a basic work-up is required. Use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to neutralize the acid and deprotonate the amine.
High Polarity of the Product Polyamines can be highly polar and water-soluble. Extraction with standard organic solvents like ethyl acetate or DCM might be inefficient. Consider using a more polar solvent for extraction, such as n-butanol, or employ solid-phase extraction (SPE) techniques.
Residual Acid Ensure all acidic reagents are completely removed. For volatile acids like TFA, co-evaporation with a solvent like toluene can help.[2] For non-volatile acids, a thorough basic wash is crucial.
TFA Salts Being Oily TFA salts of amines are often oils. If a solid is desired, consider using HCl in dioxane or diethyl ether, as the resulting hydrochloride salts are more likely to be crystalline solids.[2]

Data Presentation: Comparison of Common Boc-Deprotection Methods

The following table summarizes and compares various methods for Boc-deprotection based on general literature data. The optimal conditions for Ianthelliformisamine synthesis may require further empirical optimization.

MethodReagents/ConditionsTypical Reaction TimeYieldsAdvantagesDisadvantages
Strong Acid (TFA) TFA (20-100%) in DCM0.5 - 4 hoursGood-Exc.Fast, reliable, well-establishedHarsh conditions, potential for side reactions, TFA can be difficult to remove
Strong Acid (HCl) 4M HCl in dioxane or ethyl acetate0.5 - 4 hoursGood-Exc.Often yields crystalline HCl salts, less volatile than TFACorrosive, requires anhydrous conditions
Mild Acid (Oxalyl Chloride) Oxalyl chloride (3 equiv.) in methanol1 - 4 hoursGood-Exc.Mild conditions, tolerant of many acid-sensitive functional groups[3]Reagent is moisture sensitive and toxic
Thermal Deprotection Heating in a high-boiling solvent (e.g., toluene, DMF) or neatSeveral hoursVariableNo acidic reagents, useful for acid-sensitive substrates[4]High temperatures can cause decomposition or racemization

Experimental Protocols

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the Boc-protected Ianthelliformisamine precursor in dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents, or as a 20-50% solution in DCM).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of TFA.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and to obtain the free amine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Boc-Deprotection using Oxalyl Chloride in Methanol
  • In a dry round-bottom flask equipped with a stir bar, dissolve the Boc-protected substrate (1 equivalent) in methanol (to a concentration of about 0.1 M).[2]

  • Stir the solution at room temperature for 5 minutes.[2]

  • Carefully add oxalyl chloride (3 equivalents) to the solution via syringe.[2] An exotherm and gas evolution may be observed.

  • Stir the reaction mixture at room temperature.[2]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).[2]

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected amine.

Mandatory Visualizations

Troubleshooting_Workflow start Boc-Deprotection Step check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products Observed? check_completion->check_side_products Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete increase_reagent Increase Acid/Reagent Conc. troubleshoot_incomplete->increase_reagent increase_time Increase Reaction Time troubleshoot_incomplete->increase_time increase_temp Increase Temperature troubleshoot_incomplete->increase_temp increase_reagent->start increase_time->start increase_temp->start side_products Significant Side Products check_side_products->side_products Yes workup Proceed to Work-up check_side_products->workup No troubleshoot_side_products Troubleshoot Side Products side_products->troubleshoot_side_products milder_conditions Use Milder Conditions (e.g., Oxalyl Chloride, Thermal) troubleshoot_side_products->milder_conditions add_scavenger Add Scavenger (e.g., Anisole) troubleshoot_side_products->add_scavenger lower_temp Lower Temperature troubleshoot_side_products->lower_temp milder_conditions->start add_scavenger->start lower_temp->start check_isolation Isolation Issues? workup->check_isolation isolation_issues Difficult Isolation check_isolation->isolation_issues Yes product Pure Deprotected Product check_isolation->product No troubleshoot_isolation Troubleshoot Isolation isolation_issues->troubleshoot_isolation basic_workup Ensure Thorough Basic Work-up troubleshoot_isolation->basic_workup change_solvent Change Extraction Solvent troubleshoot_isolation->change_solvent use_spe Use Solid-Phase Extraction troubleshoot_isolation->use_spe basic_workup->workup change_solvent->workup use_spe->workup

Caption: Troubleshooting workflow for the Boc-deprotection step.

Deprotection_Method_Selection start Select Boc-Deprotection Method check_sensitivity Acid-Sensitive Functional Groups Present? start->check_sensitivity no_sensitive_groups No check_sensitivity->no_sensitive_groups No sensitive_groups Yes check_sensitivity->sensitive_groups Yes strong_acid Standard Strong Acid (TFA or HCl) no_sensitive_groups->strong_acid mild_method Consider Milder Methods sensitive_groups->mild_method oxalyl_chloride Oxalyl Chloride / MeOH mild_method->oxalyl_chloride thermal Thermal Deprotection mild_method->thermal

Caption: Logic diagram for selecting an appropriate Boc-deprotection method.

References

troubleshooting low bioactivity of synthetic Ianthelliformisamine analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with synthetic ianthelliformisamine analogues, particularly in addressing issues of low bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are ianthelliformisamines and their synthetic analogues?

Ianthelliformisamines are a class of bromotyrosine-derived alkaloids originally isolated from the marine sponge Suberea ianthelliformis.[1] They have garnered significant interest due to their antibacterial properties, particularly against Gram-negative bacteria. Synthetic analogues are laboratory-created molecules that are structurally similar to the natural ianthelliformisamines. Researchers synthesize these analogues to explore and improve upon their biological activities, such as enhancing their potency, selectivity, or pharmacokinetic properties.

Q2: What is the known mechanism of action for bioactive ianthelliformisamine analogues?

A primary mechanism of action for several bioactive ianthelliformisamine analogues is the inhibition of bacterial efflux pumps.[1] Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics and other toxic substances out of the cell, contributing to multidrug resistance. By inhibiting these pumps, ianthelliformisamine analogues can increase the intracellular concentration of co-administered antibiotics, restoring their efficacy against resistant bacterial strains.

Q3: What are the key structural features of ianthelliformisamine analogues that are important for their bioactivity?

Structure-activity relationship (SAR) studies have highlighted the critical role of the polyamine chain in the antibacterial activity of these analogues. The length and composition of this polyamine tail significantly influence the molecule's ability to interact with its bacterial target. Modifications to the aromatic headgroup, such as the number and position of bromine atoms, also play a role in modulating bioactivity.

Q4: Where can I find data on the bioactivity of different ianthelliformisamine analogues?

The following table summarizes the reported bioactivity (MIC and IC50 values) for a selection of ianthelliformisamine analogues from published literature. This data can be used as a reference for comparing the activity of newly synthesized analogues.

Data Presentation: Bioactivity of Ianthelliformisamine Analogues

Compound/AnalogueTarget Organism(s)Bioactivity MeasurementValueReference(s)
Ianthelliformisamine AP. aeruginosaMIC35 µM[1]
Ianthelliformisamine AP. aeruginosaIC506.8 µM[1]
Analogue 21P. aeruginosaIC50 (CHO cells)>100 µM[1]
Analogue 19P. aeruginosaIC50 (CHO cells)>100 µM[1]
Analogue 17P. aeruginosaIC50 (CHO cells)75 µM[1]
Analogue 4P. aeruginosaIC50 (CHO cells)50 µM[1]
Analogue 3P. aeruginosaIC50 (CHO cells)30 µM[1]
Analogue 2P. aeruginosaIC50 (CHO cells)25 µM[1]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CHO: Chinese Hamster Ovary cells.

Troubleshooting Guide: Low Bioactivity of Synthetic Analogues

This guide addresses common issues that can lead to lower-than-expected bioactivity in synthetic ianthelliformisamine analogues.

Problem 1: My synthetic analogue shows significantly lower or no antibacterial activity compared to published data.

This is a multifaceted problem that can stem from issues in the synthesis, purification, or biological testing of your compound. The following troubleshooting workflow can help you systematically identify the potential cause.

Troubleshooting_Workflow Start Low/No Bioactivity Observed Verify_Structure 1. Verify Chemical Structure & Purity Start->Verify_Structure Synthesis_Issues 2. Investigate Synthesis Protocol Verify_Structure->Synthesis_Issues Structure Correct Incorrect_Structure Incorrect Structure or High Impurity Levels Verify_Structure->Incorrect_Structure Discrepancy Found Purification_Issues 3. Review Purification Method Synthesis_Issues->Purification_Issues Synthesis Appears Robust Suboptimal_Reaction Suboptimal Reaction Conditions Synthesis_Issues->Suboptimal_Reaction Potential Issues Identified Assay_Issues 4. Troubleshoot Biological Assay Purification_Issues->Assay_Issues Purification Method is Sound Degradation Compound Degradation During Purification Purification_Issues->Degradation Potential Degradation SAR_Considerations 5. Re-evaluate Molecular Design (SAR) Assay_Issues->SAR_Considerations Assay is Validated Assay_Artifact Assay Artifacts or Incompatibility Assay_Issues->Assay_Artifact Issues with Assay Performance Poor_Design Analogue Design Violates Key SAR Principles SAR_Considerations->Poor_Design Design Flaw Identified Antibacterial_Discovery_Workflow Library Analogue Library Synthesis HTS High-Throughput Screening (e.g., MIC determination) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Mechanism Mechanism of Action Studies (e.g., Efflux Pump Assay) Hit_ID->Mechanism Active Analogues Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive Analogues (Back to SAR) Toxicity In Vitro Toxicity (e.g., Mammalian Cell Lines) Mechanism->Toxicity Toxicity->Lead_Opt Favorable Profile In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Optimized Lead Efflux_Pump_Inhibition cluster_bacterium Bacterial Cell Efflux_Pump Efflux Pump Antibiotic_Out Antibiotic Efflux_Pump->Antibiotic_Out Efflux Intracellular Intracellular Space Intracellular->Efflux_Pump Binds Extracellular Extracellular Space Antibiotic_In Antibiotic Antibiotic_In->Intracellular Enters Cell Ianthelliformisamine Ianthelliformisamine Analogue Ianthelliformisamine->Efflux_Pump Inhibits Antibiotic_Out->Extracellular

References

Technical Support Center: Overcoming Bacterial Resistance to Ianthelliformisamine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ianthelliformisamine A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is Ianthelliformisamine A and what is its primary mechanism of action against bacteria?

A1: Ianthelliformisamine A is a bromotyrosine-derived metabolite originally isolated from the marine sponge Suberea ianthelliformis.[1] Its primary antibacterial effect, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, is not typically direct bactericidal activity. Instead, it acts as an antibiotic enhancer.[2][3][4][5] The proposed mechanism involves the disruption of the bacterial cell membrane's proton gradient, leading to membrane depolarization and ATP efflux.[2][5][6] This disruption increases the permeability of the bacterial membrane to other antibiotics, thus restoring their efficacy against resistant strains.

Q2: Why are my bacterial strains showing resistance to Ianthelliformisamine A when used alone?

A2: Ianthelliformisamine A and its natural analogs often exhibit weak or no intrinsic antibacterial activity.[2] Their strength lies in their ability to potentiate the effects of other antibiotics.[2][3][4] If used as a standalone agent, you may not observe significant growth inhibition. It is crucial to use it in combination with a partner antibiotic.

Q3: Which antibiotics are best to pair with Ianthelliformisamine A?

A3: Ianthelliformisamine A and its synthetic derivatives have shown significant synergistic effects with antibiotics that are typically rendered ineffective by the outer membrane barrier of Gram-negative bacteria. The most effective pairings have been observed with tetracyclines (e.g., doxycycline) and some cephalosporins (e.g., cefepime).[2][6]

Q4: What are the known bacterial resistance mechanisms that can reduce the efficacy of Ianthelliformisamine A?

A4: While Ianthelliformisamine A targets resistance mechanisms, bacteria can still develop tolerance. Potential mechanisms include:

  • Efflux Pumps: Overexpression of efflux pumps can actively transport Ianthelliformisamine A out of the bacterial cell, reducing its intracellular concentration.[6]

  • Biofilm Formation: Bacteria embedded in a biofilm matrix are inherently more resistant to antimicrobial agents. The exopolysaccharide layer can act as a physical barrier, preventing Ianthelliformisamine A from reaching the cell membrane.[7]

  • Alterations in Membrane Composition: Changes in the lipid composition of the bacterial membrane could potentially reduce the binding or disruptive activity of Ianthelliformisamine A.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Possible Cause Troubleshooting Steps
Ianthelliformisamine A degradation Ensure proper storage of Ianthelliformisamine A stock solutions (typically at -20°C or lower, protected from light). Prepare fresh working solutions for each experiment.
Inappropriate partner antibiotic concentration Optimize the concentration of the partner antibiotic. A sub-inhibitory concentration of the partner antibiotic should be used to clearly observe the synergistic effect of Ianthelliformisamine A.
Bacterial inoculum variability Standardize the bacterial inoculum to a consistent cell density (e.g., 5 x 10^5 CFU/mL) for each experiment using a spectrophotometer (OD600) and serial dilutions for colony counting.
High protein binding in media Some media components can bind to hydrophobic compounds like Ianthelliformisamine A, reducing its effective concentration. Consider using a different, less rich medium for your assays if you suspect this is an issue.
Problem 2: Lack of Biofilm Inhibition or Disruption
Possible Cause Troubleshooting Steps
Mature biofilm formation Ianthelliformisamine A may be more effective at preventing biofilm formation than disrupting established, mature biofilms. In your experimental design, include assays where the compound is added at the time of inoculation (inhibition) and after the biofilm has formed (disruption) to assess both effects.
Sub-optimal concentration The concentration required to inhibit biofilm formation may be higher than the MIC for planktonic cells. Perform a dose-response experiment to determine the optimal concentration for antibiofilm activity.
Biofilm matrix composition The composition of the biofilm matrix can vary between bacterial strains and growth conditions. Consider characterizing the primary exopolysaccharide components of your strain's biofilm to understand potential barriers to Ianthelliformisamine A penetration.

Quantitative Data Summary

Table 1: In Vitro Activity of Ianthelliformisamine Analogs in Combination with Doxycycline against P. aeruginosa PAO1

CompoundConcentration (µM) to Restore Doxycycline Activity (2 µg/mL)
Ianthelliformisamine A (Natural) > 50
Analog 17 12.5
Analog 19 6.25
Analog 21 3.12

Data synthesized from Pieri et al., J Med Chem, 2014.[2]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation of Bacterial Inoculum:

    • Culture bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Preparation of Microtiter Plate:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of Ianthelliformisamine A in MHB.

    • Add the partner antibiotic at a fixed sub-inhibitory concentration to all wells containing Ianthelliformisamine A.

    • Include control wells: bacteria only (growth control), media only (sterility control), and partner antibiotic only.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of Ianthelliformisamine A that, in combination with the partner antibiotic, visibly inhibits bacterial growth.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)
  • Preparation of Bacterial Culture and Microtiter Plate:

    • Grow bacteria in Tryptic Soy Broth (TSB) overnight at 37°C.

    • Dilute the culture to an OD600 of 0.05 in fresh TSB.

    • In a 96-well plate, add serial dilutions of Ianthelliformisamine A.

  • Inoculation and Biofilm Formation:

    • Add the diluted bacterial culture to each well.

    • Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining and Quantification:

    • Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

    • Fix the biofilms with methanol for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet for 20 minutes.

    • Wash away the excess stain with water and allow the plate to air dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Membrane Depolarization Assay
  • Preparation of Bacterial Suspension:

    • Grow bacteria to mid-log phase and harvest by centrifugation.

    • Wash the cells with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

    • Resuspend the cells in the same buffer to an OD600 of 0.05.

  • Fluorescent Dye Loading:

    • Add a membrane potential-sensitive dye, such as DiSC3(5), to the cell suspension (final concentration typically 0.5-2 µM).

    • Incubate in the dark until the fluorescence signal stabilizes, indicating maximum dye uptake.

  • Measurement of Depolarization:

    • Add Ianthelliformisamine A at the desired concentration to the cell suspension.

    • Immediately begin monitoring the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

Protocol 4: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
  • Preparation of Bacterial Cells:

    • Grow bacteria to mid-log phase, harvest, and wash with PBS.

    • Resuspend the cells in PBS containing a sub-inhibitory concentration of an efflux pump substrate (e.g., ethidium bromide).

  • Assay Procedure:

    • Aliquot the cell suspension into a 96-well plate.

    • Add varying concentrations of Ianthelliformisamine A to the wells.

    • Measure the fluorescence of ethidium bromide over time. An increase in fluorescence in the presence of Ianthelliformisamine A suggests inhibition of efflux pumps, leading to the accumulation of the fluorescent substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis bacterial_culture Bacterial Culture (Overnight) mic_assay MIC Assay (Broth Microdilution) bacterial_culture->mic_assay biofilm_assay Biofilm Inhibition Assay bacterial_culture->biofilm_assay depolarization_assay Membrane Depolarization Assay bacterial_culture->depolarization_assay efflux_assay Efflux Pump Inhibition Assay bacterial_culture->efflux_assay compound_prep Ianthelliformisamine A Stock Solution compound_prep->mic_assay compound_prep->biofilm_assay compound_prep->depolarization_assay compound_prep->efflux_assay mic_determination Determine MIC mic_assay->mic_determination biofilm_quantification Quantify Biofilm (Absorbance) biofilm_assay->biofilm_quantification fluorescence_measurement Measure Fluorescence (Depolarization/Accumulation) depolarization_assay->fluorescence_measurement efflux_assay->fluorescence_measurement

Caption: Experimental workflow for evaluating Ianthelliformisamine A activity.

signaling_pathway cluster_outside Extracellular cluster_membrane Bacterial Membrane cluster_inside Intracellular Ianthelliformisamine_A Ianthelliformisamine A Outer_Membrane Outer Membrane Ianthelliformisamine_A->Outer_Membrane Increases Permeability Inner_Membrane Inner Membrane Ianthelliformisamine_A->Inner_Membrane Disrupts Proton Gradient Efflux_Pump Efflux Pump Ianthelliformisamine_A->Efflux_Pump Inhibits Antibiotic Antibiotic Antibiotic->Outer_Membrane Blocked Target Antibiotic Target (e.g., Ribosome) Antibiotic->Target Inhibits Outer_Membrane->Antibiotic Enhanced Entry Inner_Membrane->Ianthelliformisamine_A Depolarization ATP ATP Inner_Membrane->ATP Efflux Efflux_Pump->Antibiotic Expels Antibiotic

Caption: Proposed mechanism of Ianthelliformisamine A as an antibiotic enhancer.

logical_relationship start Bacterial Strain Shows Resistance to Antibiotic q1 Is Ianthelliformisamine A being used in combination? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the concentration of both agents optimal? a1_yes->q2 action1 Use Ianthelliformisamine A in combination with the antibiotic. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the bacterium a known biofilm former? a2_yes->q3 action2 Perform checkerboard assay to determine optimal concentrations. a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No action3 Conduct biofilm inhibition and disruption assays. a3_yes->action3 end_success Resistance Overcome a3_no->end_success end_further_investigation Investigate other resistance mechanisms (e.g., target mutation). action3->end_further_investigation

Caption: Troubleshooting logic for overcoming resistance.

References

Technical Support Center: Analytical Methods for Ianthelliformisamine A TFA Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ianthelliformisamine A trifluoroacetate (TFA). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for detecting and troubleshooting impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Ianthelliformisamine A TFA?

A1: Ianthelliformisamine A is a bioactive bromotyrosine-derived natural product originally isolated from the marine sponge Suberea ianthelliformis.[1][2] The "TFA" designation indicates that the compound is a trifluoroacetate salt. This is common for compounds purified using reverse-phase high-performance liquid chromatography (RP-HPLC) where trifluoroacetic acid is used as an ion-pairing agent in the mobile phase.[3][4]

Q2: What are the most common sources of impurities in a sample of this compound?

A2: Impurities can originate from several sources:

  • Co-isolated Natural Products: During the extraction from the marine sponge, other structurally related alkaloids are often co-isolated. These include Ianthelliformisamines B-G, aplysamine, and araplysillin I.[1][2]

  • Synthetic Precursors & Byproducts: If the compound is synthesized, impurities may include unreacted starting materials, reagents, or byproducts from side reactions.

  • Degradation Products: The compound may degrade over time due to factors like temperature, light exposure, or pH, leading to structurally modified impurities.

  • Process-Related Impurities: These include residual solvents (e.g., methanol, acetonitrile) from the purification process and the trifluoroacetate (TFA) counter-ion itself, which can interfere with biological assays.[4]

Q3: Which analytical techniques are recommended for analyzing this compound impurities?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for separation and quantification of impurities. A UV detector is effective as the bromotyrosine structure contains a chromophore.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification. It couples the separation power of HPLC with the mass-analyzing capability of MS, allowing for the determination of the molecular weight of impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of unknown impurities once they have been isolated.[9][10]

Q4: In mass spectrometry, what is the significance of the 1:2:1 ion cluster?

A4: Ianthelliformisamine A contains two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance. The presence of two bromine atoms in a molecule results in a characteristic isotopic pattern in the mass spectrum for the molecular ion [M+H]⁺: a triplet of peaks with a mass difference of 2 Da between them and a relative intensity ratio of approximately 1:2:1 (for [M], [M+2], [M+4]).[10][11] Observing this pattern is a strong indicator of a dibrominated compound.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

HPLC & LC-MS Analysis

Q5: I see multiple peaks in my HPLC chromatogram. How do I identify the main peak and potential impurities?

A5:

  • Check Relative Peak Area: The peak with the largest area percentage is typically your main compound, Ianthelliformisamine A.

  • Couple to Mass Spectrometry (LC-MS): This is the most definitive method. The peak corresponding to the mass of Ianthelliformisamine A (see Table 1) is your target. Other peaks can be tentatively identified by their mass-to-charge ratio (m/z) and compared against known related compounds (see Table 2).[8][12]

  • Spike with a Standard: If a reference standard of Ianthelliformisamine A is available, inject a mixture of your sample and the standard. The peak that increases in area is Ianthelliformisamine A.

Q6: My chromatographic peaks are broad or tailing. What are the common causes and solutions?

A6:

  • Column Contamination/Wear: The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or replace the guard column.[13][14] If the problem persists, the analytical column may need replacement.

  • Mismatched Solvents: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase, causing poor peak shape. Dissolve the sample in the initial mobile phase whenever possible.[5]

  • Secondary Interactions: The polyamine chain of Ianthelliformisamine A can interact with residual silanols on the silica-based column, causing tailing. Ensure your mobile phase is adequately buffered or contains an ion-pairing agent like TFA (typically 0.05-0.1%).

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.[14]

Q7: I am not getting good separation between Ianthelliformisamine A and an impurity. What can I do?

A7:

  • Optimize the Gradient: Make the gradient shallower (i.e., slow down the rate of increase of the organic solvent). This increases the run time but often improves the resolution of closely eluting peaks.

  • Change Mobile Phase Composition: If using methanol, try switching to acetonitrile or a mixture of the two. These solvents have different selectivities and may resolve the co-eluting peaks.

  • Adjust pH: The pH of the mobile phase can affect the retention of ionizable compounds. Small adjustments to the pH can sometimes dramatically improve separation.

  • Change Column Chemistry: If resolution is still poor, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a different C18 column with different end-capping).[5]

Q8: I don't see the expected molecular ion in my LC-MS analysis. What could be the issue?

A8:

  • Ionization Issues: Ianthelliformisamine A has multiple basic nitrogen atoms, making it well-suited for positive mode Electrospray Ionization (ESI+). Ensure your MS is operating in the correct mode. The presence of an acid like formic acid (0.1%) in the mobile phase can aid protonation and improve signal.[6]

  • In-Source Fragmentation: The compound might be fragmenting in the ion source before detection. Try reducing the fragmentor or cone voltage to lessen the energy applied to the ions.

  • Adduct Formation: Instead of the protonated molecule [M+H]⁺, you might be observing adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace amounts of these salts in your sample or mobile phase. Look for peaks at M+23 and M+39.

Section 3: Quantitative Data & Key Parameters

Data Tables

Table 1: Physicochemical Properties of Ianthelliformisamine A and its TFA Salt

PropertyIanthelliformisamine A (Free Base)This compound Salt
Molecular Formula C₂₀H₃₂Br₂N₄OC₂₂H₃₃Br₂F₃N₄O₄
Molecular Weight 520.31 g/mol 634.33 g/mol [15]
Monoisotopic Mass 518.1001 Da632.0926 Da

Table 2: Common Co-isolated Ianthelliformisamine Impurities [1][9][10][11][16]

Compound NameMolecular Formula (Free Base)Molecular Weight ( g/mol )Monoisotopic Mass (Da)Mass Difference from Ianthelliformisamine A (Da)
Ianthelliformisamine A C₂₀H₃₂Br₂N₄O520.31518.10010.0
Ianthelliformisamine B C₁₇H₂₅Br₂N₃O₂479.21477.0375-41.0626
Ianthelliformisamine C C₃₀H₃₈Br₄N₄O₂838.27834.0045+315.9044
Ianthelliformisamine D C₁₇H₂₀Br₂N₂O₃460.16457.9902-60.1099
Ianthelliformisamine E C₁₇H₂₂Br₂N₂O₄478.18476.0008-42.0993
Ianthelliformisamine F C₁₀H₉Br₂NO₂334.99332.9004-185.1997
Ianthelliformisamine G C₁₃H₁₆Br₂N₂O₂392.09389.9681-128.1320

Section 4: Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound purity. Optimization may be required.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 280 nm, or scan from 210-400 nm with a PDA detector.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water/acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 10
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of each impurity relative to the total peak area to determine the purity of the sample.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is for the identification and characterization of unknown impurities.

  • Instrumentation: UHPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: Use a gradient similar to the HPLC method, adjusted for the shorter column and faster flow rate.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100 - 1200 m/z.

    • Data Acquisition: Collect full scan data to detect all ions. If available, use data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the most abundant ions for structural information.

  • Analysis: Extract ion chromatograms (EICs) for the expected masses of Ianthelliformisamine A and its potential impurities (Table 2). Analyze the high-resolution mass data to predict the elemental composition of unknown peaks. Look for the characteristic 1:2:1 isotopic pattern for dibrominated compounds.

Section 5: Visual Workflows and Logic Diagrams

Impurity_Identification_Workflow cluster_start Initial Analysis cluster_evaluation Peak Evaluation cluster_investigation Impurity Characterization Sample Sample of This compound HPLC Run HPLC-UV Purity Test (Protocol 1) Sample->HPLC Decision1 Purity > 95% and no unexpected peaks? HPLC->Decision1 Report Report Purity. Analysis Complete. Decision1->Report Yes Investigate Impurity Investigation Required Decision1->Investigate No LCMS Run LC-MS Analysis (Protocol 2) Investigate->LCMS Decision2 Does mass match a known impurity? LCMS->Decision2 Identify Identify impurity using database (Table 2) Decision2->Identify Yes Isolate Isolate impurity via preparative HPLC Decision2->Isolate No NMR Perform NMR for structure elucidation Isolate->NMR

Caption: A typical workflow for identifying impurities in a sample of this compound.

HPLC_Troubleshooting_Tree cluster_checks Diagnostic Checks cluster_solutions Solutions Problem Problem: Poor Peak Shape (Tailing or Broadening) Check_Overload Is sample concentration > 1 mg/mL? Problem->Check_Overload Check_Solvent Is sample solvent stronger than mobile phase? Check_Overload->Check_Solvent No Sol_Dilute Dilute sample and re-inject Check_Overload->Sol_Dilute Yes Check_Column Is column old or previously used with different analytes? Check_Solvent->Check_Column No Sol_Solvent Dissolve sample in initial mobile phase Check_Solvent->Sol_Solvent Yes Sol_Flush Flush column with strong solvent (e.g., Isopropanol) Check_Column->Sol_Flush Yes Sol_Replace Replace guard or analytical column Sol_Flush->Sol_Replace If problem persists

Caption: A troubleshooting decision tree for common HPLC peak shape issues.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Ianthelliformisamines A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, marine natural products have emerged as a promising source of chemical diversity and bioactivity. Among these, the ianthelliformisamines, a class of bromotyrosine-derived alkaloids isolated from the marine sponge Suberea ianthelliformis, have garnered significant attention for their antibacterial potential. This guide provides a detailed comparison of the antibacterial activities of ianthelliformisamines A, B, and C, supported by experimental data and methodological insights for researchers in drug discovery and development.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of ianthelliformisamines A, B, and C has been evaluated against various bacterial strains, with their potency often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The available data indicates distinct activity profiles for each compound.

CompoundBacterial StrainMIC (µg/mL)MIC (µM)Additional Notes
Ianthelliformisamine A Pseudomonas aeruginosa-35[1][2]IC50 of 6.8 µM[1][2]
Ianthelliformisamine B Not explicitly stated--Primarily acts synergistically with ciprofloxacin.
Ianthelliformisamine C Pseudomonas aeruginosa PAO153.1[3]-Exhibits standalone bactericidal and antibiofilm activity.[4][3]
Ianthelliformisamine A (Synthetic Analogues) Escherichia coli-0.10 - 117.8[5]Activity of parent compound not detected in this study.[5]
Ianthelliformisamine A (Synthetic Analogues) Staphylococcus aureus-0.10 - 117.8[5]Activity of parent compound not detected in this study.[5]
Ianthelliformisamine B (Synthetic Analogues) Escherichia coli--Some synthetic analogues showed bactericidal effects.[5]
Ianthelliformisamine B (Synthetic Analogues) Staphylococcus aureus--Some synthetic analogues showed bactericidal effects.[5]
Ianthelliformisamine C (Parent Compound) Escherichia coliNo detectable activityNo detectable activityIn a study focused on synthetic analogues.[5]
Ianthelliformisamine C (Parent Compound) Staphylococcus aureusNo detectable activityNo detectable activityIn a study focused on synthetic analogues.[5]

Note: The antibacterial activity of the parent ianthelliformisamines, particularly C, appears to be strain-specific, with notable activity against Pseudomonas aeruginosa. One study focusing on synthetic analogues did not detect activity for the natural compounds against E. coli and S. aureus, which may be due to differences in the specific strains tested or the experimental conditions.[5]

Mechanisms of Action: A Divergent Approach

The ianthelliformisamines exhibit different modes of antibacterial action.

  • Ianthelliformisamine A and B: These compounds have been shown to work synergistically with the antibiotic ciprofloxacin to kill both planktonic and biofilm cells of P. aeruginosa.[4][6] Ianthelliformisamines A and B were found to reduce the MIC of ciprofloxacin.[4] This suggests a mechanism that may involve enhancing the susceptibility of the bacteria to other antimicrobial agents.

  • Ianthelliformisamine C: In contrast, ianthelliformisamine C demonstrates standalone bactericidal effects against P. aeruginosa. Its mechanism of action is believed to involve the permeabilization of the bacterial cell membrane.[7][8] Furthermore, studies have indicated that ianthelliformisamine C can inhibit efflux pumps in P. aeruginosa, which are a common mechanism of antibiotic resistance.[4] Interestingly, metabolic stability analyses have shown that ianthelliformisamine C is stable, while ianthelliformisamines A and B are rapidly degraded.[4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial experiment for assessing antibacterial activity. A standardized broth microdilution method is commonly employed.

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve the final desired inoculum concentration in the assay plate.

  • Preparation of Test Compounds:

    • Stock solutions of ianthelliformisamines A, B, and C are prepared in a suitable solvent (e.g., DMSO).

    • A series of two-fold dilutions of each compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The diluted bacterial suspension is added to each well of the microtiter plate containing the different concentrations of the test compounds.

    • Control wells are included: a positive control (bacteria with no compound) and a negative control (broth medium only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[9][10]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Colony Inoculation & Incubation start->bacterial_culture standardize Standardize Inoculum (0.5 McFarland) bacterial_culture->standardize dilute_inoculum Dilute Inoculum standardize->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate compound_prep Prepare Serial Dilutions of Ianthelliformisamines plate_setup Dispense Dilutions into 96-well Plate compound_prep->plate_setup plate_setup->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

References

A Comparative Analysis of Synthetic versus Natural Ianthelliformisamine A Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetically produced and naturally sourced Ianthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine sponge Suberea ianthelliformis.[1][2] The emergence of antibiotic resistance necessitates the exploration of novel antibacterial agents, and Ianthelliformisamine A has demonstrated promising activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1][2] This document synthesizes available experimental data to offer a clear comparison of the two sourcing methods, details the experimental protocols used for their evaluation, and visualizes the known mechanisms of action.

Data Presentation: Quantitative Efficacy Comparison

The antibacterial efficacy of both natural and synthetic Ianthelliformisamine A has been evaluated in several studies. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50), which quantify the concentration of the compound required to inhibit bacterial growth.

CompoundSourceTarget OrganismIC50 (μM)MIC (μM)Reference
Ianthelliformisamine ANaturalPseudomonas aeruginosa (PAO200)6.835[1][2]
Ianthelliformisamine ASyntheticEscherichia coli->117.8[3]
Ianthelliformisamine ASyntheticStaphylococcus aureus->117.8[3]
Synthetic Analogue (7c)SyntheticStaphylococcus aureus3.825[4]

Note: A direct comparison of the efficacy of natural vs. synthetic Ianthelliformisamine A against the exact same bacterial strain under identical conditions is not available in the reviewed literature. The data presented is from different studies. Synthetic analogues of Ianthelliformisamine A have shown varied and sometimes enhanced activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of natural and synthetic Ianthelliformisamine A.

Isolation of Natural Ianthelliformisamine A

The isolation of Ianthelliformisamine A from the marine sponge Suberea ianthelliformis is a multi-step process involving extraction and chromatographic separation.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification Sponge Freeze-dried & ground S. ianthelliformis sponge Solvents Sequential extraction with n-hexane, CH2Cl2, and MeOH Sponge->Solvents Combine Combine CH2Cl2 and MeOH extracts Solvents->Combine PreAdsorb Pre-adsorb onto C8-bonded silica Combine->PreAdsorb HPLC Phenyl semipreparative RP-HPLC PreAdsorb->HPLC NMR 1D and 2D NMR HPLC->NMR MS Mass Spectrometry HPLC->MS Structure Structure Elucidation of Ianthelliformisamine A NMR->Structure MS->Structure

Caption: General scheme for the total synthesis of Ianthelliformisamine A.

A common synthetic route involves the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with a suitable Boc-protected polyamine. [3]This coupling is often facilitated by reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). [5]The final step is the removal of the Boc protecting groups, typically achieved by treatment with trifluoroacetic acid (TFA), to yield the final Ianthelliformisamine A product. [3][4]

Antibacterial Activity Assays

The antibacterial activity of Ianthelliformisamine A is determined by measuring its Minimum Inhibitory Concentration (MIC) and, in some cases, its IC50 value against various bacterial strains.

Workflow for MIC Determination

G Culture Bacterial Culture (e.g., P. aeruginosa) Incubation Incubation of bacteria with compound Culture->Incubation Dilution Serial Dilution of Ianthelliformisamine A Dilution->Incubation Measurement Measurement of Bacterial Growth (e.g., OD600) Incubation->Measurement MIC Determination of MIC Measurement->MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

This is typically done using a broth microdilution method. The compound is serially diluted in a 96-well plate, and a standardized inoculum of the test bacteria is added to each well. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Ianthelliformisamine A and its analogues have been shown to exert their antibacterial effects through various mechanisms, including the inhibition of biofilm formation and the disruption of bacterial efflux pumps.

Proposed Mechanism of Action of Ianthelliformisamine C

G cluster_bacterium Pseudomonas aeruginosa EffluxPump Efflux Pump Biofilm Biofilm Formation BiofilmCells Biofilm Cells Biofilm->BiofilmCells Planktonic Planktonic Cells Planktonic->Biofilm IanthelliformisamineC Ianthelliformisamine C Inhibition Inhibition IanthelliformisamineC->Inhibition Bactericidal Bactericidal Effect IanthelliformisamineC->Bactericidal Inhibition->EffluxPump Bactericidal->Planktonic Bactericidal->BiofilmCells

Caption: Ianthelliformisamine C's inhibitory action on efflux pumps and bactericidal effect.

Studies have shown that Ianthelliformisamine C, in particular, can inhibit the efflux pumps of P. aeruginosa. [6]Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, Ianthelliformisamine C can increase the intracellular concentration of co-administered antibiotics, leading to a synergistic effect. Furthermore, Ianthelliformisamines have demonstrated bactericidal effects against both free-living (planktonic) and biofilm-embedded bacterial cells. [6]Ianthelliformisamines A and B have been shown to work synergistically with ciprofloxacin to kill both planktonic and biofilm cells. [6]

Conclusion

The available data indicates that both natural and synthetically produced Ianthelliformisamine A exhibit antibacterial activity. While a direct, side-by-side comparison of their efficacy is lacking in the current literature, the successful total synthesis of Ianthelliformisamine A and its analogues opens up avenues for further investigation and the development of more potent antibacterial agents. The synthetic route allows for the production of larger quantities of the compound for extensive biological evaluation and the creation of a library of analogues to explore structure-activity relationships. The ability of these compounds to inhibit biofilm formation and bacterial efflux pumps makes them promising candidates for further research in the fight against antibiotic-resistant bacteria.

References

Structure-Activity Relationship of Ianthelliformisamine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ianthelliformisamine analogues, focusing on their structure-activity relationships (SAR) as antibacterial agents. The information is compiled from recent studies and presented to facilitate the understanding of how structural modifications influence biological activity. This guide includes quantitative data, detailed experimental protocols, and visualizations of key concepts to support further research and development in this area.

Data Presentation: Structure-Activity Relationship of Ianthelliformisamine Analogues

The antibacterial activity of ianthelliformisamine analogues is significantly influenced by modifications to the polyamine chain, the aromatic ring, and the geometry of the double bond. The following table summarizes the minimum inhibitory concentrations (MIC) of selected analogues against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

CompoundR Group (Substitution on Phenyl Ring)Polyamine ChainGeometryMIC S. aureus (µM)MIC E. coli (µM)
Ianthelliformisamine A 3,5-di-Br, 4-OMeSpermidineE>100>100
Analogue 1 HSpermidineE2.55
Analogue 2 4-FSpermidineE2.52.5
Analogue 3 4-ClSpermidineE1.252.5
Analogue 4 4-BrSpermidineE1.251.25
Analogue 5 4-ISpermidineE0.61.25
Analogue 6 4-NO2SpermidineE0.150.3
Analogue 7 3,5-di-Br, 4-OMeSpermineE>100>100
Analogue 8 HSpermineE1.252.5
Analogue 9 4-FSpermineE0.61.25
Analogue 10 4-ClSpermineE0.30.6
Analogue 11 4-BrSpermineE0.30.3
Analogue 12 4-ISpermineE0.150.3
Analogue 13 4-NO2SpermineE0.100.10
Analogue 14 3,5-di-Br, 4-OMeNorspermidineE>100>100
Analogue 15 HNorspermidineE510
Analogue 16 3,5-di-Br, 4-OMeSpermidineZ>100>100
Analogue 17 HSpermidineZ1020

Key Observations from SAR Data:

  • Polyamine Chain: The length and nature of the polyamine chain are critical for activity. Analogues with spermine generally exhibit higher potency than those with spermidine, which in turn are more active than those with norspermidine. This suggests that a longer polyamine chain with more amine groups enhances antibacterial activity. The absence of the polyamine chain, as seen in ianthelliformisamines D-G, leads to a loss of activity.

  • Aromatic Ring Substitution: Substitution on the phenyl ring plays a crucial role in modulating activity. Unsubstituted analogues (R=H) are significantly more active than the natural products which are substituted with 3,5-dibromo-4-methoxy groups. The introduction of electron-withdrawing groups, particularly at the 4-position, generally enhances antibacterial potency. The 4-nitro substituted analogues are among the most potent compounds identified.

  • Double Bond Geometry: The E (trans) geometry of the double bond in the cinnamic acid moiety is preferred for antibacterial activity over the Z (cis) geometry.

Experimental Protocols

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Inoculum Preparation:

  • Streak the bacterial strain (S. aureus or E. coli) on a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours.

  • Pick 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

b. Microdilution Assay:

  • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound (dissolved in a suitable solvent like DMSO and then diluted in MHB) to the first well and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.5 x 10^5 CFU/mL.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

a. Cell Preparation:

  • Grow E. coli to mid-log phase in a suitable broth.

  • Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.4).

  • Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 0.5.

b. Assay Procedure:

  • In a quartz cuvette, mix the bacterial suspension with NPN to a final concentration of 10 µM.

  • Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).

  • Add the test compound at the desired concentration and immediately record the increase in fluorescence over time.

  • Polymyxin B can be used as a positive control for membrane permeabilization.

  • An increase in fluorescence indicates the uptake of NPN due to outer membrane disruption.

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay assesses the ability of a compound to inhibit bacterial efflux pumps by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr).

a. Cell Preparation:

  • Grow the bacterial strain (e.g., a strain overexpressing a specific efflux pump) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation, wash, and resuspend them in phosphate-buffered saline (PBS) containing glucose (0.4%).

b. Assay Procedure:

  • Incubate the bacterial suspension with the test compound at a sub-inhibitory concentration for a defined period (e.g., 30 minutes).

  • Add EtBr to the suspension (final concentration, e.g., 2 µg/mL).

  • Monitor the increase in fluorescence (excitation at 530 nm, emission at 600 nm) over time using a fluorometer.

  • A known efflux pump inhibitor, such as reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP), can be used as a positive control.

  • An increased and sustained level of fluorescence in the presence of the test compound compared to the control (no compound) indicates inhibition of efflux pumps.

Mandatory Visualization

SAR_Ianthelliformisamine_Analogues Structure-Activity Relationship of Ianthelliformisamine Analogues cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Antibacterial Activity Scaffold Ianthelliformisamine Core Polyamine Polyamine Chain Scaffold->Polyamine Aromatic Aromatic Ring Substitution Scaffold->Aromatic Geometry Double Bond Geometry Scaffold->Geometry Activity Enhanced Antibacterial Activity Polyamine->Activity Longer Chain (Spermine > Spermidine) More Amine Groups Aromatic->Activity Electron-Withdrawing Groups (e.g., -NO2) Unsubstituted > Natural Substitution Geometry->Activity E (trans) > Z (cis)

Caption: Key structural features influencing the antibacterial activity of ianthelliformisamine analogues.

Experimental_Workflow General Workflow for Evaluating Ianthelliformisamine Analogues start Synthesis of Ianthelliformisamine Analogues mic Antibacterial Susceptibility Testing (MIC Determination) start->mic active Active Analogues Identified mic->active inactive Inactive Analogues mic->inactive moa Mechanism of Action Studies active->moa sar Structure-Activity Relationship Analysis inactive->sar membrane Membrane Permeabilization (NPN Assay) moa->membrane efflux Efflux Pump Inhibition (EtBr Assay) moa->efflux membrane->sar efflux->sar lead Lead Compound Optimization sar->lead

Caption: A typical experimental workflow for the synthesis and evaluation of ianthelliformisamine analogues.

Ianthelliformisamine A as a Synergistic Partner for Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates novel strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of antibiotic adjuvants or enhancers, compounds that can restore the efficacy of conventional antibiotics against resistant pathogens. This guide provides a comprehensive comparison of the synergistic effects of Ianthelliformisamine A, a marine-derived bromotyrosine alkaloid, and its synthetic analogues with various classes of antibiotics. While the primary focus of existing research has been on fluoroquinones and tetracyclines, this guide also explores the limited available data on potential interactions with β-lactam antibiotics.

Executive Summary

Ianthelliformisamine A, isolated from the marine sponge Suberea ianthelliformis, has demonstrated significant potential as an antibiotic enhancer, particularly against resistant Gram-negative bacteria such as Pseudomonas aeruginosa.[1] Published studies have primarily documented its synergistic activity with ciprofloxacin and doxycycline, leading to substantial reductions in the minimum inhibitory concentrations (MICs) of these antibiotics. While direct evidence of synergy with a broad range of β-lactam antibiotics is currently lacking in publicly available literature, preliminary data on a synthetic analogue suggests a potential interaction with the cephalosporin, cefepime. The proposed mechanism of action for this synergistic activity involves the disruption of the bacterial outer membrane, thereby facilitating the entry of the partner antibiotic.

Quantitative Analysis of Synergistic Activity

The efficacy of Ianthelliformisamine A and its synthetic analogues as antibiotic enhancers is quantified by the reduction in the MIC of the partner antibiotic. The following tables summarize the available data from key studies.

Table 1: Synergistic Effect of Ianthelliformisamine A with Ciprofloxacin against Pseudomonas aeruginosa

CompoundConcentration of Ianthelliformisamine AOriginal MIC of Ciprofloxacin (µg/mL)Fold Reduction in MIC of CiprofloxacinReference
Ianthelliformisamine ANot specifiedNot specifiedNot specified[2]
Ianthelliformisamine BNot specifiedNot specifiedNot specified[2]

Note: While the source indicates a synergistic effect, specific quantitative data on MIC reduction was not provided in the abstract.

Table 2: Synergistic Effect of Ianthelliformisamine Analogues with Doxycycline and Cefepime against Pseudomonas aeruginosa PAO1

AnaloguePartner AntibioticOriginal MIC of Antibiotic (µg/mL)MIC of Antibiotic with Analogue (µg/mL)Fold Reduction in MIC
Compound 21 Doxycycline>1288>16
Compound 21 Cefepime>12832>4

Data derived from a study on synthetic analogues of Ianthelliformisamine.[1]

Mechanism of Synergistic Action

The primary proposed mechanism for the synergistic effect of Ianthelliformisamine A and its derivatives is the permeabilization of the bacterial outer membrane. This action is thought to facilitate the intracellular access of the partner antibiotic, thereby enhancing its efficacy.

cluster_0 Bacterial Cell cluster_1 Enhanced Antibiotic Entry OM Outer Membrane IM Inner Membrane Target Intracellular Target (e.g., DNA Gyrase, Ribosome) Ianthelliformisamine Ianthelliformisamine A (or analogue) Ianthelliformisamine->OM Disrupts membrane integrity OM_disrupted Permeabilized Outer Membrane Antibiotic Partner Antibiotic (e.g., Ciprofloxacin, Doxycycline) Antibiotic->OM Blocked by intact membrane OM_disrupted->Target Reaches target Antibiotic_entry Partner Antibiotic Antibiotic_entry->OM_disrupted Increased influx

Caption: Proposed mechanism of synergy for Ianthelliformisamine A.

Experimental Protocols

The evaluation of synergistic effects typically involves standardized antimicrobial susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the antibiotics and Ianthelliformisamine A (or its analogues) is determined individually using the broth microdilution method. This establishes the baseline activity of each compound against the target bacterial strain.

Checkerboard Assay for Synergy Testing

The synergistic interaction between Ianthelliformisamine A and a partner antibiotic is commonly assessed using a checkerboard assay. This method involves a two-dimensional titration of both compounds in a microtiter plate. The resulting data is used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

cluster_workflow Checkerboard Assay Workflow start Prepare serial dilutions of Ianthelliformisamine A step3 Combine dilutions in microtiter plate wells start->step3 step2 Prepare serial dilutions of partner antibiotic step2->step3 step4 Inoculate with bacterial suspension step3->step4 step5 Incubate under appropriate conditions step4->step5 end Determine MIC of each compound in combination and calculate FIC index step5->end

Caption: Workflow for the checkerboard assay to determine synergy.

Comparison with Alternatives

While Ianthelliformisamine A shows promise, it is important to consider other natural products and synthetic compounds that have been investigated as β-lactam antibiotic enhancers.

Table 3: Comparison of Ianthelliformisamine A with Other Adjuvants for β-Lactam Synergy

AdjuvantMechanism of ActionTarget PathogensFold Reduction in β-Lactam MIC
Ianthelliformisamine Analogue Outer membrane permeabilizationP. aeruginosa>4-fold (with cefepime)
Clavulanic Acid β-lactamase inhibitionVarious Gram-positive and Gram-negative bacteriaVariable, highly effective against β-lactamase producers
Tazobactam β-lactamase inhibitionBroad-spectrum, including PseudomonasVariable, potent against many β-lactamases
Avibactam β-lactamase inhibition (non-β-lactam structure)Broad-spectrum, including carbapenemase producersSignificant against resistant strains

Future Directions

The current body of research strongly suggests that Ianthelliformisamine A and its derivatives are promising candidates for further development as antibiotic adjuvants. However, several key areas require further investigation:

  • Synergy with a broader range of β-lactam antibiotics: Comprehensive studies are needed to evaluate the synergistic potential of Ianthelliformisamine A with various classes of β-lactams, including penicillins, cephalosporins, and carbapenems, against a wider panel of clinically relevant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • In vivo efficacy and toxicity: Preclinical and clinical studies are essential to determine the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of Ianthelliformisamine A and its analogues in combination therapies.

  • Elucidation of the precise mechanism of action: Further molecular studies are required to fully understand the mechanism by which Ianthelliformisamine A disrupts the bacterial outer membrane and to identify its specific molecular targets.

References

Ianthelliformisamine A TFA: A Comparative Guide to Marine-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

The world's oceans harbor a vast diversity of life, representing a largely untapped resource for novel bioactive compounds. In the face of rising antimicrobial resistance, marine organisms have become a focal point for the discovery of new antibiotics with unique structures and mechanisms of action. This guide provides a comparative analysis of Ianthelliformisamine A TFA, a promising bromotyrosine-derived metabolite, against other significant classes of marine-derived antibiotics.

Ianthelliformisamine A: Profile of a Dual-Action Agent

Ianthelliformisamine A is a natural product isolated from the marine sponge Suberea ianthelliformis.[1] Structurally, it belongs to the bromotyrosine-derived metabolites, a class of compounds known for their diverse biological activities. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which is often a result of the purification process.

What makes Ianthelliformisamine A particularly interesting is its dual-action antimicrobial potential. It not only exhibits direct bactericidal activity but also functions as an "antibiotic enhancer," boosting the efficacy of conventional antibiotics against resistant Gram-negative bacteria.[2][3] Studies have demonstrated its inhibitory effects against the Gram-negative pathogen Pseudomonas aeruginosa and bactericidal activity against the Gram-positive Staphylococcus aureus.[3] Its mechanism as an enhancer involves disrupting the bacterial membrane, which can lead to ATP efflux and membrane depolarization, thereby allowing other antibiotics to penetrate the cell more effectively.[2]

Comparative Analysis with Other Marine Antibiotics

To understand the position of Ianthelliformisamine A within the broader landscape of marine antibiotics, it is useful to compare it with other major classes of compounds derived from marine sources.

FeatureIanthelliformisamine APolyketides (e.g., Thiomarinols, Chromomycins)Peptides (e.g., Lynamicins)Alkaloids (e.g., Caulerpin)
Chemical Class Bromotyrosine-derived AlkaloidPolyketideBis-indole Pyrrole PeptideBis-indole Alkaloid
Marine Source Sponge (Suberea ianthelliformis)Bacteria (Alteromonas rava, Streptomyces sp.)[4][5]Bacteria (Marinispora sp.)[6]Green Algae (Caulerpa sp.)[7]
Mechanism of Action Membrane disruption; Antibiotic enhancer[2]Inhibition of isoleucyl-tRNA synthetase; DNA minor groove binding[4][5]Broad-spectrum antimicrobial activity[6]Anti-inflammatory; Modulation of host immune response[7][8][9]
Spectrum of Activity Gram-positive & Gram-negative bacteria[3]Primarily Gram-positive (potent against MRSA); some Gram-negative activity[10][11]Broad-spectrum (Gram-positive & Gram-negative)[6]Antibacterial and anti-mycobacterial properties[7][8]

Quantitative Performance: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for comparing the potency of different antibiotics. The table below summarizes the reported MIC values for Ianthelliformisamine A and other selected marine antibiotics against various bacterial strains.

AntibioticTest OrganismMIC Value
Ianthelliformisamine A Staphylococcus aureus25 µM[3]
Pseudomonas aeruginosa35 µM
Thiomarinol A Methicillin-resistant S. aureus (MRSA)≤0.002 µM[10]
Escherichia coli4 µM[11]
Klebsiella pneumoniae6.2–12.5 µM[11]
Chromomycin A9 Methicillin-resistant S. aureus (MRSA)0.06–0.25 µg/mL
Lynamicin B Staphylococcus aureus1.8 µM (0.8 µg/mL)[6]
Streptococcus pneumoniae4-8 µM (2-4 µg/mL)
Caulerpin Mycobacterium tuberculosis(Reduces bacterial load in infected macrophages)[7][8]

Note: Direct comparison of MIC values can be complex due to variations in experimental conditions, bacterial strains, and units of measurement (µM vs. µg/mL). This table is for illustrative purposes.

Experimental Protocols

The data presented in this guide are derived from standardized laboratory experiments designed to assess antimicrobial efficacy. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antibiotic required to inhibit bacterial growth.[12][13]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared from an overnight culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final inoculum concentration of about 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted (typically two-fold) in a 96-well microtiter plate containing the broth medium.[15][16]

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a positive control (broth + bacteria, no antibiotic) and a negative control (broth only). The plate is then incubated, typically at 37°C for 18-24 hours.[12]

  • Data Interpretation: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[14]

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to establish the lowest concentration of an antibiotic that kills the bacteria.[17][18]

  • Subculturing: Aliquots (e.g., 10-100 µL) are taken from the wells of the MIC plate that showed no visible growth.[14][19]

  • Plating: These aliquots are plated onto an agar medium that does not contain any antibiotic.

  • Incubation and Analysis: The agar plates are incubated at 37°C for 24-48 hours. The number of surviving colonies is counted. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][20]

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of or eradicate established bacterial biofilms.[21][22]

  • Biofilm Formation: A bacterial culture is inoculated into the wells of a 96-well plate and incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).[23][24] The test compound can be added at the start to assess inhibition of formation or after the biofilm is established to assess eradication.

  • Washing: After incubation, the planktonic (free-floating) bacteria are gently removed by washing the wells with a buffer like phosphate-buffered saline (PBS).[24]

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.[23][24]

  • Quantification: The excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.[23] The absorbance of the resulting solution is measured using a plate reader (typically at 595 nm). A lower absorbance in treated wells compared to the control indicates anti-biofilm activity.[23]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_mechanisms General Antibiotic Mechanisms of Action Bacteria Bacterial Cell CW Cell Wall Synthesis (e.g., β-lactams) Bacteria->CW Inhibition PM Plasma Membrane Integrity (e.g., Ianthelliformisamine A) Bacteria->PM Disruption PS Protein Synthesis (e.g., Thiomarinols) Bacteria->PS Inhibition NA Nucleic Acid Synthesis (e.g., Chromomycins) Bacteria->NA Inhibition MET Metabolic Pathways (e.g., Sulfonamides) Bacteria->MET Inhibition

Caption: Overview of common targets for antibacterial agents within a bacterial cell.

cluster_workflow Workflow for Antimicrobial Susceptibility Testing A Prepare Standardized Bacterial Inoculum C Inoculate Plate & Incubate (18-24h) A->C B Perform Serial Dilution of Antibiotic in 96-Well Plate B->C D Read Plate for Turbidity (Determine MIC) C->D E Subculture from Clear Wells onto Antibiotic-Free Agar D->E No Growth F Incubate Agar Plates (24-48h) E->F G Count Colonies (Determine MBC) F->G

Caption: Standard experimental workflow for determining MIC and MBC values.

cluster_action Ianthelliformisamine A: Dual-Action Mechanism IAA Ianthelliformisamine A Action1 Direct Antibacterial Activity IAA->Action1 Action2 Antibiotic Enhancer IAA->Action2 Membrane Bacterial Membrane Disruption Action1->Membrane Action2->Membrane Outcome1 Bacterial Cell Death Membrane->Outcome1 Outcome2 Increased Permeability to Other Antibiotics Membrane->Outcome2 Synergy Synergistic Killing with Conventional Drugs Outcome2->Synergy

Caption: Logical flow of Ianthelliformisamine A's dual modes of action.

References

A Comparative Analysis of Ianthelliformisamine A and Ciprofloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the novel marine-derived compound Ianthelliformisamine A versus the established synthetic antibiotic ciprofloxacin, providing a comparative overview of their antibacterial activity, mechanisms of action, and safety profiles for researchers and drug development professionals.

In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparative analysis of Ianthelliformisamine A, a bromotyrosine-derived metabolite from the marine sponge Suberea ianthelliformis, and ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the potential and current understanding of these two compounds.

At a Glance: Key Differences

FeatureIanthelliformisamine ACiprofloxacin
Origin Natural (Marine Sponge)Synthetic
Chemical Class Bromotyrosine AlkaloidFluoroquinolone
Primary Mechanism Proposed to involve bacterial membrane disruption and efflux pump inhibition.Inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3]
Antibacterial Spectrum Primarily reported against Gram-negative Pseudomonas aeruginosa.[4][5] Analogues show activity against E. coli and S. aureus.[6][7]Broad-spectrum against many Gram-negative and some Gram-positive bacteria.[1][2]
Synergistic Activity Enhances the activity of ciprofloxacin against P. aeruginosa.[8]Known to have synergistic effects with other classes of antibiotics.

Antibacterial Efficacy: A Quantitative Comparison

The antibacterial potency of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.

OrganismIanthelliformisamine A MIC (µM)Ciprofloxacin MIC (µM)
Pseudomonas aeruginosa35[4][5]0.12 - 4.0
Escherichia coliData not available for Ianthelliformisamine A. Analogues show MICs in the range of 0.10 - 117.8 µM.[6]0.015 - 1.0
Staphylococcus aureusData not available for Ianthelliformisamine A. Analogues show MICs in the range of 0.10 - 117.8 µM.[6]0.12 - 2.0
Klebsiella pneumoniaeData not available0.03 - 2.0

Note: MIC values for ciprofloxacin can vary significantly depending on the bacterial strain and resistance mechanisms. Data for Ianthelliformisamine A against a broad range of bacteria is limited in publicly available literature.

Mechanism of Action: Different Cellular Targets

Ciprofloxacin acts by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to DNA fragmentation and ultimately bacterial cell death.[1]

Ianthelliformisamine A's mechanism of action is not as well-defined. However, studies on related compounds and its synergistic effects suggest a multi-faceted mechanism. It is proposed to act on the bacterial membrane, potentially disrupting its integrity and increasing its permeability.[9] Furthermore, the related compound, Ianthelliformisamine C, has been shown to inhibit efflux pumps in P. aeruginosa.[8] Efflux pumps are proteins that expel antibiotics from the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, ianthelliformisamines may increase the intracellular concentration of other antibiotics, such as ciprofloxacin, thus enhancing their efficacy.

Visualizing the Mechanisms

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin BacterialCell Bacterial Cell Ciprofloxacin->BacterialCell Enters Cell DNAgyrase DNA Gyrase (Topoisomerase II) BacterialCell->DNAgyrase TopoIV Topoisomerase IV BacterialCell->TopoIV DNAReplication DNA Replication & Transcription Disrupted DNAgyrase->DNAReplication Inhibited by Ciprofloxacin TopoIV->DNAReplication Inhibited by Ciprofloxacin CellDeath Bacterial Cell Death DNAReplication->CellDeath

Figure 1. Mechanism of Action of Ciprofloxacin.

ianthelliformisamine_mechanism cluster_cell Bacterial Cell EffluxPump Efflux Pump EffluxInhibition Efflux Pump Inhibited EffluxPump->EffluxInhibition Membrane Cell Membrane MembraneDisruption Membrane Permeability Increased Membrane->MembraneDisruption Antibiotic_in Other Antibiotics (e.g., Ciprofloxacin) Antibiotic_in->EffluxPump Expelled by IanthelliformisamineA Ianthelliformisamine A IanthelliformisamineA->EffluxPump Inhibits (Proposed) IanthelliformisamineA->Membrane Interacts with Synergy Synergistic Effect: Increased Intracellular Antibiotic Concentration MembraneDisruption->Synergy EffluxInhibition->Synergy CellDeath Enhanced Bacterial Cell Death Synergy->CellDeath mic_workflow start Start prep_antibiotic Prepare serial two-fold dilutions of the antibiotic in a 96-well plate. start->prep_antibiotic prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). prep_antibiotic->prep_inoculum inoculate Inoculate each well (except negative control) with the bacterial suspension. prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read Visually inspect for bacterial growth (turbidity). incubate->read determine_mic MIC is the lowest concentration with no visible growth. read->determine_mic end End determine_mic->end mtt_workflow start Start seed_cells Seed human cells in a 96-well plate and allow to adhere. start->seed_cells add_compound Add varying concentrations of the test compound (Ianthelliformisamine A or Ciprofloxacin). seed_cells->add_compound incubate Incubate for a defined period (e.g., 24, 48, 72 hours). add_compound->incubate add_mtt Add MTT reagent to each well and incubate. incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. solubilize->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control. read_absorbance->calculate_viability end End calculate_viability->end

References

Evaluating Ianthelliformisamine A Against Multidrug-Resistant Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa poses a significant threat to public health, necessitating the exploration of novel therapeutic agents. This guide provides a comparative evaluation of Ianthelliformisamine A, a marine-derived bromotyrosine alkaloid, against MDR P. aeruginosa. Due to the limited availability of direct inhibitory data for Ianthelliformisamine A against MDR strains, this guide also incorporates data on its analogue, Ianthelliformisamine C, and its role as a potential antibiotic enhancer. The performance of these compounds is compared with current frontline antibiotics used to treat MDR P. aeruginosa infections.

Executive Summary

Ianthelliformisamine A, originally isolated from the marine sponge Suberea ianthelliformis, has demonstrated inhibitory activity against P. aeruginosa. While direct data on its efficacy against a broad panel of MDR clinical isolates is limited, studies have highlighted its potential as a synergistic agent when combined with conventional antibiotics. Its analogue, Ianthelliformisamine C, has shown direct bactericidal and anti-biofilm activity against P. aeruginosa, including a mucoid clinical-like strain, with a noted mechanism of action involving efflux pump inhibition. This guide presents the available quantitative data for Ianthelliformisamines and compares them with the established activities of ceftolozane-tazobactam, ceftazidime-avibactam, imipenem-relebactam, and cefiderocol against MDR P. aeruginosa.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the available minimum inhibitory concentration (MIC) data for Ianthelliformisamines and leading comparator antibiotics against P. aeruginosa.

Table 1: In Vitro Activity of Ianthelliformisamines against P. aeruginosa

CompoundStrain(s)MIC (µg/mL)IC50 (µM)Notable Findings
Ianthelliformisamine AP. aeruginosa PAO20035 µM6.8 µMInhibitory activity against a reference strain.[1]
Ianthelliformisamine A + CiprofloxacinP. aeruginosa PAO1--Synergistically enhances the activity of ciprofloxacin.
Ianthelliformisamine CP. aeruginosa PAO153.1-Bactericidal against planktonic and biofilm cells.[2]
Ianthelliformisamine CMucoid clinical-like variant (PDO300)--More susceptible to Ianthelliformisamine C than strains with impaired polysaccharide synthesis.[2]

Table 2: Comparative In Vitro Activity of Frontline Antibiotics against Multidrug-Resistant P. aeruginosa

AntibioticNumber of IsolatesIsolate CharacteristicsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Ceftolozane-Tazobactam 129MDR/XDR2492.2
223MDR8>25646.6
Ceftazidime-Avibactam 190MDR41677.8
223MDR16>25648.4
Imipenem-Relebactam 1,445All clinical isolates0.5197.3
-XDR--86.4
Cefiderocol 235XDR0.5497.4
771MDR0.5297.9

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Materials:

  • Bacterial Culture: A fresh overnight culture of the P. aeruginosa strain grown in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Agent: Stock solution of the test compound (e.g., Ianthelliformisamine A) of known concentration.

  • 96-Well Microtiter Plate: Sterile, U-bottom or flat-bottom plates.

  • Media: Sterile CAMHB.

b. Procedure:

  • Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution of Antimicrobial Agent:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the antimicrobial stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antimicrobial agent).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

a. Preparation of Materials:

  • Bacterial Culture: Overnight culture of P. aeruginosa.

  • Test Compound: Solutions of Ianthelliformisamine A at various concentrations.

  • 96-Well Flat-Bottom Microtiter Plate: Tissue culture treated plates are recommended for enhanced biofilm attachment.

  • Media: Tryptic Soy Broth (TSB) or other suitable growth medium.

  • Crystal Violet Solution: 0.1% (w/v) in water.

  • Ethanol or Acetic Acid: 95% ethanol or 30% acetic acid for solubilizing the stain.

b. Procedure:

  • Inoculum Preparation: Adjust the overnight culture to a 0.5 McFarland standard and then dilute 1:100 in fresh TSB.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.

    • Add 100 µL of the test compound at 2x the final desired concentration to the appropriate wells. For the growth control, add 100 µL of sterile media.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Checkerboard Synergy Assay

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

a. Preparation of Materials:

  • Bacterial Inoculum: Prepared as for the MIC assay.

  • Antimicrobial Agents: Stock solutions of both test compounds (e.g., Ianthelliformisamine A and a conventional antibiotic).

  • 96-Well Microtiter Plate.

  • Media: Sterile CAMHB.

b. Procedure:

  • Plate Setup:

    • Along the x-axis of the plate, prepare serial dilutions of Drug A.

    • Along the y-axis of the plate, prepare serial dilutions of Drug B.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • The last row should contain serial dilutions of Drug A only, and the last column should contain serial dilutions of Drug B only, to determine the MIC of each drug alone.

  • Inoculation: Inoculate each well with the standardized bacterial suspension as in the MIC assay.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

Mandatory Visualizations

The following diagrams illustrate key pathways in P. aeruginosa that are relevant to antimicrobial resistance and potential targets for novel therapies like Ianthelliformisamine A.

experimental_workflow cluster_screening Initial Screening cluster_synergy Combination Studies cluster_mechanism Mechanism of Action Strain Selection Strain Selection MIC Assay MIC Assay Strain Selection->MIC Assay MDR P. aeruginosa Checkerboard Assay Checkerboard Assay MIC Assay->Checkerboard Assay Determine Synergy Biofilm Inhibition Assay Biofilm Inhibition Assay Checkerboard Assay->Biofilm Inhibition Assay Efflux Pump Assay Efflux Pump Assay Checkerboard Assay->Efflux Pump Assay Data Analysis & Comparison Data Analysis & Comparison Biofilm Inhibition Assay->Data Analysis & Comparison Efflux Pump Assay->Data Analysis & Comparison biofilm_pathway cluster_attachment Attachment cluster_maturation Maturation & Dispersion Planktonic Planktonic Cells Reversible Reversible Attachment Planktonic->Reversible Flagella, Pili Irreversible Irreversible Attachment Reversible->Irreversible Exopolysaccharides (Psl, Pel) Microcolony Microcolony Formation Irreversible->Microcolony Quorum Sensing MatureBiofilm Mature Biofilm Microcolony->MatureBiofilm Matrix Production Dispersion Dispersion MatureBiofilm->Dispersion Environmental Cues Dispersion->Planktonic efflux_pump_regulation cluster_membrane Bacterial Cell Envelope Antibiotic Antibiotic Periplasm Periplasm Antibiotic->Periplasm Influx IanthelliformisamineC Ianthelliformisamine C EffluxPump MexAB-OprM RND Efflux Pump IanthelliformisamineC->EffluxPump Inhibition OM Outer Membrane Periplasm->EffluxPump Binding IM Inner Membrane EffluxPump->OM Efflux

References

A Head-to-Head Comparison of Ianthelliformisamine A and Other Biofilm Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antibiotic resistance, the ability of bacteria to form biofilms presents a significant challenge. Biofilms are complex, surface-associated communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which offer protection from antibiotics and the host immune system. Consequently, the discovery and development of effective biofilm inhibitors are of paramount importance. This guide provides a head-to-head comparison of Ianthelliformisamine A, a marine-derived natural product, with other notable biofilm inhibitors, supported by available experimental data.

Performance Comparison of Biofilm Inhibitors

The efficacy of biofilm inhibitors is typically quantified using metrics such as the Minimum Inhibitory Concentration (MIC), the half-maximal inhibitory concentration (IC50), and the Minimum Biofilm Eradication Concentration (MBEC). The following table summarizes the available quantitative data for Ianthelliformisamine A and a selection of other natural and synthetic biofilm inhibitors. It is important to note that a direct comparison is challenging as the data is sourced from various studies that may employ different bacterial strains, experimental conditions, and assays.

CompoundTarget OrganismAssay TypeEfficacySource
Ianthelliformisamine A Pseudomonas aeruginosa (planktonic)Broth microdilutionIC50: 6.8 µM, MIC: 35 µM[1][1]
Pseudomonas aeruginosaSynergism with ciprofloxacinReduces MIC of ciprofloxacin by 1/3[2][2]
Ianthelliformisamine C Pseudomonas aeruginosa PAO1 (biofilm)Not specifiedMIC: 53.1 µg/mL[2][3][2][3]
Furanone C-30 Pseudomonas aeruginosaCrystal violet staining100% inhibition at 256-512 µg/mL, 92% inhibition at 128 µg/mL[4][5][4][5]
Telithromycin Staphylococcus aureusMicrotiter plate biofilm assayInhibition at 0.49 µM[6][6]
Ciprofloxacin Pseudomonas aeruginosaBiofilm elimination assayBEC: 5 µg/mL[7][7]
Tobramycin Pseudomonas aeruginosaBiofilm elimination assayBEC: >100 µg/mL (12h), 75 µg/mL (36h)[7][7]

Note: IC50 (half-maximal inhibitory concentration), MIC (Minimum Inhibitory Concentration), BEC (Biofilm Eradication Concentration). The lack of standardized testing conditions across different studies necessitates caution when directly comparing these values.

Mechanisms of Action: A Diverse Arsenal Against Biofilms

Biofilm inhibitors employ a variety of strategies to disrupt the formation and integrity of these resilient bacterial communities.

Ianthelliformisamines exhibit a multifaceted approach. Ianthelliformisamine C demonstrates direct bactericidal effects on both planktonic and biofilm-embedded P. aeruginosa and is suggested to function as an efflux pump inhibitor.[2] In contrast, Ianthelliformisamines A and B show synergistic activity with conventional antibiotics like ciprofloxacin, enhancing their efficacy against biofilms.[2] This suggests a mechanism that may involve increasing the permeability of the biofilm matrix or sensitizing the bacteria to the antibiotic.

Furanones , such as Furanone C-30, are known to interfere with quorum sensing (QS) , a cell-to-cell communication system that bacteria use to coordinate biofilm formation and virulence factor production. By mimicking the natural signaling molecules (acyl-homoserine lactones or AHLs), furanones can disrupt this communication cascade, thereby preventing the establishment of a mature biofilm structure.

Telithromycin , a ketolide antibiotic, has been shown to inhibit S. aureus biofilm formation at sub-MIC concentrations. While the precise mechanism is still under investigation, it is thought to involve the modulation of regulatory pathways that control the expression of biofilm-associated genes.[6]

Conventional antibiotics like ciprofloxacin and tobramycin primarily target essential cellular processes such as DNA replication and protein synthesis. However, their effectiveness against established biofilms is often limited due to poor penetration through the extracellular matrix and the presence of dormant persister cells within the biofilm.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in biofilm formation and the points of intervention for inhibitors, the following diagrams are provided.

Biofilm_Formation_and_Inhibition cluster_0 Biofilm Development Stages cluster_1 Inhibitor Intervention Points Planktonic Bacteria Planktonic Bacteria Initial Attachment Initial Attachment Planktonic Bacteria->Initial Attachment Reversible Microcolony Formation Microcolony Formation Initial Attachment->Microcolony Formation Irreversible Mature Biofilm Mature Biofilm Microcolony Formation->Mature Biofilm EPS Production Dispersal Dispersal Mature Biofilm->Dispersal Release of Planktonic Cells Ianthelliformisamine A Ianthelliformisamine A Ianthelliformisamine A->Mature Biofilm Synergy with Antibiotics Furanones Furanones Furanones->Microcolony Formation QS Inhibition Conventional Antibiotics Conventional Antibiotics Conventional Antibiotics->Planktonic Bacteria Bactericidal/Bacteriostatic Conventional Antibiotics->Mature Biofilm Limited Penetration Crystal_Violet_Assay Bacterial Culture Bacterial Culture Incubation with Inhibitor Incubation with Inhibitor Bacterial Culture->Incubation with Inhibitor 24-48 hours Washing Washing Incubation with Inhibitor->Washing Remove planktonic cells Crystal Violet Staining Crystal Violet Staining Washing->Crystal Violet Staining 15-20 minutes Solubilization Solubilization Washing->Solubilization e.g., with ethanol or acetic acid Crystal Violet Staining->Washing Remove excess stain Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement OD at 570-595 nm CLSM_Workflow Biofilm Growth on Surface Biofilm Growth on Surface Treatment with Inhibitor Treatment with Inhibitor Biofilm Growth on Surface->Treatment with Inhibitor Staining Staining Treatment with Inhibitor->Staining e.g., SYTO 9 and Propidium Iodide Image Acquisition Image Acquisition Staining->Image Acquisition Confocal Microscope 3D Reconstruction and Analysis 3D Reconstruction and Analysis Image Acquisition->3D Reconstruction and Analysis

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ianthelliformisamine A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, understanding the structural nuances of novel bioactive compounds is paramount. Ianthelliformisamine A, a bromotyrosine-derived metabolite isolated from the marine sponge Suberea ianthelliformis, has demonstrated promising antibacterial activity, making its detailed structural characterization a critical aspect of ongoing research. This guide provides a comprehensive comparison of the mass spectrometry fragmentation pattern of Ianthelliformisamine A with its structural analogs, supported by experimental data and detailed protocols to aid in the identification and analysis of this important class of marine natural products.

High-Resolution Mass Spectrometry Analysis of Ianthelliformisamine A

Ianthelliformisamine A, with a molecular formula of C₁₄H₂₀Br₂N₂O₂, exhibits a characteristic isotopic pattern in its mass spectrum due to the presence of two bromine atoms. High-resolution mass spectrometry (HRMS) is crucial for its initial identification, revealing a protonated molecule [M+H]⁺ with a distinctive 1:2:1 isotopic cluster. While the detailed tandem mass spectrometry (MS/MS) fragmentation data for Ianthelliformisamine A is not extensively published, analysis of its structure allows for the prediction of its fragmentation behavior, which can be compared with its known analogs.

The core structure of Ianthelliformisamine A consists of a 3,5-dibromo-4-methoxyphenyl acrylamide moiety linked to a 3-aminopropyl chain. Collision-induced dissociation (CID) of the protonated molecule is expected to yield characteristic fragment ions resulting from the cleavage of the amide bond and fragmentation of the polyamine chain.

Comparative Fragmentation Analysis with Ianthelliformisamine Analogs

The marine sponge Suberea ianthelliformis produces a series of Ianthelliformisamine analogs (B-G), along with other bromotyrosine derivatives such as aplysamine-1 and araplysillin I. These compounds provide a valuable basis for a comparative analysis of fragmentation patterns, aiding in the structural elucidation of new, related compounds.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragmentation Characteristics
Ianthelliformisamine A C₁₄H₂₀Br₂N₂O₂421.9968Expected cleavage of the amide bond and fragmentation of the aminopropyl chain.
Ianthelliformisamine B C₁₇H₂₅Br₂N₃O₂462.0393Similar to Ianthelliformisamine A, with additional fragmentation of the spermidine moiety.
Ianthelliformisamine C C₃₀H₃₈Br₄N₄O₄834.9692Symmetrical structure leading to fragment ions corresponding to half of the molecule.
Aplysamine-1 C₁₅H₁₉Br₂N₃O431.9923Fragmentation would likely involve the dimethylaminopropyl side chain.
Araplysillin I C₁₇H₂₀Br₂N₂O₄505.9815Presence of a lactam ring would influence the fragmentation pathway.

Note: The m/z values are calculated for the monoisotopic mass.

The fragmentation patterns of these analogs, particularly the conserved brominated aromatic fragment, serve as a diagnostic tool for identifying members of this compound class.

Experimental Protocols

Sample Preparation and Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) is the method of choice for analyzing Ianthelliformisamines. The following is a general protocol:

  • Sample Preparation: Purified compounds are dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Chromatography: While direct infusion can be used, separation by ultra-high-performance liquid chromatography (UHPLC) is recommended for complex mixtures. A C18 reversed-phase column is typically employed with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

    • MS1 Scan: Acquire full scan mass spectra over a range of m/z 100-1000 to detect the protonated molecules and observe the characteristic bromine isotopic patterns.

    • MS/MS Scan: Select the protonated molecule of interest as the precursor ion for collision-induced dissociation (CID) using nitrogen or argon as the collision gas. The collision energy should be optimized to achieve a rich fragmentation spectrum.

Logical Workflow for Fragmentation Analysis

The logical workflow for the analysis of the fragmentation pattern of Ianthelliformisamine A and its analogs involves a systematic approach from sample to structural elucidation.

Fragmentation_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis and Elucidation Sample Purified Ianthelliformisamine A Dissolution Dissolve in Methanol/Acetonitrile Sample->Dissolution UHPLC UHPLC Separation (C18 column) Dissolution->UHPLC HRESIMS HRESIMS (Positive ESI) UHPLC->HRESIMS MS1 MS1 Scan (Isotopic Pattern) HRESIMS->MS1 MS2 MS/MS Scan (CID) MS1->MS2 Data_Processing Data Processing & Peak Picking MS2->Data_Processing Fragmentation_Analysis Fragmentation Pathway Analysis Data_Processing->Fragmentation_Analysis Structure_Elucidation Structure Confirmation Fragmentation_Analysis->Structure_Elucidation

A logical workflow for the mass spectrometry-based structural analysis of Ianthelliformisamine A.

Proposed Biological Action and Signaling Pathway

Ianthelliformisamine A and its analogs exhibit antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[1] Their mechanism of action is believed to involve the disruption of the bacterial cell membrane and the inhibition of efflux pumps, which are responsible for extruding antibiotics from the bacterial cell. This dual action makes them promising candidates for further drug development, potentially as adjuvants to overcome antibiotic resistance.

The polyamine chain of Ianthelliformisamines is thought to interact with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS), leading to membrane destabilization and increased permeability. This allows other antibiotics to enter the cell more easily and also disrupts essential cellular processes that rely on membrane integrity. Furthermore, by inhibiting efflux pumps, Ianthelliformisamines can increase the intracellular concentration of co-administered antibiotics, restoring their efficacy.

Bacterial_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Ianthelliformisamine_A Ianthelliformisamine A Outer_Membrane Outer Membrane (LPS) Ianthelliformisamine_A->Outer_Membrane Interacts with Efflux_Pump Efflux Pump Ianthelliformisamine_A->Efflux_Pump Inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Outer_Membrane->Membrane_Disruption Leads to Efflux_Inhibition Efflux Pump Inhibition Efflux_Pump->Efflux_Inhibition Results in Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Efflux_Inhibition->Cell_Death

Proposed mechanism of antibacterial action of Ianthelliformisamine A.

References

A Comparative Guide to the 1H and 13C NMR Spectral Assignment of Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and natural product chemistry, precise structural elucidation is paramount. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Ianthelliformisamine A trifluoroacetate (TFA) salt. To offer a broader context for spectral interpretation, the data is presented alongside that of its recently discovered structural analogs, Ianthelliformisamines D and E. Detailed experimental protocols and a typical workflow for spectral assignment are also provided to support researchers in their own analytical endeavors.

Data Presentation: 1H and 13C NMR Chemical Shifts

The following table summarizes the reported 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for Ianthelliformisamine A TFA and its analogs. These compounds, derived from the marine sponge Suberea ianthelliformis, share a common bromotyrosine-derived framework, with variations in their polyamine chains.

This compound (in D₂O)Ianthelliformisamine D TFA (in DMSO-d₆)Ianthelliformisamine E TFA (in DMSO-d₆)
Position ¹³C δ (ppm) ¹H δ (ppm), Multiplicity (J in Hz)
1165.3-
2--
3--
4156.8-
5, 9--
6, 8160.4-
7172.3-
10-3.61, s
11173.5-
12174.4-
13175.4-
14176.7-
Aliphatic CH₂25.1, 27.8, 28.0, 28.2, 30.8, 31.3, 31.5, 34.9, 35.3, 36.9, 39.6, 39.8, 40.01.30-1.38, m; 1.42-1.70, m; 1.73, m; 2.24, t (8.0); 2.45, m; 2.65-2.71, m; 3.21, m; 3.45, m; 3.53, m
Aliphatic CH52.7, 55.42.92, dd (12.0, 4.0); 4.34, m; 4.44, m; 4.53, m
Aliphatic N-CH₃-3.26, s
-60.1, 60.3, 62.1, 68.8, 69.1-

Data for this compound was obtained from its TFA salt in D₂O[1]. Data for Ianthelliformisamines D and E TFA were obtained in DMSO-d₆[1]. Note that direct comparison of chemical shifts should be done with caution due to the different solvents used.

Experimental Protocols

The structural elucidation of ianthelliformisamines and related marine natural products typically relies on a suite of NMR experiments. Below is a generalized protocol representative of the methods used for acquiring the spectral data.

1. Sample Preparation:

  • The isolated natural product (as a TFA salt) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.6 mL).

  • Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for chemical shift referencing (e.g., DMSO-d₆ at δH 2.50 and δC 39.52)[2].

2. NMR Data Acquisition:

  • All spectra are recorded on a high-field NMR spectrometer (e.g., 400, 600, or 800 MHz) equipped with a cryoprobe for enhanced sensitivity[2].

  • The sample temperature is maintained at a constant value, typically 25 °C (298 K), to ensure chemical shift reproducibility[3].

3. 1D NMR Spectra:

  • ¹H NMR: A standard proton spectrum is acquired to observe the chemical shifts, multiplicities (splitting patterns), and integrals of all proton signals.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of all unique carbon atoms. DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Spectra for Structural Assignment:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons, allowing for the tracing of proton spin systems within the molecule[4].

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra[4].

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and for identifying quaternary carbons[4].

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the stereochemistry and conformation of the molecule.

Workflow for NMR Spectral Assignment

The process of assigning NMR spectra for a novel natural product like an ianthelliformisamine follows a logical progression from data acquisition to final structure elucidation. The diagram below illustrates this typical workflow.

NMR_Assignment_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment cluster_2 Structure Elucidation cluster_3 Final Output A 1. 1D NMR (¹H, ¹³C, DEPT) B 2. 2D NMR (COSY, HSQC, HMBC) A->B C 3. Identify Spin Systems (from COSY) B->C D 4. Assign Direct C-H Bonds (from HSQC) C->D E 5. Connect Fragments (from HMBC) D->E F 6. Assign Quaternary Carbons (from HMBC) E->F G 7. Assemble Planar Structure F->G H 8. Determine Stereochemistry (NOESY/ROESY) G->H I Complete Spectral Assignment & Structure Confirmation H->I

References

Assessing the Therapeutic Potential of Ianthelliformisamine A TFA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ianthelliformisamine A, a bromotyrosine-derived natural product isolated from the marine sponge Suberea ianthelliformis, has garnered attention for its potential as an antibacterial agent, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. This guide provides a comparative assessment of the therapeutic index of its trifluoroacetic acid (TFA) salt, juxtaposing it with established antipseudomonal drugs. Due to the limited availability of direct, concurrent experimental data for Ianthelliformisamine A TFA and its comparators in publicly accessible literature, this guide synthesizes the available information and outlines the requisite experimental protocols for a comprehensive evaluation.

Executive Summary

Data Presentation: Efficacy and Cytotoxicity

A precise therapeutic index is calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or MIC). The following table summarizes the known efficacy of Ianthelliformisamine A against Pseudomonas aeruginosa and highlights the missing cytotoxicity data required for a complete assessment. For comparative purposes, representative MIC ranges for commonly used antipseudomonal antibiotics are also provided.

CompoundTarget OrganismEfficacy (MIC)Cytotoxicity (CC50) on Mammalian CellsTherapeutic Index (CC50/MIC)
Ianthelliformisamine A Pseudomonas aeruginosa35 µMData not availableNot determinable
CiprofloxacinPseudomonas aeruginosa0.25 - 128 µg/mL~200 µg/mL (Vero cells)Varies
MeropenemPseudomonas aeruginosa0.5 - >64 µg/mLData not availableNot determinable
TobramycinPseudomonas aeruginosa0.25 - 128 µg/mL>256 µg/mL (HEK293 cells)Varies

Note: The provided MIC ranges for comparator drugs are broad, reflecting the variability in bacterial susceptibility. A direct comparison would necessitate testing against the same bacterial strain under identical conditions.

Experimental Protocols

To facilitate a direct and accurate comparison of the therapeutic index of this compound with other antipseudomonal agents, the following standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Pseudomonas aeruginosa PAO1) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The test compounds (this compound and comparators) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

50% Cytotoxic Concentration (CC50) Assay

The CC50 is the concentration of a substance that reduces the viability of a mammalian cell line by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2, or CHO) is cultured in appropriate medium and seeded into a 96-well plate at a predetermined density.

  • Compound Exposure: The cells are exposed to serial dilutions of the test compounds (this compound and comparators) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (no compound) is included.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Calculation of CC50: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Therapeutic Index Assessment

The following diagram illustrates the logical flow of experiments required to determine and compare the therapeutic index of this compound.

G cluster_efficacy Efficacy Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis start_efficacy Prepare Bacterial Inoculum (e.g., P. aeruginosa) prepare_compounds_efficacy Prepare Serial Dilutions of Test Compounds start_efficacy->prepare_compounds_efficacy mic_assay Perform Broth Microdilution MIC Assay prepare_compounds_efficacy->mic_assay read_mic Determine Minimum Inhibitory Concentration (MIC) mic_assay->read_mic calculate_ti Calculate Therapeutic Index (TI = CC50 / MIC) read_mic->calculate_ti start_cytotoxicity Culture Mammalian Cells (e.g., HEK293) prepare_compounds_cytotoxicity Prepare Serial Dilutions of Test Compounds start_cytotoxicity->prepare_compounds_cytotoxicity cc50_assay Perform MTT Assay prepare_compounds_cytotoxicity->cc50_assay read_cc50 Determine 50% Cytotoxic Concentration (CC50) cc50_assay->read_cc50 read_cc50->calculate_ti compare_ti Compare TI of this compound with Alternative Drugs calculate_ti->compare_ti Ianthelliformisamine This compound Ianthelliformisamine->prepare_compounds_efficacy Ianthelliformisamine->prepare_compounds_cytotoxicity Alternatives Alternative Antipseudomonal Drugs Alternatives->prepare_compounds_efficacy Alternatives->prepare_compounds_cytotoxicity

Caption: Workflow for assessing the therapeutic index.

Signaling Pathway: Hypothetical Mechanism of Action

While the precise mechanism of action for Ianthelliformisamine A is not fully elucidated, some studies suggest it may disrupt bacterial membranes. The following diagram illustrates a hypothetical signaling pathway for a membrane-disrupting antibacterial agent.

G cluster_bacterium Bacterial Cell membrane Bacterial Membrane ion_gradient Ion Gradient (e.g., H+, K+) membrane->ion_gradient Disruption cytoplasm Cytoplasm atp_synthesis ATP Synthesis ion_gradient->atp_synthesis Inhibition cell_death Bacterial Cell Death atp_synthesis->cell_death Leads to Ianthelliformisamine Ianthelliformisamine A Ianthelliformisamine->membrane Interaction

Caption: Hypothetical mechanism of action for a membrane-active agent.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antibacterial agents against P. aeruginosa. However, a conclusive assessment of its therapeutic index is hampered by the lack of publicly available, direct comparative data on its cytotoxicity. To move forward, it is imperative that future studies conduct concurrent MIC and CC50 assays for this compound and relevant comparator drugs against the same bacterial strains and mammalian cell lines. This will enable a robust and objective evaluation of its therapeutic potential and guide further drug development efforts. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate the necessary data for a comprehensive and comparative assessment.

Safety Operating Guide

Personal protective equipment for handling Ianthelliformisamine A TFA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling Ianthelliformisamine A TFA. The following table summarizes the required PPE based on the hazards of Trifluoroacetic acid.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes/Face Chemical safety goggles or face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] Protects against splashes and vapors.
Skin Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Standard nitrile gloves may not offer sufficient protection. Check manufacturer's breakthrough time data. Take off immediately all contaminated clothing.[3]
Body Lab coat, chemical-resistant apron, or full chemical protective clothingProvides a barrier against spills and splashes. For significant spill potential, full chemical protective clothing is recommended.[3][4]
Respiratory Use in a properly functioning chemical fume hoodA fume hood is the primary engineering control to minimize inhalation of vapors.[5] For emergencies or situations exceeding fume hood capacity, a self-contained breathing apparatus (SCBA) is necessary.

II. Physicochemical and Hazard Data of Trifluoroacetic Acid (TFA)

Understanding the properties of TFA is critical for safe handling.

Property Value Reference
Boiling Point 72.4 °C (162.3 °F)
Melting Point -15.4 °C (4.3 °F)
Signal Word Danger[3]
Hazard Statements Causes severe skin burns and eye damage. Harmful if inhaled. Harmful to aquatic life with long lasting effects.[3]

III. Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, emphasizing safety at each step.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Review_SDS Review TFA SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Transport Transport in Secondary Containment Prepare_Hood->Transport Weigh_Dispense Weigh and Dispense in Hood Transport->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Spill Spill Response Weigh_Dispense->Spill Decontaminate Decontaminate Equipment and Work Area Perform_Experiment->Decontaminate Exposure Personal Exposure Perform_Experiment->Exposure Segregate_Waste Segregate and Label Hazardous Waste Decontaminate->Segregate_Waste Store_Waste Store Waste in Designated Satellite Area Segregate_Waste->Store_Waste Request_Pickup Request Waste Pickup by EHS Store_Waste->Request_Pickup

Caption: Workflow for the safe handling of this compound.

IV. Experimental Protocols

A. Handling and Use Protocol:

  • Pre-Experiment:

    • Thoroughly review the Safety Data Sheet for Trifluoroacetic acid.

    • Ensure a properly functioning chemical fume hood is available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Don all required personal protective equipment as detailed in Table I.

  • Transport:

    • When moving this compound, use a secondary containment carrier, such as a polyethylene bottle carrier.[5]

  • Experimental Procedure:

    • Perform all manipulations of this compound, including weighing and dilutions, inside a chemical fume hood.[5]

    • Use the smallest practical quantity for the experiment.[5]

    • Keep the container tightly closed when not in use.

B. Spill Response Protocol:

  • Minor Spill (less than 500 mL inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3][4]

    • Place the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable neutralizing agent (e.g., sodium bicarbonate solution), followed by a water rinse.

  • Major Spill (greater than 500 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is an imminent threat.

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

C. Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5] The label should include the full chemical name.

    • Do not mix with incompatible waste streams, such as bases or oxidizers.[5]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

  • Disposal:

    • Arrange for chemical waste disposal through your institution's EHS department.[5] Do not pour this compound down the drain.[5]

D. First Aid Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink a cupful of water if the person is conscious. Seek immediate medical attention.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.